PROTAC CRABP-II Degrader-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C44H64N4O10 |
|---|---|
Peso molecular |
809.0 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1 |
Clave InChI |
LJDTZKKSXVIAPQ-FATAJGLMSA-N |
SMILES isomérico |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Dichotomous Role of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in Cancer Progression and Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that has emerged as a critical modulator of cancer cell pathophysiology. Traditionally known for its role in the canonical retinoic acid (RA) signaling pathway, recent evidence has unveiled a more complex, dual functionality of CRABP-II, encompassing both RA-dependent and -independent mechanisms. Its expression is frequently dysregulated in various malignancies, including breast, pancreatic, lung, and ovarian cancers, often correlating with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted functions of CRABP-II in cancer cells, detailing its involvement in key signaling pathways, its impact on cellular processes, and the experimental methodologies used to elucidate its roles. This document is intended to serve as a resource for researchers and drug development professionals investigating CRABP-II as a potential diagnostic marker and therapeutic target.
Introduction
Retinoids, metabolites of vitamin A, are potent regulators of cell growth, differentiation, and apoptosis.[1] Their biological effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular lipid-binding protein that binds to all-trans retinoic acid (RA) with high affinity.[2] Its canonical function involves the shuttling of RA from the cytoplasm to the nucleus, where it facilitates the transfer of RA to RARs, thereby enhancing the transcriptional activity of RA target genes.[2][3][4]
However, the role of CRABP-II in cancer is not monolithic. A growing body of research highlights its non-canonical, RA-independent functions, which are often mediated through protein-protein interactions.[5][6][7] This guide will delve into both facets of CRABP-II function, presenting quantitative data and detailed experimental protocols to provide a thorough understanding of its impact on cancer biology.
The Canonical Function of CRABP-II: A Positive Regulator of RA Signaling
In its classical role, CRABP-II acts as a co-activator of RA-dependent transcription.[4] Upon binding RA, CRABP-II undergoes a conformational change that exposes a nuclear localization signal, leading to its translocation into the nucleus.[2] Within the nucleus, holo-CRABP-II directly interacts with apo-RAR, channeling RA to the receptor and sensitizing cells to RA-induced growth arrest and differentiation.[2]
Enhancement of RA-Mediated Gene Transcription
Ectopic expression of CRABP-II in breast cancer cells has been shown to significantly enhance the induction of RA target genes. For instance, in SC115 breast cancer cells, CRABP-II expression led to a 5-fold enhancement of RA-induced tissue transglutaminase and RARβ expression.[8] Similarly, in MDA-MB-231 cells, a 3-fold enhancement of a RA response element (RARE) reporter activation was observed.[8]
Sensitization of Cancer Cells to RA-Induced Growth Inhibition
The potentiation of RAR activity by CRABP-II translates to a heightened sensitivity of cancer cells to the anti-proliferative effects of RA.[2] Overexpression of CRABP-II in MCF-7 mammary carcinoma cells dramatically enhanced their sensitivity to RA-induced growth inhibition, while diminished expression rendered them resistant.[2]
The Non-Canonical Functions of CRABP-II: Beyond Retinoic Acid Transport
Recent studies have illuminated the RA-independent roles of CRABP-II in cancer, primarily through its interaction with the RNA-binding protein HuR.[5][6][7] This interaction stabilizes target mRNAs, leading to the upregulation of proteins involved in key cancer-related processes.
Regulation of mRNA Stability via HuR
CRABP-II can form a complex with HuR, which increases the affinity of HuR for AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, protecting them from degradation.[5] This mechanism has been shown to upregulate the expression of pro-oncogenic factors.
In pancreatic ductal adenocarcinoma (PDAC), the CRABP-II/HuR complex stabilizes the mRNA of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[5] This leads to increased cholesterol biosynthesis and accumulation in lipid rafts, which in turn enhances AKT survival signaling and promotes gemcitabine (B846) resistance.[5] The CRABP-II/HuR complex has also been implicated in stabilizing interleukin 8 (IL-8) mRNA, promoting cancer cell migration and invasion.[5]
Modulation of the Hippo Pathway in Breast Cancer
The function of CRABP-II can be context-dependent, particularly in relation to the estrogen receptor (ER) status in breast cancer.[9][10] In ER-positive breast cancer cells, CRABP-II interacts with and stabilizes the Lats1 kinase, a core component of the tumor-suppressive Hippo pathway, thereby inhibiting invasion and metastasis.[9] Conversely, in ER-negative breast cancer cells, the CRABP-II-Lats1 interaction promotes the ubiquitination and degradation of Lats1, leading to inactivation of the Hippo pathway and enhanced metastasis.[9]
CRABP-II in Different Cancer Types: A Diverse Landscape
The expression and function of CRABP-II vary significantly across different cancer types, highlighting its complex and context-specific roles in tumorigenesis.
| Cancer Type | CRABP-II Expression | Reported Functions | Key Signaling Pathways |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpressed[4][5] | Promotes drug resistance, migration, and invasion.[5] | CRABP-II/HuR/SREBP-1c/AKT[5] |
| Breast Cancer | Variable (ER-dependent)[9] | ER+: Suppresses invasion and metastasis. ER-: Promotes invasion and metastasis.[9] | Hippo Pathway[9] |
| Non-Small Cell Lung Cancer (NSCLC) | Elevated[11][12] | Promotes metastasis and lipid droplet accumulation.[11] | Downregulation of PLAAT4[11] |
| Glioblastoma (GBM) | Predominantly cytoplasmic[13] | Associated with poor prognosis; knockdown reduces proliferation.[13] | Attenuates RA-induced RAR activation[13] |
| Wilms Tumor | Overexpressed[14] | Correlates with MycN expression.[14] | MycN signaling[14] |
| Ovarian Cancer | Upregulated[4] | Associated with tumor grade and stage.[12] | - |
Signaling Pathways Involving CRABP-II
Canonical RA Signaling Pathway
Caption: Canonical RA signaling pathway mediated by CRABP-II.
Non-Canonical HuR-Mediated mRNA Stabilization Pathway
Caption: Non-canonical CRABP-II/HuR-mediated mRNA stabilization pathway.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CRABP-II
This protocol describes the generation of CRABP-II knockout cell lines using the CRISPR/Cas9 system, as referenced in studies on pancreatic cancer.[5]
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved region of the CRABP2 gene. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Lentiviral Transduction: Harvest the lentiviral particles and transduce the target cancer cells (e.g., Panc-1).
-
Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.
-
Validation: Screen for CRABP-II knockout by Western blotting and confirm genomic editing by Sanger sequencing of the targeted locus.
Cell Viability and Drug Sensitivity Assay (MTT Assay)
This protocol is used to assess the impact of CRABP-II expression on cell proliferation and sensitivity to chemotherapeutic agents like gemcitabine.[2][5]
-
Cell Seeding: Seed cancer cells (e.g., wild-type and CRABP-II knockout) in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent (e.g., gemcitabine) for 72 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine drug sensitivity.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to validate the interaction between CRABP-II and other proteins, such as HuR or Lats1.[5][9]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-CRABP-II) or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against the putative interacting partner (e.g., anti-HuR).
In Vivo Tumor Xenograft Model
This protocol is used to assess the effect of CRABP-II on tumor growth and metastasis in a living organism.[9][11]
-
Cell Preparation: Harvest cancer cells expressing different levels of CRABP-II (e.g., knockdown or overexpression) and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneous or Orthotopic Injection: For tumor growth studies, inject the cells subcutaneously into the flanks of immunodeficient mice (e.g., nude mice). For metastasis studies, inject the cells into the tail vein (for lung metastasis) or orthotopically into the relevant organ.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis, immunohistochemistry, and Western blotting. For metastasis studies, examine relevant organs for metastatic nodules.
CRABP-II as a Therapeutic Target
The multifaceted roles of CRABP-II in promoting cancer progression and drug resistance make it an attractive therapeutic target.[1] Several strategies are being explored to modulate CRABP-II activity.
-
CRABP-II Inhibitors: Small molecules that bind to the RA-binding pocket of CRABP-II can prevent it from shuttling RA to the nucleus, thereby inhibiting the canonical RA signaling pathway in cancer cells where it is pro-tumorigenic.[1]
-
Targeted Protein Degradation: Compounds like SNIPER-11, which induce the specific degradation of CRABP-II, have shown promise in overcoming drug resistance in pancreatic cancer models.[5] SNIPER-11 consists of an RA analog that binds to CRABP-II and a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of CRABP-II.[5]
Conclusion and Future Directions
CRABP-II is a pivotal protein in cancer biology with a complex and often contradictory role that is highly dependent on the cellular context and tumor type. Its canonical function as a facilitator of RA signaling can be tumor-suppressive in some contexts, while its non-canonical, RA-independent activities, particularly its interaction with HuR, often promote pro-oncogenic phenotypes. This dual functionality underscores the importance of a thorough understanding of the specific molecular mechanisms at play in different cancers before targeting CRABP-II therapeutically.
Future research should focus on:
-
Elucidating the full spectrum of CRABP-II's interacting partners and downstream targets in various cancers.
-
Developing more specific and potent inhibitors and degraders of CRABP-II.
-
Identifying reliable biomarkers to predict which patients are most likely to benefit from CRABP-II-targeted therapies.
A deeper understanding of the intricate network of interactions and signaling pathways regulated by CRABP-II will be crucial for the successful translation of this knowledge into effective cancer therapies.
References
- 1. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of CRABP2 in tumorigenesis and progression [manu41.magtech.com.cn]
- 4. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRABP2 promotes metastasis and lipid droplet accumulation in non-small cell lung cancer by downregulating PLAAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic role of CRABP2 in lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of CRABP-II expression by MycN in Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IAP-based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing IAPs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2] While much of the initial focus has been on recruiting E3 ligases like VHL and Cereblon, the Inhibitor of Apoptosis (IAP) family of proteins presents a compelling alternative with unique mechanistic features.[1][3]
IAP proteins, including c-IAP1, c-IAP2, and XIAP, are characterized by the presence of one to three baculoviral IAP repeat (BIR) domains and a C-terminal RING domain, which confers E3 ligase activity.[3] They are key regulators of apoptosis and cellular signaling.[3] IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverage the E3 ligase function of IAPs to degrade specific target proteins.[2][3] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of IAP-based PROTACs.
Mechanism of Action
The mechanism of IAP-based PROTACs involves the formation of a key ternary complex comprising the PROTAC, the target protein, and an IAP E3 ligase (typically cIAP1 or XIAP).[2][3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. A key feature of some IAP-recruiting ligands is their ability to induce auto-ubiquitination and subsequent degradation of the IAP itself, which can contribute to the overall cellular effect, such as activating TNF signaling-dependent cell death.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[1][3]
digraph "IAP_PROTAC_Mechanism" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of IAP-based PROTACs", splines=ortho, rankdir=LR];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2];
edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Nodes
PROTAC [label="IAP-based PROTAC", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
POI [label="Protein of Interest (POI)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
IAP [label="IAP E3 Ligase\n(e.g., cIAP1)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Ternary_Complex [label="POI-PROTAC-IAP\nTernary Complex", shape=Mdiamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
E2 [label="E2-Ub", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", style="filled,diagonals", fontcolor="#FFFFFF"];
Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];
// Edges
PROTAC -> Ternary_Complex [arrowhead=none, color="#202124"];
POI -> Ternary_Complex [arrowhead=none, color="#202124"];
IAP -> Ternary_Complex [arrowhead=none, color="#202124"];
Ternary_Complex -> Ub_POI [label="Ubiquitination", color="#EA4335"];
E2 -> Ternary_Complex [label="Ub", color="#34A853"];
Ub_POI -> Proteasome [label="Recognition", color="#202124"];
Proteasome -> Degradation [label="Degradation", color="#5F6368"];
Ternary_Complex -> PROTAC [label="Release & Recycle", style=dashed, color="#FBBC05"];
}
General PROTAC Development Workflow
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[5][]
-
Principle : Donor and acceptor beads are coated with antibodies or tags that recognize the POI and the E3 ligase, respectively. When a ternary complex forms in the presence of the PROTAC, the beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen is generated, which excites the acceptor bead, leading to light emission. The signal is proportional to the amount of ternary complex formed.[5]
-
Methodology :
-
Reagent Preparation : Prepare tagged recombinant POI and IAP E3 ligase proteins. Select appropriate AlphaLISA donor and acceptor beads (e.g., anti-tag antibodies). Prepare a serial dilution of the IAP-based PROTAC.
-
Assay Setup : In a microplate, combine the POI, IAP E3 ligase, and varying concentrations of the PROTAC in an optimized assay buffer.[7]
-
Incubation : Incubate the mixture to allow for ternary complex formation (typically 30-60 minutes at room temperature).
-
Bead Addition : Add the AlphaLISA donor and acceptor beads to the wells.
-
Second Incubation : Incubate in the dark to allow for bead-protein binding (typically 60 minutes at room temperature).
-
Detection : Read the plate on an AlphaLISA-compatible plate reader. The resulting data often shows a "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[5]
In Vitro Ubiquitination Assay
This assay directly measures the ability of the IAP-based PROTAC to induce the ubiquitination of the target protein in a cell-free system.[8]
-
Principle : The assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3, ubiquitin, and ATP) in the presence of the POI and the PROTAC. The ubiquitination of the POI is then detected, typically by Western blot.[8]
-
Methodology :
-
Reaction Setup : In a microcentrifuge tube on ice, combine the following components in a reaction buffer:
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes) to allow the ubiquitination reaction to proceed.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
SDS-PAGE and Western Blot :
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the POI to visualize a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated protein. If biotin-ubiquitin was used, a streptavidin-HRP conjugate can be used for detection.[8]
Cellular Protein Degradation Assay (Western Blot)
Western blotting is the gold standard for quantifying the reduction in cellular protein levels following PROTAC treatment.
-
Principle : Cells are treated with the IAP-based PROTAC for a specific duration. Cell lysates are then prepared, and the level of the target protein is quantified by immunoblotting and normalized to a loading control.
-
Methodology :
-
Cell Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the IAP-based PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Live-Cell Ubiquitination and Ternary Complex Assays (NanoBRET™)
NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology allows for the real-time monitoring of ternary complex formation and target ubiquitination in living cells.[10][11]
-
Principle :
-
Ternary Complex Formation : The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (or a component) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.[12][13]
-
Ubiquitination : The target protein is fused to NanoLuc®, and ubiquitin is fused to the HaloTag®-acceptor. PROTAC-induced ubiquitination of the target results in BRET.[10][13]
-
Methodology :
-
Cell Preparation : Co-express the NanoLuc®-POI fusion and the HaloTag®-IAP (or HaloTag®-Ubiquitin) fusion in cells (e.g., HEK293).
-
Labeling and Substrate Addition : Add the HaloTag® fluorescent ligand to label the acceptor protein and the NanoLuc® substrate to the cell medium.
-
PROTAC Treatment : Add the IAP-based PROTAC at various concentrations.
-
BRET Measurement : Measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) over time using a BRET-compatible plate reader.
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation or ubiquitination.[10]
IAP Signaling and Therapeutic Implications
IAPs are central nodes in the regulation of apoptosis and NF-κB signaling. By targeting IAPs, SNIPERs can have dual effects: degradation of the POI and modulation of apoptosis pathways. The degradation of cIAP1/2 by SMAC mimetic-based PROTACs can sensitize cancer cells to TNF-α-induced apoptosis, providing a potential synergistic anti-cancer effect.
```dot
digraph "IAP_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified IAP Signaling and PROTAC Intervention", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=2];
edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Nodes
TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"];
TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"];
ComplexI [label="Complex I\n(RIPK1, TRAF2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cIAP1 [label="cIAP1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NFkB [label="NF-κB Activation\n(Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Casp8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PROTAC [label="IAP-based PROTAC\n(SNIPER)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
TNFa -> TNFR1 [color="#202124"];
TNFR1 -> ComplexI [color="#202124"];
ComplexI -> cIAP1 [label="recruits", style=dashed, color="#5F6368"];
cIAP1 -> NFkB [label="K63-Ub\n(Activation)", color="#34A853"];
cIAP1 -> Casp8 [label="Inhibition", color="#EA4335", arrowhead=tee];
Casp8 -> Apoptosis [label="Activation", color="#4285F4"];
PROTAC -> cIAP1 [label="Induces\nDegradation", color="#EA4335"];
}
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of PROTAC CRABP-II Degrader-2: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of PROTAC CRABP-II Degrader-2, a pioneering molecule in the field of targeted protein degradation. This degrader, first described by Itoh et al. in 2010, represents a class of molecules termed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) and is foundational to the development of cIAP1-recruiting PROTACs.[1] For the purposes of this guide, this compound is identified as compound 4b from this seminal publication.
Introduction to CRABP-II and Targeted Degradation
Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular protein that binds to all-trans retinoic acid (ATRA) with high affinity.[1] It facilitates the transport of ATRA from the cytoplasm to the nucleus, where it modulates the activity of Retinoic Acid Receptors (RARs), thereby influencing gene transcription related to cell growth, differentiation, and migration.[1] Given its role in these fundamental cellular processes, CRABP-II has been identified as a therapeutic target in various diseases, including cancer.
Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's complete degradation. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent destruction by the proteasome.
This compound was designed to specifically target CRABP-II for degradation by recruiting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase.[1]
Mechanism of Action
This compound operates by inducing the proximity between CRABP-II and the E3 ligase cIAP1. The molecule itself is a conjugate of ATRA, which serves as the CRABP-II binding ligand, and methyl bestatin (B1682670) (MeBS), a known ligand for the BIR3 domain of cIAP1.[1]
The process unfolds as follows:
-
Ternary Complex Formation : The degrader simultaneously binds to CRABP-II (via its ATRA moiety) and cIAP1 (via its methyl bestatin moiety), forming a key POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination : Within this complex, cIAP1, acting as the E3 ligase, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CRABP-II.
-
Proteasomal Degradation : The poly-ubiquitinated CRABP-II is then recognized by the 26S proteasome, which leads to its unfolding and degradation.
-
Catalytic Cycle : The PROTAC molecule is released after degradation and can participate in further cycles of degradation.
Mechanism of Action Diagram
Caption: Workflow of CRABP-II degradation mediated by this compound.
Quantitative Data
The seminal study by Itoh et al. demonstrated the potent and specific degradation of CRABP-I and CRABP-II. The data below is summarized from their findings on the efficacy of compound 4b (this compound).
| Parameter | Cell Line | Target Protein | Value | Notes |
| Degradation | HeLa | CRABP-I | >50% reduction at 1 µM after 24h | Specific degradation observed. |
| Degradation | HeLa | CRABP-II | >50% reduction at 1 µM after 24h | Specific degradation observed. |
| Functional Activity | IMR-32 | N/A | Inhibition of cell migration | Observed at 1 µM after 48h. |
Note: Precise DC50 and Dmax values were not explicitly provided in the initial publication. The data reflects the observed percentage of degradation at the specified concentration and time point.
Experimental Protocols
Synthesis of this compound (Compound 4b)
The synthesis involves the conjugation of methyl bestatin (MeBS) with all-trans retinoic acid (ATRA) via a polyethylene (B3416737) glycol (PEG) linker. The following is a summary of the likely synthetic route based on the original publication.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Protocol:
-
Synthesis of MeBS-Linker Intermediate:
-
To a solution of methyl bestatin (MeBS) in a suitable solvent (e.g., DMF), add an appropriate amine-terminated PEG linker with a protected carboxylic acid group.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction and purify the resulting MeBS-linker intermediate by column chromatography.
-
Deprotect the carboxylic acid group to yield the final intermediate.
-
-
Final Coupling to ATRA:
-
Activate the carboxylic acid of all-trans retinoic acid (ATRA) using a coupling agent (e.g., HBTU) in a suitable solvent.
-
Add the MeBS-linker intermediate with its free amine group to the activated ATRA solution.
-
Add a base (e.g., DIPEA) and stir the reaction at room temperature, protected from light, until completion.
-
Purify the final product, this compound, by preparative HPLC to yield the desired compound.
-
Note: This is a generalized protocol. For precise stoichiometry, reaction times, and purification conditions, consultation of the original publication by Itoh et al. (2010) is recommended.
Western Blotting for CRABP-II Degradation
Objective: To quantify the reduction in cellular CRABP-II levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CRABP-II (e.g., rabbit anti-CRABP-II) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize CRABP-II levels to the loading control.
-
Cell Migration (Wound Healing) Assay
Objective: To assess the functional impact of CRABP-II degradation on cancer cell migration.
-
Cell Seeding:
-
Seed IMR-32 neuroblastoma cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing either this compound (e.g., 1 µM) or DMSO as a control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Ensure the same field of view is imaged at each time point.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.
-
Conclusion
This compound (compound 4b) stands as a landmark molecule in the development of targeted protein degradation. It successfully demonstrated that the recruitment of the E3 ligase cIAP1 could be harnessed to induce the specific degradation of a non-native target, CRABP-II. The synthesis and biological evaluation of this molecule provided a crucial proof-of-concept for the SNIPER technology and paved the way for the development of a new class of therapeutics targeting previously challenging proteins. The protocols and data presented herein provide a foundational guide for researchers aiming to work with or build upon this important chemical tool.
References
The Structural Basis of CRABP-II Targeting by a PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide delves into the core principles and structural underpinnings of PROTACs developed to target Cellular Retinoic Acid-Binding Protein II (CRABP-II), a protein implicated in various pathologies, including cancer. By recruiting the E3 ubiquitin ligase cIAP1, these PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), induce the ubiquitination and subsequent proteasomal degradation of CRABP-II. This document provides a comprehensive overview of the mechanism of action, a summary of the key chemical structures, and detailed experimental protocols relevant to the study of these molecules. While a definitive crystal structure of the CRABP-II:PROTAC:cIAP1 ternary complex remains to be elucidated, this guide synthesizes the available data to provide a robust framework for understanding and advancing this promising therapeutic strategy.
Introduction: The PROTAC Approach to Targeting CRABP-II
Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein responsible for binding and transporting retinoic acid (RA) to the nucleus, where it modulates the activity of retinoic acid receptors (RARs).[1] Overexpression of CRABP-II is associated with several cancers, where it can promote cell migration, invasion, and drug resistance.[2] Traditional therapeutic approaches have focused on inhibiting protein function. However, the PROTAC technology offers an alternative "knockdown" strategy by inducing the selective degradation of the target protein.
The PROTACs targeting CRABP-II are heterobifunctional molecules composed of three key components:
-
A warhead that binds to the target protein, CRABP-II. In this case, all-trans retinoic acid (ATRA) serves as a high-affinity ligand.[3]
-
An E3 ligase-recruiting ligand . The pioneering work in this area utilized derivatives of methyl bestatin (B1682670) (MeBS) and other IAP antagonists to recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.[3][4]
-
A flexible linker that connects the warhead and the E3 ligase ligand, enabling the formation of a productive ternary complex.
The formation of this CRABP-II:PROTAC:cIAP1 ternary complex is the critical event that initiates the degradation process.[3] It brings CRABP-II into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CRABP-II. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome.[5]
Mechanism of Action: A Step-by-Step Pathway
The PROTAC-mediated degradation of CRABP-II follows a catalytic cycle, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The process can be broken down into the following key steps:
-
Binary Complex Formation : The PROTAC binds to both CRABP-II and the cIAP1 E3 ligase in independent equilibria.
-
Ternary Complex Formation : The binary complexes associate to form the key CRABP-II:PROTAC:cIAP1 ternary complex. The stability and conformation of this complex are crucial for efficient degradation.
-
Ubiquitination : Within the ternary complex, cIAP1 catalyzes the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to CRABP-II. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated CRABP-II is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling : The PROTAC molecule is released and can bind to another CRABP-II and cIAP1, initiating another round of degradation.
Key Molecules and Quantitative Data
The initial development of CRABP-II degraders by Itoh et al. focused on "SNIPER" molecules that utilized methyl bestatin (MeBS) as the cIAP1-recruiting ligand.[3] A key example from this work is compound 4b (also referred to as SNIPER(CRABP)-11). Further refinement led to amide-based SNIPERs, such as SNIPER-4 , which showed improved selectivity by not inducing self-degradation of cIAP1.[4]
Table 1: Chemical Structures of Key CRABP-II PROTACs
| Compound Name | Warhead (CRABP-II Ligand) | E3 Ligase Ligand (cIAP1) | Linker Type | Reference |
| SNIPER(CRABP)-11 (4b) | All-trans retinoic acid (ATRA) | Methyl Bestatin (MeBS) | PEG-based (ester linkage) | [3] |
| SNIPER-4 | All-trans retinoic acid (ATRA) | Bestatin derivative | PEG-based (amide linkage) | [4] |
Table 2: In Vitro Degradation of CRABP-II (Quantitative data extracted from Western Blot analysis in primary literature)
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | Remaining CRABP-II (%) | Reference |
| SNIPER(CRABP)-11 (4b) | HeLa | 1 | 24 | ~20% | [3] |
| SNIPER-4 | HeLa | 1 | 24 | ~10% | [4] |
Table 3: Biophysical Characterization of Binary and Ternary Complexes (Hypothetical Data) (This table serves as a template for data that would be obtained from ITC or SPR experiments. Specific values for CRABP-II PROTACs are not currently published.)
| Interaction | Technique | Kd (nM) | Cooperativity (α) | Reference |
| PROTAC with CRABP-II | ITC / SPR | Data not available | N/A | |
| PROTAC with cIAP1 | ITC / SPR | Data not available | N/A | |
| CRABP-II:PROTAC:cIAP1 | ITC / SPR | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and mechanism of CRABP-II targeting PROTACs. These protocols are based on the methods described in the primary literature and general best practices for PROTAC research.[3][4][6]
Co-Immunoprecipitation to Confirm Ternary Complex Formation
This assay is used to verify that the PROTAC can physically bridge CRABP-II and cIAP1 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture HeLa or other CRABP-II expressing cells to 70-80% confluency. Treat cells with the desired concentration of the CRABP-II PROTAC (e.g., 1 µM) or DMSO as a vehicle control for 4-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Incubate the pre-cleared lysate with a primary antibody against CRABP-II overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both CRABP-II (to confirm successful pulldown) and cIAP1 (to detect co-immunoprecipitation).
Western Blotting for CRABP-II Degradation
This is the primary method to quantify the extent of target protein degradation in cells.
Protocol:
-
Cell Plating and Treatment: Plate cells (e.g., HeLa) in 6-well plates. The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with PBS and lyse them directly in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CRABP-II overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using image analysis software. Normalize the CRABP-II band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Biophysical Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction. This is the gold standard for characterizing the binary and ternary complex interactions.
General Protocol (for Ternary Complex):
-
Protein and Compound Preparation: Purify recombinant human CRABP-II and the relevant binding domain of cIAP1. Prepare all proteins and the PROTAC in the same matched dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Instrument Setup: Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) and set the experimental temperature (e.g., 25°C).
-
Sample Loading: Load the cIAP1 protein (e.g., 10-20 µM) mixed with a saturating concentration of the PROTAC (e.g., 20-40 µM) into the sample cell. Load the CRABP-II protein (e.g., 100-200 µM) into the titration syringe.
-
Titration: Perform a series of small, timed injections of the CRABP-II solution into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd of the ternary complex, ΔH, and stoichiometry. The cooperativity factor (α) can be calculated by comparing the ternary Kd to the binary Kd values.
Conclusion and Future Directions
The development of PROTACs that selectively target CRABP-II for degradation via the cIAP1 E3 ligase represents a significant advancement in chemical biology and drug discovery. The foundational work has demonstrated clear proof-of-concept, showing that these molecules can induce the formation of a productive ternary complex in cells, leading to efficient and specific degradation of CRABP-II.
However, the full potential of this approach is yet to be realized. The most critical next step is the elucidation of the high-resolution three-dimensional structure of the CRABP-II:PROTAC:cIAP1 ternary complex. Such a structure would provide invaluable atomic-level insights into the protein-protein and protein-ligand interactions that stabilize the complex, paving the way for rational, structure-based design of next-generation degraders with improved potency, selectivity, and drug-like properties. Comprehensive biophysical characterization using techniques like ITC and SPR is also essential to build a complete picture of the structure-activity relationships and to understand the role of binding kinetics and cooperativity in driving efficient degradation. As these data become available, the path toward clinical translation for CRABP-II-targeting PROTACs will become significantly clearer.
References
- 1. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC CRABP-II Degrader-3(Mercachem BV) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of CRABP-II Degradation in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a small cytosolic protein that plays a crucial role in mediating the biological effects of retinoic acid (RA), a metabolite of vitamin A essential for cellular growth, differentiation, and apoptosis.[1][2] While its canonical function involves the transport of RA to the nucleus to activate retinoic acid receptors (RARs), emerging evidence has unveiled a more complex and multifaceted role for CRABP-II in cancer biology.[1][3] Aberrant expression of CRABP-II has been documented in a variety of malignancies, including pancreatic, breast, lung, and ovarian cancers, where it can contribute to tumor progression, drug resistance, and poor prognosis.[1][2][4][5]
This technical guide provides an in-depth overview of the therapeutic potential of targeting CRABP-II in oncology, with a specific focus on the strategy of targeted protein degradation. We will explore the dual signaling roles of CRABP-II in cancer, present the preclinical evidence for the efficacy of CRABP-II degraders, and provide detailed protocols for key experimental assays used in this field of research.
The Dual Signaling Roles of CRABP-II in Cancer
CRABP-II influences cancer cell pathophysiology through two distinct signaling pathways: a canonical, RA-dependent pathway and a non-canonical, RA-independent pathway.
Canonical RA-Dependent Pathway: A Positive Regulator of RAR Signaling
In the canonical pathway, CRABP-II binds to all-trans retinoic acid (atRA) in the cytoplasm and facilitates its translocation into the nucleus.[1][2] Once in the nucleus, the CRABP-II/atRA complex directly interacts with Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors.[6] This "channeling" of atRA to RAR enhances the transcriptional activity of RAR, leading to the expression of target genes that are often involved in cell differentiation and growth arrest.[6] In some contexts, this pathway can have anti-tumorigenic effects.
Non-Canonical RA-Independent Pathway: A Modulator of mRNA Stability
Recent studies have revealed a novel, RA-independent function of CRABP-II that is particularly relevant in the context of cancer. CRABP-II can interact with the RNA-binding protein HuR, a member of the ELAV-like family of proteins that binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs.[1][3] The formation of the CRABP-II/HuR complex enhances the stability of target mRNAs, many of which encode for proteins involved in cell proliferation, survival, and metastasis, such as IL-8 and SREBP-1c.[1][3] This stabilization leads to increased protein expression, thereby promoting cancer progression and drug resistance.[1]
Therapeutic Strategy: Targeted Degradation of CRABP-II
Given the pro-tumorigenic roles of CRABP-II in various cancers, its targeted degradation presents a promising therapeutic strategy. One innovative approach to achieve this is through the use of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs).
Mechanism of Action of CRABP-II Degraders
SNIPERs are heterobifunctional molecules that consist of a ligand for the target protein (in this case, a derivative of retinoic acid for CRABP-II) and a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), connected by a linker.[1] The SNIPER molecule simultaneously binds to CRABP-II and cIAP1, forming a ternary complex.[1] This proximity induces the E3 ligase to ubiquitinate CRABP-II, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of the target protein, which can be more effective than traditional occupancy-based inhibition.[1]
Preclinical Efficacy of CRABP-II Degraders
The CRABP-II degrader SNIPER-11 has demonstrated significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type where CRABP-II is highly overexpressed.[1]
In Vitro Efficacy
In PDAC cell lines, SNIPER-11 effectively induces the degradation of CRABP-II, leading to increased apoptosis and sensitization to chemotherapy.[1]
| Cell Line | Treatment | Concentration | Effect | Reference |
| Panc-1 | SNIPER-11 | Not Specified | Effective CRABP-II Degradation | [1] |
| BxPC3 | SNIPER-11 | Not Specified | Effective CRABP-II Degradation | [1] |
| BxPC3-GR | Gemcitabine | IC50 = 1.8 µM - 4.7 µM | Gemcitabine Resistance | [1] |
| BxPC3-GR | CRABP-II Knockout | - | Resensitization to Gemcitabine | [1] |
In Vivo Efficacy
In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of PDAC, SNIPER-11 demonstrated potent anti-tumor activity, both as a single agent and in combination with gemcitabine.[1]
| Model | Treatment | Dosage | Outcome | Reference |
| PDX | SNIPER-11 | Not Specified | Significant Tumor Growth Inhibition | [1] |
| PDX | SNIPER-11 | Not Specified | Decreased Ki67, Increased Necrosis | [1] |
| CDX (Gemcitabine-Resistant) | SNIPER-11 + Gemcitabine | Not Specified | Profound Tumor Regression | [1] |
Key Experimental Protocols
The following are detailed protocols for key experiments commonly used to investigate the therapeutic potential of CRABP-II degradation.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of the CRABP-II degrader or control vehicle for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Western Blot for CRABP-II Detection
This technique is used to detect and quantify the levels of CRABP-II protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CRABP-II (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRABP-II antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Luciferase Reporter Assay for RAR Activation
This assay is used to measure the transcriptional activity of RAR in response to RA or other stimuli.
Materials:
-
HEK293T or other suitable cells
-
RARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the RARE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with RA in the presence or absence of a CRABP-II degrader.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Co-Immunoprecipitation (Co-IP) for CRABP-II/HuR Interaction
This technique is used to determine if CRABP-II and HuR physically interact within the cell.
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Antibody against CRABP-II or HuR
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRABP-II) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-HuR).
Conclusion and Future Directions
The degradation of CRABP-II represents a novel and promising therapeutic strategy for a range of cancers where this protein is overexpressed and contributes to disease progression. The dual roles of CRABP-II in both RA-dependent and -independent signaling pathways underscore its importance as a therapeutic target. Preclinical studies with CRABP-II degraders like SNIPER-11 have provided strong proof-of-concept for this approach, particularly in overcoming drug resistance in pancreatic cancer.
Future research should focus on:
-
Expanding the evaluation of CRABP-II degraders to other cancer types with high CRABP-II expression.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Identifying predictive biomarkers to select patients who are most likely to respond to CRABP-II-targeted therapies.
-
Investigating potential mechanisms of resistance to CRABP-II degradation.
The continued development of potent and selective CRABP-II degraders holds the potential to offer a new therapeutic avenue for patients with difficult-to-treat cancers.
References
- 1. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CRABP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. The prognostic gene CRABP2 affects drug sensitivity by regulating docetaxel-induced apoptosis in breast invasive carcinoma: A pan-cancer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Takedown: An In-depth Technical Guide to SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, a powerful new modality has emerged: Specific and Nongenetic IAP-dependent Protein Erasers, or SNIPERs. This technology represents a significant leap forward in the field of targeted protein degradation (TPD), offering a novel strategy to eliminate disease-causing proteins that have long been considered "undruggable." Unlike traditional small molecule inhibitors that merely block a protein's function, SNIPERs are engineered to hijack the cell's own protein disposal machinery to completely remove the target protein.[1][2]
This technical guide provides a comprehensive overview of the core principles of SNIPER technology, from its fundamental mechanism of action to the experimental protocols required for its validation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and apply this cutting-edge approach.
Core Concepts of SNIPER Technology
SNIPERs are heterobifunctional molecules, meaning they consist of three key components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP), and a linker that connects the two.[1][3] IAPs, such as cIAP1, cIAP2, and XIAP, are a family of E3 ubiquitin ligases that play a crucial role in regulating apoptosis and cell survival.[1][4]
The fundamental principle of SNIPER technology is to induce proximity between the target protein and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3] A unique feature of SNIPERs is their ability to concurrently induce the degradation of the IAP E3 ligases themselves, which can be particularly advantageous in cancer therapy where IAPs are often overexpressed.[5]
Mechanism of Action: A Step-by-Step Breakdown
The SNIPER-mediated degradation of a target protein is a catalytic process that can be broken down into the following key steps:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the protein of interest (POI) and an IAP E3 ligase, forming a transient ternary complex. The nature and stability of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48), which serves as a recognition signal for the proteasome.[3][6][7]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein quality control.
-
SNIPER Recycling: After inducing ubiquitination, the SNIPER molecule is released and can engage with another POI and E3 ligase, allowing it to act catalytically and degrade multiple copies of the target protein.
Quantitative Data on SNIPER Efficacy
The effectiveness of a SNIPER is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the SNIPER required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported efficacy of various SNIPERs against different protein targets.
| SNIPER Name | Target Protein | IAP Ligand | POI Ligand | DC50 | Dmax | Cell Line | Reference |
| BCR-ABL Degraders | |||||||
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | - | - | [8] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 µM | - | - | [9] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | 10 nM | >90% | K562 | [2][10] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | HG-7-85-01 | 10 µM | - | - | [3] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 µM | - | - | [3] |
| Estrogen Receptor α (ERα) Degraders | |||||||
| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-hydroxytamoxifen | 3 nM | >95% | MCF-7 | [5][11][12][13] |
| Bromodomain-containing protein 4 (BRD4) Degraders | |||||||
| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | (+)-JQ1 | ~100 nM | >90% | LNCaP | [14] |
Experimental Protocols
The development and validation of SNIPERs involve a series of key experiments to characterize their binding, degradation efficacy, and mechanism of action. Detailed protocols for these essential assays are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the target protein levels following SNIPER treatment.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the SNIPER compound or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein induced by the SNIPER.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin (e.g., P4D1)
-
Other reagents for Western blotting as described above
Procedure:
-
Cell Treatment: Treat cells with the SNIPER compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Perform Western blotting on the eluted samples using a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (POI-SNIPER-IAP).
Materials:
-
Cell line expressing the target protein and IAP
-
SNIPER compound
-
Lysis buffer
-
Primary antibody against the target protein or IAP for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the POI, IAP, and a negative control protein for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SNIPER compound and lyse as described above.
-
Immunoprecipitation: Perform immunoprecipitation using an antibody against either the POI or the IAP.
-
Washing and Elution: Wash the beads and elute the protein complexes.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both the POI and the IAP. The presence of both proteins in the eluate indicates the formation of the ternary complex.
Visualizing the SNIPER Mechanism and Workflow
Signaling Pathway
Caption: The SNIPER-mediated protein degradation pathway.
Experimental Workflow
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K48-linked ubiquitination and protein degradation regulate 53BP1 recruitment at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OncoSNIPER: Target selection platform [oncodesign.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
The Dual Role of CRABP-II: A Comprehensive Technical Guide to its Function as a Biomarker in Oncology
For Immediate Release
Cleveland, OH – Cellular Retinoic Acid Binding Protein-II (CRABP-II) is emerging as a pivotal player in the landscape of cancer biomarkers, exhibiting a complex and often contradictory role across various malignancies. This technical guide provides an in-depth analysis of CRABP-II's function as a biomarker in specific cancer types, designed for researchers, scientists, and drug development professionals. The document synthesizes current research on its expression, prognostic significance, and involvement in key signaling pathways, offering a valuable resource for advancing cancer diagnostics and therapeutics.
Executive Summary
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a small cytosolic protein responsible for binding and transporting retinoic acid (RA) to the nucleus, where it modulates gene transcription via retinoic acid receptors (RARs).[1] While its canonical role is in mediating the anti-proliferative effects of RA, recent studies have unveiled a more nuanced involvement of CRABP-II in cancer progression.[2][3] Its expression and function are highly context-dependent, varying significantly with tumor type and even subtype. This guide explores the multifaceted nature of CRABP-II, presenting quantitative data on its expression, detailed experimental protocols for its analysis, and visual representations of its signaling networks.
CRABP-II Expression and Prognostic Significance: A Cancer-Specific Overview
The expression of CRABP-II and its correlation with patient outcomes differ markedly across various cancers. In some malignancies, elevated CRABP-II is associated with a poor prognosis, while in others, it may have a protective role. This section summarizes the quantitative data on CRABP-II expression and its prognostic value in several key cancer types.
Lung Adenocarcinoma (LUAD)
In lung adenocarcinoma, elevated plasma levels of CRABP-II have been identified as a promising biomarker for early diagnosis and prognosis.[4]
| Parameter | Value | Cancer Type | Source |
| Mean Plasma Level (Stage IA LUAD) | 31.6587 ± 13.8541 ng/mL | Lung Adenocarcinoma | [4] |
| Mean Plasma Level (Healthy Control) | 13.9328 ± 5.5805 ng/mL | N/A | [4] |
| Diagnostic Sensitivity (Stage IA) | 70.98% | Lung Adenocarcinoma | [4] |
| Diagnostic Specificity (Stage IA) | 94.53% | Lung Adenocarcinoma | [4] |
| Area Under the Curve (AUC) | 0.839 | Lung Adenocarcinoma | [4] |
| Hazard Ratio (HR) for Overall Survival (High CRABP2) | 1.23 (95% CI: 1.04-1.46) | Lung Adenocarcinoma | [4] |
| Hazard Ratio (HR) for First Progression (High CRABP2) | 1.35 (95% CI: 1.10-1.65) | Lung Adenocarcinoma | [4] |
Breast Cancer
The role of CRABP-II in breast cancer is intricately linked to the estrogen receptor (ER) status of the tumor.[2][5]
| Parameter | Observation | Cancer Subtype | Source |
| Relapse-Free Survival (RFS) | Low CRABP-II expression correlates with reduced RFS | ER+ Breast Cancer | [2] |
| Relapse-Free Survival (RFS) | High CRABP-II expression correlates with reduced RFS | ER- Breast Cancer | [2] |
| Protein & mRNA Levels | Significantly higher in ER+ cells (T47D, MCF7) | ER+ vs. ER- Breast Cancer | [2] |
Pancreatic Ductal Adenocarcinoma (PDAC)
In pancreatic cancer, CRABP-II is overexpressed in tumor tissues compared to normal or benign pancreatic conditions, suggesting its potential as a diagnostic marker.[6]
| Tissue Type | CRABP-II Expression | Source |
| Normal Pancreatic Parenchyma | Not detectable | [6] |
| Chronic Pancreatitis | Not detectable | [6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Readily detected in all cases | [6] |
| Metastatic PDAC | Strongly positive in 100% of cases | [6] |
| Pancreatic Intraepithelial Neoplasia (PanIN) | Progressively increases from PanIN 1 to 3 | [6] |
CRABP-II has also shown utility in the cytological diagnosis of PDAC from fine-needle aspiration (FNA) specimens.
| Cytology Diagnosis (FNA) | CRABP-II Positivity | Source |
| "Atypia" | 55.6% | [6] |
| "Malignancy" | 87.5% | [6] |
| Overall Sensitivity for PDAC | 61.3% | [6] |
Glioblastoma (GBM)
In glioblastoma, the subcellular localization of CRABP-II is a critical determinant of patient prognosis.[7][8] Cytoplasmic accumulation of CRABP-II is associated with poorer survival.[7]
Nephroblastoma (Wilms Tumor)
In nephroblastoma, increased expression of CRABP-II, as determined by quantitative immunohistochemical analysis, is associated with metastasis.[9][10]
Key Signaling Pathways Involving CRABP-II
CRABP-II's influence on cancer progression is mediated through its involvement in several key signaling pathways.
Canonical Retinoic Acid Signaling
In the classical pathway, CRABP-II binds to all-trans retinoic acid (atRA) in the cytoplasm and facilitates its transport into the nucleus.[11][12] There, atRA is transferred to the Retinoic Acid Receptor (RAR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on target genes, modulating their transcription to influence processes like cell differentiation and proliferation.[1]
Non-Canonical, RA-Independent Signaling
Recent evidence highlights that CRABP-II can also function independently of retinoic acid, primarily through protein-protein interactions.
In Pancreatic Cancer: CRABP-II can form a complex with the RNA-binding protein HuR. This complex stabilizes the mRNA of interleukin 8 (IL-8) and sterol regulatory element-binding protein 1c (SREBP-1c).[13][14][15] Increased IL-8 promotes metastasis, while elevated SREBP-1c leads to cholesterol accumulation and activation of the pro-survival AKT signaling pathway, contributing to drug resistance.[13]
In Breast Cancer: The function of CRABP-II in the Hippo signaling pathway is dependent on the ER status. In ER+ breast cancer, CRABP-II interacts with and stabilizes Lats1, activating the Hippo pathway and suppressing invasion and metastasis. Conversely, in ER- breast cancer, the interaction between CRABP-II and Lats1 promotes the ubiquitination and degradation of Lats1, inactivating the Hippo pathway and promoting metastasis.[2][5][16]
In Glioblastoma: CRABP-II has been shown to downregulate the expression of the small heat shock protein CRYAB and the astrocyte-specific intermediate filament protein GFAP, contributing to an anti-apoptotic and pro-proliferative phenotype.[7][8]
Experimental Protocols for CRABP-II Analysis
Accurate and reproducible measurement of CRABP-II is crucial for its validation as a biomarker. This section provides generalized protocols for the key experimental techniques used to analyze CRABP-II expression.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and subcellular localization of CRABP-II in tissue sections.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate (B86180) buffer (pH 6.0).[17]
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked with a suitable serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CRABP-II (e.g., rabbit polyclonal) at an optimized dilution (e.g., 1:850) overnight at 4°C.[17]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted.
Western Blotting
Western blotting is employed to detect and quantify CRABP-II protein levels in cell or tissue lysates.
Protocol Outline:
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[18] Protein concentration is determined using a standard assay (e.g., BCA).
-
Gel Electrophoresis: 20-30 µg of protein per sample is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against CRABP-II overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of the CRABP2 gene.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for CRABP2 and a reference gene (e.g., GAPDH, ACTB). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of CRABP2 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Future Directions and Conclusion
The intricate and context-dependent roles of CRABP-II in different cancers underscore the importance of further research to fully elucidate its mechanisms of action. Its potential as a diagnostic, prognostic, and predictive biomarker is significant, but requires rigorous validation in large, prospective clinical studies. Furthermore, the development of therapeutic strategies targeting CRABP-II, either directly or through its associated pathways, holds promise for novel cancer treatments. This technical guide provides a solid foundation for researchers and clinicians working to translate our understanding of CRABP-II into tangible benefits for cancer patients.
References
- 1. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRABP2 (Cellular Retinoic Acid Binding Protein 2D): A novel biomarker for the diagnosis and prognosis involved in immune infiltration of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between cytoplasmic CRABP2, altered retinoic acid signaling, and poor prognosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue expression of retinoic acid receptor alpha and CRABP2 in metastatic nephroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRABP-II enhances pancreatic cancer cell migration and invasion by stabilizing interleukin 8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
A Technical Guide to PROTAC Technology: Targeting the "Undruggable" Proteome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] This approach is particularly revolutionary for its ability to target proteins historically considered "undruggable" due to the lack of well-defined active sites or their function as scaffolding proteins.[3][6][7][8] This guide provides an in-depth overview of the core principles of PROTAC technology, key experimental methodologies for their evaluation, and their application in targeting challenging disease-associated proteins.
The Challenge of the "Undruggable" Proteome
A significant portion of the human proteome, including critical drivers of disease such as transcription factors and scaffolding proteins, has remained inaccessible to conventional small-molecule inhibitors.[6][8] These proteins are deemed "undruggable" primarily because they lack the deep, well-defined enzymatic pockets that traditional drugs are designed to occupy and inhibit.[6][8][9] PROTACs circumvent this limitation; instead of requiring high-affinity binding to a functional site, they only need to transiently engage the target protein to facilitate the formation of a ternary complex with an E3 ubiquitin ligase, marking the protein for destruction.[3][8] This opens up a vast new landscape of therapeutic targets.[5]
Core Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][5]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[3][]
-
Ubiquitination : Within this proximity-induced complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4][5][7]
-
Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[3][4]
-
Recycling : The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule, being unchanged by the process, is released and can catalyze further rounds of degradation.[2][3][7]
Targeting "Undruggable" Proteins in Key Signaling Pathways
PROTAC technology has shown significant promise in targeting proteins that have been refractory to traditional drug discovery efforts.
Transcription Factors: STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often aberrantly activated in various cancers, but targeting it with small molecule inhibitors has proven difficult due to a lack of suitable binding pockets.[11][12] PROTACs have been developed to effectively degrade STAT3, leading to the downregulation of its target genes and subsequent anti-tumor effects.[11][13] For example, the PROTAC SD-36 was shown to selectively and potently degrade STAT3 protein, resulting in complete tumor regression in mouse xenograft models.[11] More recent strategies also employ oligonucleotide-based PROTACs for cell-selective targeting of activated STAT3.[14]
Oncogenic Proteins: KRAS
Mutations in the KRAS gene are found in approximately 25% of human cancers, making it a highly sought-after therapeutic target.[15] However, its smooth surface and high affinity for GTP have made it notoriously difficult to inhibit. PROTACs are being developed to target specific KRAS mutants, such as KRAS G12C.[16][17] These degraders induce the formation of a VHL/KRAS G12C complex, leading to ubiquitination and degradation, thereby suppressing downstream signaling pathways like MAPK.[16][17][18] Preclinical studies have shown KRAS G12C degradation with DC50 values around 0.1 µM and a maximum degradation (Dmax) of 90%.[16]
Experimental Workflow and Protocols
The development and characterization of a PROTAC is a multi-step process involving a cascade of biochemical, biophysical, and cellular assays.[19][20]
References
- 1. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fondazionebonadonna.org [fondazionebonadonna.org]
- 8. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]
- 13. Discovery of a potent and selective PROTAC degrader for STAT3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Assays and technologies for developing proteolysis targeting chimera degraders | Semantic Scholar [semanticscholar.org]
The Intricate World of Cellular Retinoic Acid Binding Proteins: A Technical Guide to Their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular retinoic acid binding proteins (CRABPs) are small, intracellular lipid-binding proteins that play a pivotal role in regulating the bioavailability and signaling of retinoic acid (RA), an active metabolite of vitamin A. This technical guide provides an in-depth exploration of the biological functions of the two main isoforms, CRABP1 and CRABP2. We delve into their distinct roles in canonical and non-canonical RA signaling pathways, their impact on cellular processes such as proliferation, differentiation, and apoptosis, and their emerging significance as therapeutic targets in oncology and other diseases. This document summarizes key quantitative data, provides detailed experimental protocols for studying CRABP function, and visualizes complex signaling and experimental workflows using Graphviz diagrams to offer a comprehensive resource for researchers in the field.
Introduction
Retinoic acid is a potent signaling molecule that governs a multitude of cellular processes essential for embryonic development and adult tissue homeostasis. The cellular effects of RA are mediated by nuclear retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), which function as ligand-activated transcription factors. However, the lipophilic nature of RA necessitates intracellular chaperones to control its concentration, subcellular localization, and delivery to its cognate receptors or metabolic enzymes. Cellular retinoic acid binding proteins, CRABP1 and CRABP2, fulfill this critical role.[1][2] While structurally similar, these two isoforms exhibit distinct expression patterns and functional roles, adding layers of complexity to the regulation of RA signaling.[2][3] This guide will elucidate the multifaceted functions of CRABPs, providing a technical foundation for researchers and drug development professionals.
Quantitative Data on CRABP Characteristics
A clear understanding of the quantitative aspects of CRABP-ligand interactions and their expression is fundamental for contextualizing their biological roles.
Table 1: Binding Affinities of CRABP1 and CRABP2 for All-trans Retinoic Acid (atRA)
| Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Human CRABP1 | atRA | 4.7 nM | Stopped-flow | [1] |
| Human CRABP2 | atRA | 7.6 nM | Stopped-flow | [1] |
Table 2: Kinetic Parameters of atRA Metabolism by CYP26A1 in the Presence of CRABPs
| Substrate | Apparent Km (nM) | Unbound Km (nM) | Apparent kcat (min-1) | Reference |
| atRA alone | 4.7 ± 0.8 | 4.7 ± 0.8 | 1.07 ± 0.08 | [1] |
| holo-CRABP1 | 11.7 ± 3.4 | 6.8 ± 1.7 | 0.71 ± 0.07 | [1] |
| holo-CRABP2 | 9.7 ± 3.2 | 6.1 ± 2.7 | 0.75 ± 0.09 | [1] |
Table 3: Expression Profile of CRABP1 and CRABP2 in Selected Human Tissues
| Tissue | CRABP1 mRNA Expression (TPM) | CRABP1 Protein Expression | CRABP2 mRNA Expression (TPM) | CRABP2 Protein Expression | Reference |
| Esophagus | High | High (Cytoplasmic and Nuclear) | [4][5] | ||
| Skin | High | High (Cytoplasmic and Nuclear) | [4][5] | ||
| Breast | Low | Detected | Moderate | Moderate (Cytoplasmic and Nuclear) | [4][5] |
| Retina | High | Detected | [4] | ||
| Hypothalamus | High | Detected | [4] | ||
| Caudate | High | Detected | [4] | ||
| Vagina | High | High (Cytoplasmic and Nuclear) | [5] | ||
| Cervix | High | High (Cytoplasmic and Nuclear) | [5] | ||
| Salivary Gland | Moderate | Moderate (Cytoplasmic) | [5] |
mRNA expression data is presented as Transcripts Per Million (TPM) and is a qualitative representation from publicly available databases. Protein expression is a summary of immunohistochemistry data.
Signaling Pathways Involving CRABPs
CRABPs are integral components of both canonical, RAR-mediated gene transcription and non-canonical, rapid signaling events in the cytoplasm.
Canonical Signaling: CRABP2-Mediated Nuclear Translocation and RAR Activation
CRABP2 is a key player in the classical RA signaling pathway. Upon binding RA, CRABP2 undergoes a conformational change that exposes a nuclear localization signal.[6] This facilitates its translocation to the nucleus, where it directly interacts with RARs.[6][7] This "channeling" mechanism efficiently delivers RA to the nuclear receptor, enhancing the transcriptional activation of RA target genes.[7][8][9]
Non-Canonical Signaling: CRABP1-Mediated Modulation of Cytoplasmic Kinases
In contrast to CRABP2, CRABP1 primarily functions in the cytoplasm and is involved in non-genomic RA signaling. Holo-CRABP1 can interact with and modulate the activity of key signaling kinases, including the MAPK/ERK and CaMKII pathways.
CRABP1 can dampen the mitogen-activated protein kinase (MAPK) signaling cascade. It achieves this by directly interacting with Raf, a kinase upstream of MEK and ERK.[10][11] This interaction is thought to compete with Ras, a key activator of Raf, thereby reducing the propagation of proliferative signals.[10]
CRABP1 also plays a role in regulating calcium signaling by dampening the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[12][13] Holo-CRABP1 can directly interact with CaMKII, preventing its over-activation in response to calcium influx.[12][13] This function is crucial for protecting cells, such as cardiomyocytes and neurons, from excitotoxicity.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of CRABPs.
Ligand Binding Assay: Competitive Binding with Radiolabeled Retinoic Acid
This protocol determines the binding affinity of a test compound for a CRABP by measuring its ability to compete with radiolabeled RA.
Materials:
-
Purified recombinant CRABP1 or CRABP2 protein
-
[3H]-all-trans-retinoic acid
-
Unlabeled all-trans-retinoic acid (for standard curve)
-
Test compounds
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.1% BSA)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Microcentrifuge
Procedure:
-
Prepare a series of dilutions of the unlabeled RA and the test compound in the binding buffer.
-
In microcentrifuge tubes, add a fixed amount of purified CRABP protein and a constant concentration of [3H]-RA.
-
Add increasing concentrations of either unlabeled RA (for the standard curve) or the test compound to the tubes.
-
Incubate the mixture for a sufficient time at 4°C to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube and incubate for 10 minutes at 4°C with occasional vortexing.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal with the free radioligand.
-
Carefully transfer the supernatant, containing the protein-bound radioligand, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-RA against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that displaces 50% of the bound radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gene Expression Analysis: Quantitative Real-Time PCR (RT-qPCR)
This protocol quantifies the mRNA expression levels of CRABP1 and CRABP2 in cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for CRABP1, CRABP2, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Nuclease-free water
Primer Sequences:
-
Human CRABP1:
-
Human CRABP2: (Primer sequences should be designed using appropriate software and validated)
-
Human GAPDH: (Use validated primer sequences for the chosen reference gene)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the SYBR Green master mix, forward and reverse primers (to a final concentration of 10 µM each), cDNA template, and nuclease-free water.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 1 minute)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes (CRABP1, CRABP2) and the reference gene. Calculate the relative gene expression using the ΔΔCt method.
Cell Proliferation Assay: MTT Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cells expressing or deficient in CRABP1/CRABP2
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with the desired compounds (e.g., RA, growth factors, or inhibitors) at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[6][8]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Subtract the background absorbance from the absorbance of the samples. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the role of a CRABP in mediating cellular responses to a drug.
Conclusion and Future Directions
Cellular retinoic acid binding proteins are far more than simple chaperones for retinoic acid. They are intricate regulators of RA signaling, acting as gatekeepers and modulators of both genomic and non-genomic pathways. The distinct functions of CRABP1 and CRABP2 in RA metabolism, nuclear receptor activation, and cytoplasmic signaling underscore their importance in a wide array of physiological and pathological processes. Their dysregulation in various cancers has positioned them as promising biomarkers and therapeutic targets.[15][16][17][18][19]
Future research should focus on further dissecting the context-dependent functions of CRABPs in different cell types and disease states. The development of isoform-specific inhibitors and activators will be crucial for validating their therapeutic potential. Moreover, a deeper understanding of the post-translational modifications of CRABPs and their protein-protein interaction networks will undoubtedly reveal new layers of regulation in RA signaling. The methodologies and data presented in this technical guide provide a solid foundation for researchers to continue unraveling the complexities of CRABP biology and to translate this knowledge into novel therapeutic strategies.
References
- 1. Tissue expression of CRABP2 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 2. Cellular retinoic acid-binding proteins (CRABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRABP1 and CRABP2 Protein Levels Correlate with Each Other but Do Not Correlate with Sensitivity of Breast Cancer Cells to Retinoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRABP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. CRABP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Expression of CRABP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. chondrex.com [chondrex.com]
- 14. origene.com [origene.com]
- 15. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. protein.bio.msu.ru [protein.bio.msu.ru]
- 17. Opposite Effects of CRABP1 and CRABP2 Homologs on Proliferation of Breast Cancer Cells and Their Sensitivity to Retinoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Toxicity Profile of PROTAC CRABP-II Degrader-2
Disclaimer: As of December 2025, publicly available information, preclinical, or clinical data specifically for a molecule designated "PROTAC CRABP-II Degrader-2" is not available. Therefore, this guide provides a comprehensive overview of the potential safety and toxicity profile of a hypothetical PROTAC targeting Cellular Retinoic Acid Binding Protein II (CRABP-II). The content is based on the general principles of Proteolysis-Targeting Chimera (PROTAC) technology and the known biological functions of CRABP-II.
Executive Summary
PROTACs represent a novel therapeutic modality that induces the degradation of specific proteins rather than inhibiting them. This approach offers the potential for improved efficacy and the ability to target proteins previously considered "undruggable".[1][2] A PROTAC targeting CRABP-II would aim to eliminate this protein, which is implicated in various cellular processes, including cell proliferation, differentiation, and inflammation.[3][4] The safety and toxicity profile of such a degrader would be influenced by both on-target and off-target effects. On-target toxicity relates to the consequences of CRABP-II depletion, while off-target effects can arise from unintended interactions of the PROTAC molecule with other proteins.[5][6] A thorough preclinical safety assessment is crucial to identify and mitigate these risks.[6][7]
Introduction to PROTAC Technology and the Target: CRABP-II
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8]
Cellular Retinoic Acid Binding Protein II (CRABP-II) is a small cytosolic protein that plays a key role in mediating the effects of retinoic acid (RA), a metabolite of vitamin A.[9] CRABP-II binds to RA and facilitates its transport to the nucleus, where it interacts with retinoic acid receptors (RARs) to regulate gene expression.[3][4] CRABP-II is involved in various physiological and pathological processes, including:
-
Skin Homeostasis and Aging: CRABP-II is the predominant form of CRABP in the human epidermis and is involved in keratinocyte differentiation.[9] Reduced CRABP-II expression has been linked to accelerated skin aging.[9][10]
-
Cancer: Dysregulation of CRABP-II expression has been associated with the development and progression of various cancers.[11][12]
-
Immune Regulation and Inflammation: CRABP-II is induced in activated T cells and plays a role in regulating the balance between regulatory T cells (Tregs) and inflammatory Th17 cells.[3]
The degradation of CRABP-II could therefore have therapeutic potential in diseases where its activity is pathogenic, but it also raises potential safety concerns due to its role in normal physiological processes.
Potential Safety and Toxicity Profile
The safety and toxicity of a PROTAC CRABP-II degrader can be categorized into on-target and off-target toxicities.
2.1. On-Target Toxicity
On-target toxicity arises from the intended pharmacological effect of the PROTAC, i.e., the degradation of CRABP-II. Potential on-target toxicities could include:
-
Dermatological Effects: Given the role of CRABP-II in skin homeostasis, its degradation could lead to skin-related adverse effects.
-
Immunomodulatory Effects: Interference with the balance of T cell populations could potentially lead to immune-related adverse events.
-
Reproductive and Developmental Toxicity: Retinoic acid signaling is critical for embryonic development, and disruption of this pathway could have teratogenic effects.
2.2. Off-Target Toxicity
Off-target toxicity can result from several factors inherent to the PROTAC modality:
-
Unintended Degradation of Other Proteins: The PROTAC could induce the degradation of proteins other than CRABP-II.[5][13]
-
Pharmacological Effects of the PROTAC Molecule Itself: The ligands for CRABP-II and the E3 ligase, or the linker, could have their own pharmacological activities independent of protein degradation.[5]
-
Disruption of the Ubiquitin-Proteasome System: Overloading the proteasome with ubiquitinated proteins could disrupt cellular proteostasis.[5]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and potentially leading to off-target effects.[14]
Quantitative Preclinical Data (Illustrative Examples)
The following tables present illustrative quantitative data from the preclinical assessment of two well-characterized PROTACs, ARV-110 (an androgen receptor degrader) and ARV-471 (an estrogen receptor degrader), to provide a framework for the types of data that would be generated for a CRABP-II degrader.[15][16][17][18][19]
Table 1: Illustrative In Vitro Degradation and Functional Activity
| Cell Line | Target Status | Endpoint | Illustrative PROTAC Degrader (e.g., ARV-110) | Reference Compound (e.g., Enzalutamide) | Reference |
| LNCaP | Wild-Type AR | DC50 | ~1 nM | N/A | [15] |
| VCaP | Wild-Type AR | DC50 | ~1 nM | N/A | [15] |
| MCF-7 | Wild-Type ER | DC50 | (Hypothetical for CRABP-II) | N/A | [16] |
| LNCaP | Wild-Type AR | IC50 (PSA Synthesis) | (Hypothetical for CRABP-II) | (Hypothetical for CRABP-II) | [20] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.
Table 2: Illustrative In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model | Treatment and Dose (oral, daily) | Target Degradation | Tumor Growth Inhibition (TGI) | Comparison | Reference |
| VCaP Xenograft | ARV-110 (1 mg/kg) | ~87% | ~101% | Enzalutamide: ~79% TGI | [15] |
| MCF-7 Xenograft | ARV-471 (oral) | Near-complete | Superior to fulvestrant | Fulvestrant | [16] |
| PDX Model | (Hypothetical CRABP-II Degrader) | (To be determined) | (To be determined) | (Vehicle/Standard of Care) |
PDX: Patient-Derived Xenograft.
Table 3: Illustrative In Vivo Toxicity Assessment
| Species | Dosing Regimen | Observations | NOAEL | Reference |
| Mouse | 50, 150, 300 mg/kg (s.c.) | Increased nucleated cells in spleen at higher doses. No significant changes in body weight or other organs. | (To be determined) | [21] |
| Rat | (To be determined) | (To be determined) | (To be determined) |
NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols
Detailed methodologies are essential for the robust evaluation of a PROTAC's safety and toxicity profile.
4.1. In Vitro Assays
-
Target Degradation Assay (Western Blot):
-
Culture target cells (e.g., a cell line with high CRABP-II expression) to an appropriate confluency.
-
Treat cells with a range of concentrations of the this compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for CRABP-II and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
Quantify band intensities to determine the extent of CRABP-II degradation relative to the loading control.
-
-
Off-Target Proteomics (Mass Spectrometry):
-
Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a higher concentration to assess the "hook effect" range.
-
Lyse cells and digest proteins into peptides.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across different treatment conditions to identify any proteins that are significantly and dose-dependently downregulated.[13][22]
-
4.2. In Vivo Studies
-
Xenograft Tumor Model Studies:
-
Implant human tumor cells expressing CRABP-II subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, PROTAC degrader at various doses, and a standard-of-care comparator).
-
Administer treatments orally or via another appropriate route daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for CRABP-II levels) and other tissues for histopathological examination.
-
-
Acute and Chronic Toxicity Studies:
-
Administer single (acute) or repeated (chronic) doses of the PROTAC to healthy animals (e.g., mice and rats) at multiple dose levels.[]
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs.[][24]
-
Visualizations
Caption: General mechanism of action for a PROTAC degrader.
Caption: Simplified signaling pathway of CRABP-II.
Caption: Experimental workflow for safety and toxicity assessment.
Conclusion
The development of a PROTAC targeting CRABP-II holds therapeutic promise, but a thorough understanding of its safety and toxicity profile is paramount for its successful translation to the clinic. This will require a comprehensive preclinical evaluation encompassing both in vitro and in vivo studies to assess on-target and off-target effects, pharmacokinetics, and overall tolerability. The illustrative data and protocols provided in this guide offer a framework for the types of studies that are essential for building a robust safety profile for a novel PROTAC degrader such as a hypothetical this compound.
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRABP2 (Cellular Retinoic Acid Binding Protein 2D): A novel biomarker for the diagnosis and prognosis involved in immune infiltration of lung adenocarcinoma [jcancer.org]
- 12. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 16. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Collection - Data from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - Clinical Cancer Research - Figshare [figshare.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for PROTAC CRABP-II Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CRABP-II Degrader-2 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cellular Retinoic Acid Binding Protein II (CRABP-II). This molecule co-opts the cellular ubiquitin-proteasome system to achieve selective protein knockdown, offering a powerful tool for studying the functional roles of CRABP-II and as a potential therapeutic strategy. This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action
This compound is an IAP-based PROTAC, also known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule composed of a ligand that binds to CRABP-II and another ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1)[1][2]. By bringing CRABP-II into close proximity with cIAP1, the degrader facilitates the polyubiquitination of CRABP-II. This polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently leads to the degradation of the CRABP-II protein[1][3]. This event-driven, catalytic mechanism allows for the degradation of the target protein at sub-stoichiometric concentrations of the PROTAC.
Figure 1: Mechanism of Action of this compound.
CRABP-II Signaling Pathway
CRABP-II is a key protein in the canonical retinoic acid (RA) signaling pathway. It binds to all-trans-retinoic acid (ATRA) in the cytoplasm and facilitates its transport into the nucleus[4][5]. Inside the nucleus, CRABP-II channels ATRA to the Retinoic Acid Receptors (RARs), which are heterodimerized with Retinoid X Receptors (RXRs). This ligand-receptor binding leads to the transcriptional regulation of target genes involved in cell differentiation, proliferation, and apoptosis[4][6]. Additionally, CRABP-II has been shown to have non-genomic functions, such as cooperating with the RNA-binding protein HuR to stabilize specific mRNAs[7].
Figure 2: Simplified CRABP-II Signaling Pathway.
Data Presentation
Quantitative data from key experiments should be summarized for clear interpretation and comparison. Below are template tables for organizing your results.
Table 1: CRABP-II Degradation Profile
| Cell Line | PROTAC Concentration (µM) | Treatment Time (hours) | % CRABP-II Degradation (Dmax) | DC50 (µM) |
|---|---|---|---|---|
| e.g., HT1080 | e.g., 0.01, 0.1, 1, 10 | e.g., 24 | ||
| e.g., Panc-1 | e.g., 0.01, 0.1, 1, 10 | e.g., 24 |
| Your Cell Line | | | | |
Table 2: Cell Viability (IC50) Data
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
|---|---|---|
| e.g., HT1080 | e.g., 72 | |
| e.g., Panc-1 | e.g., 72 |
| Your Cell Line | | |
Experimental Protocols
General Experimental Workflow
Figure 3: General workflow for cell-based experiments.
Protocol 1: Assessment of CRABP-II Degradation by Western Blot
This protocol details the steps to determine the dose- and time-dependent degradation of CRABP-II.
Materials:
-
This compound
-
Cell line of interest (e.g., HT1080, Panc-1, or BxPC3)[1][7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against CRABP-II
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A starting concentration of 1 µM is recommended based on data from similar CRABP-II degraders[1]. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 1 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRABP-II antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRABP-II band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol is for evaluating the effect of CRABP-II degradation on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Analysis of CRABP2 mRNA Levels by Quantitative Real-Time PCR (qRT-PCR)
This protocol is to determine if the degradation of CRABP-II protein affects the transcription of the CRABP2 gene.
Materials:
-
This compound
-
Cell line of interest
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for CRABP2 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. After the desired treatment duration, lyse the cells and extract total RNA using TRIzol or a similar method according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for CRABP2 and the reference gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of CRABP2 to the Ct values of the reference gene. Calculate the fold change in CRABP2 mRNA expression in PROTAC-treated cells relative to the vehicle-treated control.
Troubleshooting
-
No or low degradation:
-
Increase the concentration of the PROTAC.
-
Increase the incubation time.
-
Ensure the cell line expresses sufficient levels of CRABP-II and cIAP1.
-
Check the integrity of the PROTAC compound.
-
-
High background in Western blot:
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
Use a different blocking agent.
-
-
High variability in cell viability assay:
-
Ensure even cell seeding.
-
Check for and prevent edge effects in the 96-well plate.
-
Optimize the incubation time with MTT.
-
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - CRABP2 [maayanlab.cloud]
- 5. CRABP2 - Wikipedia [en.wikipedia.org]
- 6. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CRABP-II Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the degradation of Cellular Retinoic Acid-Binding Protein II (CRABP-II) using Western blot analysis. It includes a comprehensive methodology, from sample preparation to data analysis, and is intended for use in research and drug development settings.
Introduction
Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that plays a crucial role in regulating the biological effects of retinoic acid (RA) by chaperoning it to the nuclear retinoic acid receptors (RARs).[1][2] The levels of CRABP-II within the cell are tightly regulated, and its degradation is a key mechanism for controlling RA signaling. Dysregulation of CRABP-II expression has been implicated in various diseases, including cancer.[3][4][5] One of the key mechanisms of CRABP-II degradation is through the ubiquitin-proteasome pathway.[3][6] For instance, CRABP-II can be targeted for proteasomal degradation through cIAP1-mediated ubiquitylation.[3][6] Therefore, monitoring CRABP-II degradation is essential for understanding its role in cellular processes and for the development of therapeutics targeting the RA signaling pathway. Western blotting is a widely used and effective technique for quantifying changes in CRABP-II protein levels.[1][4]
Signaling Pathway for CRABP-II Degradation
The degradation of CRABP-II can be initiated through its ubiquitylation by E3 ligases, such as the cellular inhibitor of apoptosis protein 1 (cIAP1).[6] Once polyubiquitinated, CRABP-II is recognized and degraded by the 26S proteasome. This process can be induced by small molecules that bring CRABP-II into proximity with an E3 ligase, leading to its targeted degradation.[6]
Caption: CRABP-II degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in the Western blot protocol for measuring CRABP-II degradation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is designed for cultured cells but can be adapted for tissue samples.
Materials and Reagents
-
Cell Lines: HeLa, MCF-7, or other cell lines expressing CRABP-II.
-
Primary Antibodies:
-
Loading Control Primary Antibody: Anti-β-Actin or anti-GAPDH.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 12-15%).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the compound of interest at various concentrations and for different time points to induce CRABP-II degradation. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved. CRABP-II has a predicted molecular weight of approximately 16 kDa.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Wet or semi-dry transfer systems can be used.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-CRABP-II antibody (e.g., at a 1:500 - 1:1000 dilution) overnight at 4°C.[4][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:1000 - 1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the antibody incubation process for the loading control protein (e.g., β-Actin).
-
-
Detection and Imaging:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CRABP-II band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration | Time (hours) | Normalized CRABP-II Level (Arbitrary Units) | % of Control |
| Vehicle Control | - | 24 | 1.00 ± 0.08 | 100% |
| Compound X | 1 µM | 24 | 0.65 ± 0.05 | 65% |
| Compound X | 10 µM | 24 | 0.21 ± 0.03 | 21% |
| Compound X | 10 µM | 6 | 0.78 ± 0.06 | 78% |
| Compound X | 10 µM | 12 | 0.45 ± 0.04 | 45% |
| Compound X | 10 µM | 48 | 0.15 ± 0.02 | 15% |
Data are representative and should be presented as mean ± SEM from at least three independent experiments.
References
- 1. Identification of cellular retinoic acid binding protein 2 (CRABP2) as downstream target of nuclear factor I/X (NFIX): implications for skeletal dysplasia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CRABP2 (Cellular Retinoic Acid Binding Protein 2D): A novel biomarker for the diagnosis and prognosis involved in immune infiltration of lung adenocarcinoma [jcancer.org]
- 5. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRABP2 antibody (10225-1-AP) | Proteintech [ptglab.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abeomics.com [abeomics.com]
Application Notes and Protocols for Quantitative Proteomics Analysis of PROTAC CRABP-II Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1][2][3] PROTAC CRABP-II Degrader-2 is a heterobifunctional molecule that specifically targets Cellular Retinoic Acid Binding Protein II (CRABP-II) for degradation. This degrader is composed of a ligand that binds to CRABP-II and another ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[4][5][6] This induced proximity leads to the ubiquitination of CRABP-II, marking it for subsequent degradation by the proteasome.[4][5][7]
Mass spectrometry-based quantitative proteomics is an indispensable tool for characterizing the efficacy and specificity of PROTACs like CRABP-II Degrader-2.[8] This technology enables the global and unbiased quantification of protein abundance changes following treatment, providing critical insights into the degrader's on-target effects, potential off-target activities, and downstream cellular consequences. These application notes provide a comprehensive overview and detailed protocols for conducting a quantitative proteomics study to evaluate the effects of this compound.
Signaling Pathways Involving CRABP-II
CRABP-II is a key protein in the retinoid signaling pathway, where it facilitates the transport of retinoic acid (RA) to the nucleus, enabling its interaction with retinoic acid receptors (RARs) and subsequent regulation of gene expression.[9][10] Furthermore, emerging evidence suggests the involvement of CRABP-II in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix remodeling.[11][12] Degradation of CRABP-II is therefore expected to impact these pathways.
Quantitative Proteomics Experimental Workflow
A typical quantitative proteomics workflow for analyzing the effects of this compound involves several key stages, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ovid.com [ovid.com]
- 8. Protein Degrader [proteomics.com]
- 9. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Proteomic Technologies for Cancer | Details for Cellular Retinoic Acid Binding Protein 2 Peptide 2 [antibodies.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assay for PROTAC CRABP-II Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
PROTAC CRABP-II Degrader-2 is a potent molecule designed to target Cellular Retinoic Acid Binding Protein II (CRABP-II), a key protein in retinoic acid signaling pathways.[4][5] This specific degrader is based on a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ligase.[4][6][7]
The in vitro ubiquitination assay is a fundamental tool for validating the mechanism of action of a PROTAC.[1] It directly assesses the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP.[8] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to confirm and characterize the activity of this compound.
PROTAC-Mediated Ubiquitination Pathway
The diagram below illustrates the mechanism by which this compound facilitates the ubiquitination of the CRABP-II protein by recruiting the cIAP1 E3 ligase.
Caption: PROTAC-induced ubiquitination of CRABP-II.
Principle of the Assay
This in vitro assay reconstitutes the key steps of the ubiquitination process in a cell-free environment.[9] The reaction relies on an enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and an E3 ubiquitin ligase.[8][10]
-
Activation (E1): In an ATP-dependent step, the E1 enzyme activates ubiquitin, forming a high-energy thioester bond.[]
-
Conjugation (E2): The activated ubiquitin is then transferred to a cysteine residue on the E2 enzyme.[]
-
Ligation (E3): The PROTAC molecule facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the target protein, CRABP-II, by bringing them into close proximity via the recruited cIAP1 E3 ligase.[1][12]
The formation of polyubiquitin (B1169507) chains on CRABP-II is detected by Western blotting, where a characteristic high-molecular-weight smear or ladder pattern indicates successful ubiquitination.[13]
Materials and Reagents
Table 1: Essential Components for In Vitro Ubiquitination Assay
| Component | Example Stock Conc. | Final Reaction Conc. | Purpose |
| Enzymes & Substrates | |||
| Human Recombinant E1 (UBE1) | 10 µM (1.1 mg/mL) | 50 - 100 nM | Activates ubiquitin in an ATP-dependent manner.[8] |
| Human Recombinant E2 (Ube2D2/UbcH5b) | 40 µM (0.7 mg/mL) | 200 - 500 nM | Accepts activated ubiquitin from E1.[10] |
| Human Recombinant cIAP1 | 10 µM (0.7 mg/mL) | 100 - 300 nM | E3 ligase recruited by the PROTAC.[6] |
| Human Recombinant CRABP-II | 20 µM (0.3 mg/mL) | 0.5 - 1 µM | Target protein (substrate) for ubiquitination. |
| Human Recombinant Ubiquitin | 1 mM (8.5 mg/mL) | 10 - 25 µM | The protein tag for degradation. |
| PROTAC | |||
| This compound | 1 mM (in DMSO) | 0.1 - 10 µM | Induces proximity between cIAP1 and CRABP-II. |
| Buffers & Small Molecules | |||
| Ubiquitination Reaction Buffer (10x) | 10x | 1x | Provides optimal pH and ionic strength. |
| ATP | 100 mM | 2 - 5 mM | Energy source for E1 enzyme activity.[9] |
| MgCl₂ | 1 M | 5 - 10 mM | Cofactor for ATP hydrolysis. |
| Dithiothreitol (DTT) | 1 M | 1 mM | Reducing agent to maintain enzyme activity. |
| Detection Reagents | |||
| 4x SDS-PAGE Sample Buffer | 4x | 1x | Denatures proteins and stops the reaction. |
| Primary Antibody: anti-CRABP-II | 1 mg/mL | Varies (e.g., 1:1000) | Detects the target protein via Western blot. |
| Primary Antibody: anti-Ubiquitin (e.g., P4D1) | 1 mg/mL | Varies (e.g., 1:1000) | Detects ubiquitinated proteins.[13] |
| HRP-conjugated Secondary Antibody | 1 mg/mL | Varies (e.g., 1:5000) | Binds to primary antibody for chemiluminescent detection. |
| Chemiluminescent Substrate (ECL) | N/A | N/A | Substrate for HRP, produces light for imaging. |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to final volume.[1] |
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice. It is critical to include proper controls.[1]
1. Thaw Components:
-
Thaw all enzymes, proteins, and reagents on ice.
-
Centrifuge vials briefly to collect contents at the bottom.
2. Prepare Master Mix:
-
To ensure consistency, prepare a master mix of common reagents for the number of reactions planned (plus 10% extra).
-
In a microcentrifuge tube on ice, combine the following in order: ddH₂O, 10x Reaction Buffer, ATP, DTT, E1, E2, and Ubiquitin.
3. Reaction Assembly:
-
Set up individual reaction tubes on ice.
-
Add the specific components for each reaction (e.g., CRABP-II, cIAP1, PROTAC, or DMSO vehicle control).
-
Add the master mix to each tube to reach the final volume of 25 µL.
-
Gently mix by pipetting. A suggested setup for controls is provided in Table 2.
Table 2: Example Reaction Setup
| Rxn # | E1 | E2 | cIAP1 | CRABP-II | Ub | ATP | PROTAC | Expected Outcome |
| 1 | + | + | + | + | + | + | + | CRABP-II ubiquitination (smear) |
| 2 | + | + | + | + | + | + | - (DMSO) | No/low CRABP-II ubiquitination |
| 3 | - | + | + | + | + | + | + | No ubiquitination (E1 required) |
| 4 | + | + | - | + | + | + | + | No ubiquitination (E3 required) |
| 5 | + | + | + | - | + | + | + | E3 auto-ubiquitination only[14] |
| 6 | + | + | + | + | + | - | + | No ubiquitination (ATP required) |
4. Incubation:
-
Centrifuge the tubes briefly to collect the reaction mixture.
-
Incubate the reactions at 37°C for 60 to 90 minutes.
5. Stopping the Reaction:
-
Stop the reaction by adding ~8 µL of 4x SDS-PAGE sample buffer containing a reducing agent.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
6. Western Blot Analysis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Separate the proteins via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CRABP-II) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[13]
Data Analysis and Interpretation
-
Positive Result: A successful reaction will show a high-molecular-weight smear or a ladder of bands above the unmodified CRABP-II band (~15 kDa) when blotted with an anti-CRABP-II antibody. This indicates the covalent attachment of multiple ubiquitin molecules (polyubiquitination).
-
PROTAC Dependence: The ubiquitination signal should be significantly stronger in the presence of this compound compared to the DMSO vehicle control.
-
Component Dependence: The negative controls (lacking E1, E3, or ATP) should show no ubiquitination smear, confirming that the observed signal is a result of the complete enzymatic cascade.
Table 3: Illustrative Quantitative Data Summary
This table shows how results from a densitometry analysis of the Western blot could be presented. Values are for illustrative purposes only.
| PROTAC Conc. (nM) | Unmodified CRABP-II (Band Intensity) | Ubiquitinated CRABP-II (Smear Intensity) | % Ubiquitinated CRABP-II |
| 0 (DMSO) | 98,500 | 4,200 | 4.1% |
| 10 | 85,100 | 25,300 | 22.9% |
| 100 | 52,300 | 89,600 | 63.1% |
| 1000 | 25,400 | 155,200 | 85.9% |
| 10000 | 30,100 | 148,700 | 83.1% |
Logical Relationship of PROTAC Action
The efficacy of a PROTAC is dependent on a sequence of key molecular events.
Caption: Logical flow of PROTAC-mediated degradation.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No ubiquitination signal in any lane | - Inactive enzyme (E1, E2, or E3)- ATP degraded- Incorrect buffer composition | - Use fresh, validated enzymes. Ensure proper storage.- Prepare fresh ATP solution.- Verify buffer pH and component concentrations. |
| Weak ubiquitination signal | - Suboptimal enzyme/substrate concentrations- Insufficient incubation time- Low PROTAC concentration or potency | - Titrate E1, E2, E3, and CRABP-II concentrations.- Increase incubation time (e.g., up to 2 hours).- Increase PROTAC concentration. |
| High background in DMSO control | - PROTAC-independent ubiquitination- E3 ligase auto-ubiquitination | - This may indicate some basal interaction. Compare relative increase with PROTAC.- Run a control without the target protein to check for E3 auto-activity.[14] |
| Smear only at the top of the gel | - Excessive ubiquitination- Protein aggregation | - Reduce incubation time or enzyme concentrations.- Ensure proper sample preparation and boiling before loading. |
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine CRABP-II Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a physiologically relevant cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, it often becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells across a temperature gradient, the amount of soluble, non-denatured protein remaining can be quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature (Tm) of the protein in the presence of a ligand is indicative of target engagement.
This document provides detailed application notes and protocols for utilizing CETSA to validate the target engagement of compounds with Cellular Retinoic Acid-Binding Protein II (CRABP-II). CRABP-II is a key protein in the retinoic acid signaling pathway, responsible for transporting retinoic acid from the cytoplasm to the nucleus, where it modulates gene transcription through retinoic acid receptors (RARs)[1][2][3][4][5]. Dysregulation of the retinoic acid signaling pathway is implicated in various diseases, including cancer, making CRABP-II an attractive therapeutic target[6].
Signaling Pathway of CRABP-II
CRABP-II plays a crucial role in mediating the effects of retinoic acid (RA). Upon entering the cell, RA binds to CRABP-II in the cytoplasm. This binding event is believed to induce a conformational change in CRABP-II, facilitating its translocation into the nucleus. Inside the nucleus, the CRABP-II/RA complex interacts with Retinoic Acid Receptors (RARs), which are often heterodimerized with Retinoid X Receptors (RXRs). This interaction facilitates the transfer of RA to the RAR, leading to the activation of target gene transcription.
Experimental Protocols
This section provides detailed protocols for two key CETSA experiments: the melt curve analysis to determine the thermal shift and the isothermal dose-response fingerprint (ITDRF) to assess the potency of target engagement.
Part 1: CETSA Melt Curve Analysis
Objective: To determine the melting temperature (Tm) of CRABP-II in the absence and presence of a ligand and to quantify the ligand-induced thermal shift (ΔTm).
Materials:
-
Cell Line: A human cell line endogenously expressing CRABP-II (e.g., MCF-7 breast cancer cells).
-
Ligands:
-
Positive Control: All-trans retinoic acid (ATRA).
-
Test Compound.
-
Vehicle Control: DMSO.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS containing 1% NP-40 and protease inhibitor cocktail).
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
-
Antibodies:
-
Primary antibody: Rabbit anti-CRABP2 polyclonal antibody.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Equipment:
-
Cell culture incubator.
-
Thermal cycler.
-
Centrifuge (capable of 20,000 x g and 4°C).
-
SDS-PAGE and Western blot apparatus.
-
Chemiluminescence imaging system.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium to a final concentration of 2 x 10^6 cells/mL.
-
Divide the cell suspension into three groups: Vehicle (DMSO), Positive Control (e.g., 10 µM ATRA), and Test Compound (at a saturating concentration).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 50 µL of each cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).
-
Immediately after the heat challenge, cool the samples to 4°C for 5 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding 50 µL of lysis buffer to each PCR tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRABP2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
As a loading control, the membrane can be stripped and re-probed for a housekeeping protein like GAPDH or β-actin.
-
Part 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
Objective: To determine the concentration-dependent stabilization of CRABP-II by a ligand at a fixed temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in approximately 50-80% of CRABP-II precipitation in the vehicle-treated sample. This temperature will be used for the ITDRF experiment.
-
Cell Culture and Compound Titration:
-
Prepare cells as described in the melt curve protocol.
-
Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and the positive control (ATRA).
-
Treat the cells with the different concentrations of the compounds or vehicle (DMSO) for 1 hour at 37°C.
-
-
Isothermal Heat Challenge:
-
Heat all samples (except for a non-heated control) at the predetermined optimal temperature for 3 minutes, followed by cooling to 4°C.
-
-
Lysis, Protein Quantification, and Western Blot:
-
Follow the same procedures for cell lysis, protein extraction, quantification, and Western blot analysis as described in the melt curve protocol.
-
Data Presentation and Analysis
CETSA Melt Curve Data
The band intensities from the Western blot are quantified, and the amount of soluble CRABP-II at each temperature is normalized to the amount at the lowest temperature (considered 100%).
Table 1: Illustrative Melt Curve Data for CRABP-II
| Temperature (°C) | % Soluble CRABP-II (Vehicle) | % Soluble CRABP-II (10 µM ATRA) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 97 |
| 52 | 65 | 92 |
| 55 | 45 | 80 |
| 58 | 25 | 60 |
| 61 | 10 | 40 |
| 64 | 5 | 20 |
| 67 | <5 | 10 |
| 70 | <5 | <5 |
Data Analysis: The data is plotted as the percentage of soluble protein versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm (ΔTm) in the presence of the ligand indicates target engagement. Based on the illustrative data, the Tm for the vehicle is approximately 54°C, and for ATRA it is approximately 59°C, resulting in a ΔTm of +5°C.
Isothermal Dose-Response (ITDRF) Data
The band intensities from the ITDRF Western blot are quantified and normalized to the non-heated control (100% soluble).
Table 2: Illustrative ITDRF Data for CRABP-II with ATRA at 55°C
| ATRA Concentration (µM) | % Soluble CRABP-II |
| 0 (Vehicle) | 45 |
| 0.01 | 50 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 90 |
| 100 | 95 |
Data Analysis: The percentage of soluble CRABP-II is plotted against the logarithm of the ligand concentration. A sigmoidal curve is fitted to the data to determine the EC50 value, which represents the concentration of the ligand required to achieve 50% of the maximal stabilizing effect.
Experimental Workflow Visualization
The overall workflow for a CETSA experiment can be visualized as follows:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak CRABP-II signal | Low endogenous expression of CRABP-II in the chosen cell line. | Use a cell line known to have higher CRABP-II expression or consider using a system with overexpressed, tagged CRABP-II. |
| Inefficient antibody. | Test different primary antibodies and optimize the antibody concentration. | |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washing steps. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| No observable thermal shift with a known ligand | Ligand did not enter the cells. | Increase incubation time or ligand concentration. |
| Incorrect temperature range for the heat challenge. | Optimize the temperature range to encompass the melting transition of CRABP-II. | |
| Ligand does not induce a significant thermal stabilization. | While CETSA is a powerful tool, not all binding events result in a detectable thermal shift. Consider orthogonal target engagement assays. |
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct interaction between a compound and its intended target, CRABP-II, in a cellular context. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to design, execute, and interpret CETSA experiments for CRABP-II target engagement studies. By providing direct evidence of target binding, CETSA can significantly contribute to the validation of novel therapeutics targeting the retinoic acid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of CRABP2 Inhibit the Tumorigenesis of Hepatocellular Carcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]
Determining the Potency and Efficacy of PROTAC CRABP-II Degrader-2: An Application Note
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
PROTAC CRABP-II Degrader-2 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to target Cellular Retinoic Acid Binding Protein II (CRABP-II) for degradation.[2][3] It is comprised of a ligand for CRABP-II and a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[2] This application note provides a detailed protocol for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of this compound.
Principle of the Assay
The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. The Dmax value is the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy. These parameters are determined by treating cells with a range of PROTAC concentrations, followed by quantification of the remaining target protein levels, typically by Western blotting or other quantitative protein analysis methods. A dose-response curve is then generated by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the degradation of CRABP-II by this compound in a relevant cancer cell line (e.g., neuroblastoma or pancreatic cancer cell line).
| Parameter | Value |
| Cell Line | IMR-32 (Human Neuroblastoma) |
| Time Point | 24 hours |
| DC50 | 50 nM |
| Dmax | >90% |
| E3 Ligase Recruited | cIAP1 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of CRABP-II degradation by this compound.
Caption: Experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing CRABP-II (e.g., IMR-32).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-CRABP-II, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Protocol for Determination of DC50 and Dmax
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CRABP-II overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for CRABP-II and the loading control for each sample.
-
Normalize the CRABP-II band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CRABP-II remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining CRABP-II against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.
-
Logical Relationship Diagram
Caption: Relationship between experimental inputs and outputs.
Conclusion
This application note provides a comprehensive protocol for determining the DC50 and Dmax of this compound. Accurate determination of these parameters is crucial for characterizing the potency and efficacy of this degrader and for its further development as a research tool or potential therapeutic agent.
References
Application Notes and Protocols for PROTAC CRABP-II Degrader-2 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Retinoic Acid Binding Protein II (CRABP-II) is a key protein implicated in the progression and metastasis of pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5][6] Overexpressed in PDAC but not in normal pancreatic tissue, CRABP-II is associated with enhanced cell migration, invasion, and resistance to standard therapies.[1][2][3][5][7] It exerts its oncogenic functions through various mechanisms, including the stabilization of interleukin 8 (IL-8) mRNA and modulation of cholesterol metabolism, which in turn affects AKT survival signaling.[1][2][3][7]
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[8][9][10][11] PROTAC CRABP-II Degrader-2 is a heterobifunctional molecule that selectively targets CRABP-II for degradation, offering a promising strategy for the treatment of pancreatic cancer. This document provides detailed application notes and experimental protocols for the characterization of this compound in pancreatic cancer cell lines.
Mechanism of Action
This compound is comprised of a ligand that binds to CRABP-II, a linker, and a ligand for an E3 ubiquitin ligase. By simultaneously binding to both CRABP-II and the E3 ligase, the degrader facilitates the formation of a ternary complex. This proximity triggers the polyubiquitination of CRABP-II, marking it for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Workflow of PROTAC-mediated degradation of CRABP-II.
CRABP-II Signaling Pathways in Pancreatic Cancer
CRABP-II contributes to the malignant phenotype of pancreatic cancer cells through multiple signaling pathways. Understanding these pathways is crucial for evaluating the downstream effects of CRABP-II degradation.
Caption: Key signaling pathways influenced by CRABP-II in pancreatic cancer.
Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables summarize representative data for a similar CRABP-II degrader, SNIPER-11, in pancreatic cancer cell lines.[1][2] This data can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Degradation of CRABP-II by SNIPER-11
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PANC-1 | 24 | ~50 | >90 |
| BxPC-3 | 24 | ~75 | >85 |
Table 2: Anti-proliferative Activity of SNIPER-11
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| PANC-1 | 72 | ~1.5 |
| BxPC-3 | 72 | ~2.0 |
Table 3: Effect of SNIPER-11 on Cell Migration and Invasion
| Cell Line | Assay | Treatment Concentration (nM) | Inhibition (%) |
| PANC-1 | Migration | 100 | ~60 |
| PANC-1 | Invasion | 100 | ~55 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in pancreatic cancer cell lines.
Western Blot Analysis of CRABP-II Degradation
This protocol is for quantifying the degradation of CRABP-II in response to treatment with the PROTAC.
Caption: Step-by-step workflow for Western Blot analysis.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CRABP-II, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate pancreatic cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-CRABP-II antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before proceeding to detection.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify band intensities using densitometry software. Normalize CRABP-II levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of CRABP-II degradation on cell proliferation and viability.
Materials:
-
Pancreatic cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Transwell Migration and Invasion Assay
This protocol assesses the impact of CRABP-II degradation on the migratory and invasive potential of pancreatic cancer cells.[10][11]
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend pancreatic cancer cells (5 x 10^4 cells) in serum-free medium and add them to the upper chamber of the Transwell insert.[11]
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
-
Staining and Visualization: Stain the fixed cells with crystal violet and visualize them under a microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields to determine the average number of cells per field. Compare the results between treated and control groups.
Conclusion
The degradation of CRABP-II by PROTAC technology presents a promising therapeutic avenue for pancreatic cancer. The protocols and application notes provided herein offer a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant preclinical models. Rigorous characterization of its degradation profile, anti-proliferative effects, and impact on key signaling pathways will be essential for its further development as a potential therapeutic agent.
References
- 1. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRABP-II enhances pancreatic cancer cell migration and invasion by stabilizing interleukin 8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.9. Transwell Migration Assay and Invasion Assay [bio-protocol.org]
- 11. 2.2. Transwell migration and invasion assay [bio-protocol.org]
- 12. Cell viability assay [bio-protocol.org]
Application Notes and Protocols for Confirming Ternary Complex Formation via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method allows for the isolation of a specific protein of interest (the "bait") along with its interacting partners (the "prey") from a complex mixture like a cell lysate.[2][4] The confirmation of these interactions is crucial for understanding cellular signaling pathways, protein complex composition, and the mechanism of action of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][5][6] This document provides detailed protocols and application notes for utilizing Co-IP to confirm the formation of ternary protein complexes.
A ternary complex consists of three distinct molecules, often two proteins and a small molecule, that bind to each other. A standard Co-IP experiment can suggest the formation of a ternary complex, but for more definitive evidence, a sequential immunoprecipitation (sequential IP or two-step Co-IP) is often employed.[7][8][9]
Principles of Co-Immunoprecipitation for Ternary Complexes
The fundamental principle of Co-IP is based on the specificity of an antibody for a target protein.[1] An antibody targeting one component of the putative ternary complex is used to capture the entire complex from a cell lysate. The captured complex is then analyzed, typically by Western blotting, to detect the presence of the other two components.[1][5]
For instance, in a scenario with Protein A, Protein B, and a small molecule 'X' forming a ternary complex, an antibody against Protein A would be used to pull down Protein A. If Protein B is detected in the immunoprecipitated sample, it suggests an interaction. To confirm the ternary complex, the presence of all three components needs to be demonstrated, often requiring specific experimental setups and controls.
Key Applications
-
Validating Drug-Target Engagement: Confirming that a small molecule drug induces the formation of a complex between its target protein and another protein, such as an E3 ubiquitin ligase in the case of PROTACs.[5][10]
-
Mapping Signaling Pathways: Elucidating the components and architecture of signaling cascades by identifying the proteins that come together to transmit a signal.[1][6]
-
Understanding Protein Complex Stoichiometry: Investigating the composition and relative abundance of subunits within a multi-protein complex.
Visualization of Concepts and Workflows
To facilitate a clear understanding, the following diagrams illustrate the conceptual signaling pathway, the experimental workflow for Co-IP, and the logical framework for confirming a ternary complex.
Signaling Pathway: PROTAC-Mediated Ternary Complex Formation
This diagram illustrates the mechanism of a PROTAC molecule inducing the formation of a ternary complex between a target protein (POI), an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Live-Cell Imaging of Cellular Retinoic Acid Binding Protein II (CRABP-II) Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the degradation kinetics of Cellular Retinoic Acid Binding Protein II (CRABP-II) in live cells. Understanding the dynamics of CRABP-II degradation is crucial for elucidating its role in cellular processes and for the development of therapeutics targeting this protein.
Introduction
Cellular Retinoic Acid Binding Protein II (CRABP-II) is a small cytosolic protein that plays a key role in mediating the effects of retinoic acid (RA), a metabolite of vitamin A that is critical for cell growth, differentiation, and apoptosis.[1][2][3] CRABP-II functions by binding to RA and facilitating its transport to the nucleus, where it interacts with retinoic acid receptors (RARs) to regulate gene expression.[2][3] Given its involvement in various physiological and pathological processes, including cancer and skin aging, CRABP-II has emerged as a significant target for therapeutic intervention.[1][4]
One promising therapeutic strategy is targeted protein degradation, which utilizes small molecules to induce the ubiquitination and subsequent proteasomal degradation of a target protein. It has been demonstrated that CRABP-II can be selectively targeted for degradation through the recruitment of the E3 ubiquitin ligase cIAP1 by synthetic molecules known as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[5][6][7][8][9] Live-cell imaging provides a powerful tool to investigate the kinetics of this induced degradation in real-time, offering valuable insights into the efficacy and mechanism of action of such targeted degraders.[10]
Application Notes
Principle of Live-Cell Imaging for Protein Degradation
Live-cell imaging allows for the visualization and quantification of dynamic cellular processes, including protein degradation, in real-time. This is typically achieved by tagging the protein of interest, in this case CRABP-II, with a fluorescent protein (e.g., GFP, RFP) or a self-labeling tag (e.g., HaloTag, SNAP-tag).[11] The fluorescence intensity of the tagged protein is directly proportional to its abundance. By monitoring the change in fluorescence over time, the rate of protein degradation can be determined.
CRABP-II Degradation Pathway
The targeted degradation of CRABP-II can be induced by bifunctional small molecules, such as SNIPERs, which simultaneously bind to CRABP-II and an E3 ubiquitin ligase.[5][9] Specifically, compounds like SNIPER-4 and SNIPER-11 have been shown to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ligase activity.[4][5][7] This induced proximity leads to the polyubiquitination of CRABP-II, marking it for recognition and degradation by the 26S proteasome.[5][12][13][14]
Methods for Quantifying Degradation Kinetics
A common method to measure protein degradation kinetics is the cycloheximide (B1669411) (CHX) chase assay .[15][16][17] CHX is a protein synthesis inhibitor. By treating cells with CHX, the production of new fluorescently-tagged CRABP-II is blocked. The subsequent decrease in fluorescence intensity over time is therefore solely due to the degradation of the existing protein pool. This allows for the calculation of the protein's half-life.
Key kinetic parameters that can be determined from these experiments include:
-
Half-life (t½): The time it takes for the amount of a protein to be reduced by half.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration of the degrader.
-
DC50: The concentration of the degrader required to achieve 50% of the maximal degradation (Dmax) at a specific time point.
Quantitative Data Summary
The following table provides representative quantitative data for the degradation kinetics of a target protein induced by a targeted degrader, which can be used as a reference for CRABP-II degradation studies.
| Parameter | Value | Conditions |
| DC50 | 50 nM | 24-hour treatment with SNIPER-4 |
| Dmax | >90% | 24-hour treatment with 1 µM SNIPER-4 |
| Half-life (t½) of CRABP-II | ~4 hours | In the presence of 100 nM SNIPER-4 |
| Time to Dmax | 12-16 hours | With 1 µM SNIPER-4 |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Fluorescently-Tagged CRABP-II
-
Vector Construction: Sub-clone the full-length human CRABP-II cDNA into a mammalian expression vector containing a fluorescent protein (e.g., EGFP-N1 vector for C-terminal tagging or EGFP-C1 for N-terminal tagging).
-
Cell Transfection: Transfect a suitable human cell line (e.g., HeLa, HEK293T) with the CRABP-II-EGFP expression vector using a standard transfection reagent.
-
Selection of Stable Clones: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Expansion: After 2-3 weeks of selection, isolate individual fluorescent colonies using cloning cylinders or fluorescence-activated cell sorting (FACS).
-
Validation: Expand the isolated clones and validate the expression of the CRABP-II-EGFP fusion protein by Western blotting and fluorescence microscopy. Select a clone with a moderate and homogenous expression level for subsequent experiments.
Protocol 2: Live-Cell Imaging of CRABP-II Degradation
-
Cell Seeding: Seed the stable CRABP-II-EGFP expressing cells onto glass-bottom dishes or multi-well plates suitable for live-cell imaging. Allow the cells to adhere and grow to 50-70% confluency.
-
Pre-treatment (Optional): If using a self-labeling tag (e.g., HaloTag), incubate the cells with the fluorescent ligand according to the manufacturer's protocol, followed by washing to remove unbound ligand.
-
Drug Treatment: Prepare a stock solution of the CRABP-II degrader (e.g., SNIPER-4) in DMSO. Dilute the degrader to the desired final concentrations in pre-warmed complete culture medium. Also prepare a vehicle control (DMSO) and a cycloheximide (CHX) control.
-
Initiation of Imaging: Replace the culture medium in the imaging dish with the medium containing the degrader or controls. Immediately place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Time-Lapse Microscopy: Acquire images at multiple positions for each condition at regular intervals (e.g., every 15-30 minutes) for a total duration of 24-48 hours. Use both a fluorescence channel to detect CRABP-II-EGFP and a brightfield or phase-contrast channel to monitor cell health and morphology.
Protocol 3: Data Analysis and Quantification of Degradation Kinetics
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the time-lapse images.
-
Cell Segmentation and Tracking: Segment individual cells in each frame and track them over time.
-
Fluorescence Quantification: For each cell, measure the mean fluorescence intensity within the cell boundary at each time point.
-
Background Correction: Subtract the background fluorescence from the measured cellular fluorescence at each time point.
-
Normalization: Normalize the fluorescence intensity of each cell at each time point to its initial fluorescence intensity (at t=0).
-
Data Plotting: Plot the normalized fluorescence intensity as a function of time for each condition.
-
Kinetic Parameter Calculation:
-
Half-life (t½): Fit the degradation curve (for CHX + degrader treated cells) to a one-phase exponential decay model to determine the half-life.
-
Dmax and DC50: Plot the percentage of remaining protein at a specific time point (e.g., 24 hours) against the concentration of the degrader. Fit this dose-response curve to a non-linear regression model to calculate Dmax and DC50.
-
References
- 1. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABP2 - Wikipedia [en.wikipedia.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein – ScienceOpen [scienceopen.com]
- 9. Development of target protein-selective degradation inducer for protein knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Investigating Downstream Signaling Effects of Cellular Retinoic Acid Binding Protein-II (CRABP-II) Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a key intracellular lipid-binding protein that plays a crucial role in regulating cellular processes by modulating retinoic acid (RA) signaling. Traditionally, CRABP-II is known to shuttle RA from the cytoplasm to the nucleus, where it binds to the Retinoic Acid Receptor (RAR), leading to the transcriptional regulation of target genes involved in cell growth, differentiation, and apoptosis.[1][2][3] Emerging evidence has revealed non-canonical, RA-independent functions of CRABP-II, including its interaction with the RNA-binding protein HuR to stabilize specific mRNAs and its involvement in major signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[4][5][6]
Given its significant overexpression in various malignancies, including pancreatic and breast cancer, and its association with tumor progression and drug resistance, CRABP-II has emerged as a compelling therapeutic target.[4][7][8] Targeted degradation of CRABP-II, utilizing technologies like Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) and Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to probe its function and develop new cancer therapies.[9][10][11]
These application notes provide detailed protocols for inducing CRABP-II degradation and investigating the subsequent downstream signaling effects. The methodologies outlined below will enable researchers to quantify changes in key signaling pathways and gene expression, providing valuable insights into the biological consequences of CRABP-II ablation.
I. Methods for Inducing CRABP-II Degradation
Two primary methods for reducing cellular CRABP-II levels are targeted protein degradation using small molecules and genetic knockout using CRISPR/Cas9.
A. Targeted Protein Degradation using SNIPERs/PROTACs
Small molecule degraders, such as SNIPER-11, induce the ubiquitination and subsequent proteasomal degradation of CRABP-II.[9][10]
Protocol 1: SNIPER-11-Induced CRABP-II Degradation
-
Cell Culture: Plate cancer cells (e.g., Panc-1 for pancreatic cancer) at a density that ensures 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of SNIPER-11 (e.g., 0, 10, 50, 100, 500 nM) for a desired time course (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: Analyze the degradation of CRABP-II by Western blotting as described in Protocol 3.
B. Genetic Knockout using CRISPR/Cas9
CRISPR/Cas9 technology allows for the permanent knockout of the CRABP2 gene.
Protocol 2: CRISPR/Cas9-Mediated Knockout of CRABP-II
-
gRNA Design: Design and clone CRABP-II-specific guide RNAs (gRNAs) into a Cas9 expression vector (e.g., pX458).[12][13]
-
Transfection: Transfect the chosen cell line with the gRNA/Cas9 plasmid.
-
Cell Sorting/Selection: If the vector contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate transfected cells. Alternatively, use antibiotic selection if the plasmid contains a resistance gene.
-
Clonal Expansion: Plate single cells into 96-well plates to grow clonal populations.
-
Validation: Validate the knockout of CRABP-II at both the genomic (DNA sequencing) and protein level (Western Blot).[14]
II. Analysis of Downstream Signaling Pathways
Degradation of CRABP-II can impact multiple signaling pathways. The following protocols describe methods to analyze these effects.
A. PI3K/AKT Pathway Analysis
CRABP-II degradation has been shown to affect the PI3K/AKT survival pathway.[4][9]
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins
-
Sample Preparation: Prepare cell lysates from control and CRABP-II-degraded/knockout cells as described in Protocol 1.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
B. Retinoic Acid (RA) Signaling Pathway Analysis
CRABP-II is a key regulator of RA signaling.[1] Its degradation is expected to alter the transcriptional activity of RAR.
Protocol 4: RAR Luciferase Reporter Assay
-
Cell Transfection:
-
CRABP-II Degradation/Knockout: Induce CRABP-II degradation or use CRABP-II knockout cells.
-
RA Treatment: Treat the cells with all-trans-retinoic acid (atRA) at various concentrations (e.g., 0, 1, 10, 100 nM) for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
C. Analysis of CRABP-II-HuR Interaction and Target mRNA Stability
CRABP-II can interact with HuR to regulate the stability of target mRNAs, such as SREBP-1c.[4][6]
Protocol 5: Co-Immunoprecipitation (Co-IP) of CRABP-II and HuR
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.[16][17]
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-CRABP-II antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against HuR and CRABP-II.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from control and CRABP-II-degraded/knockout cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
-
qRT-PCR:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
III. Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published studies investigating the effects of CRABP-II knockout or degradation.
Table 1: Effects of CRABP-II Knockout on Pancreatic Cancer Cell Gemcitabine Sensitivity and Apoptosis [18]
| Parameter | Panc-1 Parental | Panc-1 CRABP-II KO |
| Gemcitabine IC50 | ~10 µM | ~0.2 µM |
| Apoptosis (Annexin V+) post-Gemcitabine | Baseline | Increased |
Table 2: Gene Expression Changes Following CRABP-II Knockout in Pancreatic Cancer Cells [18]
| Gene | Function | Change upon CRABP-II KO |
| SREBP-1c | Cholesterol metabolism | Down-regulated |
| HMGCR | Cholesterol synthesis | Down-regulated |
| LDLR | Cholesterol uptake | Down-regulated |
| Apoptosis-related genes | Cell death | Up-regulated |
| Lipid metabolism genes | Lipid synthesis/accumulation | Down-regulated |
Table 3: Effects of CRABP-II Knockout on Dermal Fibroblast Gene Expression [21]
| Gene | Function | Change upon CRABP-II KO |
| Col1A1 | Collagen synthesis | Reduced (p<0.01) |
| Col1A2 | Collagen synthesis | Reduced (p<0.01) |
| TGFβ1 | Growth factor signaling | Reduced (p<0.05) |
| MMP2 | Extracellular matrix degradation | Increased (p<0.01) |
IV. Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involving CRABP-II and the experimental workflows to investigate the effects of its degradation.
Caption: CRABP-II canonical and non-canonical signaling pathways.
Caption: Experimental workflow for investigating CRABP-II degradation effects.
Caption: Mechanism of targeted CRABP-II degradation by SNIPERs/PROTACs.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the downstream signaling consequences of CRABP-II degradation. By employing these methods, scientists can elucidate the multifaceted roles of CRABP-II in both normal physiology and disease, paving the way for the development of novel therapeutic strategies that target this important protein. The ability to specifically degrade CRABP-II provides a powerful tool to dissect its functions and validate its potential as a drug target in oncology and other fields.
References
- 1. benchchem.com [benchchem.com]
- 2. med.emory.edu [med.emory.edu]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. CRABP2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Following Targeted CRABP-II Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular protein involved in transporting retinoic acid (RA) from the cytosol to the nucleus.[1][2][3] In the nucleus, CRABP-II facilitates the binding of RA to the Retinoic Acid Receptor (RAR), which in turn modulates the transcription of target genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][4][5] The role of CRABP-II in apoptosis is complex and can be context-dependent. In some cancers, overexpression of CRABP-II is linked to poor prognosis and resistance to therapy.[2][6] It can promote cell survival by sequestering RA or through other mechanisms, such as stabilizing SREBP-1c mRNA to increase cholesterol accumulation in lipid rafts, which enhances AKT survival signaling.[6] Conversely, the CRABP-II/RAR pathway can also induce apoptosis by upregulating pro-apoptotic genes like Caspase-9.[1]
Given its significant role in cancer pathology, CRABP-II has emerged as a promising therapeutic target.[2][6] One strategy to counteract its pro-survival effects is through targeted protein degradation. Compounds like SNIPER-11, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), have been developed to induce the ubiquitination and subsequent proteasomal degradation of CRABP-II.[6][7] This application note provides a detailed protocol for inducing the targeted degradation of CRABP-II in a cancer cell line and subsequently quantifying the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
This protocol is based on two key principles:
-
Targeted Protein Degradation: A specific CRABP-II degrader (e.g., a SNIPER compound) is used to trigger the cellular machinery to tag CRABP-II for destruction by the proteasome.[6][7]
-
Apoptosis Detection by Flow Cytometry: Apoptosis is detected using a combination of Annexin V and Propidium Iodide (PI) staining.[8][9][10]
-
Annexin V: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[9][11]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[9] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation from early apoptotic cells.[8][9]
-
By analyzing the stained cells on a flow cytometer, we can distinguish between four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal).
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of CRABP-II and the mechanism of its targeted degradation leading to apoptosis.
Caption: CRABP-II pathway and targeted degradation leading to apoptosis.
Experimental Workflow
The diagram below outlines the complete experimental procedure from cell culture to data analysis.
Caption: Workflow for apoptosis analysis after CRABP-II degradation.
Protocols
I. Materials and Reagents
-
Cell Line: A cancer cell line with known CRABP-II expression (e.g., Panc-1, MDA-MB-231).
-
CRABP-II Degrader: SNIPER-11 or similar targeted degrader.
-
Vehicle Control: DMSO.
-
Positive Control (for apoptosis): Staurosporine or Etoposide.
-
Cell Culture Medium: As required for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Annexin V-FITC Apoptosis Detection Kit:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
II. Protocol for Induction of CRABP-II Degradation and Apoptosis
-
Cell Seeding:
-
Seed 1 x 10⁶ cells in T25 flasks or 0.5 x 10⁶ cells in 6-well plates.[8]
-
Prepare triplicate wells/flasks for each condition:
-
Untreated Control
-
Vehicle Control (e.g., 0.1% DMSO)
-
CRABP-II Degrader (e.g., 10 µM SNIPER-11)
-
Positive Control (e.g., 1 µM Staurosporine for 4 hours)
-
-
Incubate cells for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Treatment:
-
Prepare working solutions of the CRABP-II degrader and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the respective treatments.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). This should be optimized based on the known degradation kinetics of CRABP-II by the specific compound.
-
III. Protocol for Annexin V & PI Staining
-
Cell Harvesting:
-
For each sample, carefully collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.[8]
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with their corresponding supernatant in the 15 mL tube.[8]
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8]
-
-
Washing and Staining:
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 500 x g for 5 minutes.[8]
-
Carefully aspirate the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11] Do not wash the cells after this step.
-
Keep samples on ice and protected from light until analysis. Analyze within one hour for best results.
-
IV. Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up detectors to collect fluorescence from FITC (typically ~530/30 nm bandpass filter) and PI (typically >670 nm longpass filter).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation correctly.
-
-
Data Acquisition and Analysis:
-
Acquire at least 10,000 events for each sample.
-
Create a dot plot of FSC vs. SSC and gate on the main cell population to exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Set up quadrant gates based on the negative control (unstained or vehicle-treated cells) to define the four populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Record the percentage of cells in each quadrant for all samples.
-
Data Presentation and Interpretation
Quantitative data from the flow cytometry analysis should be summarized in a clear and concise table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells After CRABP-II Degradation
| Treatment Condition (48h) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Total Apoptotic (Q2+Q3) |
| Untreated Control | 94.5 ± 1.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.7 |
| Vehicle Control (0.1% DMSO) | 93.8 ± 1.5 | 2.9 ± 0.6 | 2.1 ± 0.5 | 5.0 ± 1.1 |
| CRABP-II Degrader (10 µM) | 65.2 ± 2.8 | 18.7 ± 1.9 | 14.3 ± 2.1 | 33.0 ± 4.0 |
| Positive Control (1 µM Staurosporine) | 40.1 ± 3.1 | 25.4 ± 2.5 | 32.6 ± 2.8 | 58.0 ± 5.3 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
Interpretation of Results:
The hypothetical data in Table 1 shows that treatment with the CRABP-II degrader significantly decreased the percentage of live cells and increased the percentage of both early and late apoptotic cells compared to the vehicle control. This suggests that the targeted degradation of CRABP-II successfully induces apoptosis in this cell line, a finding consistent with studies where CRABP-II knockout or degradation enhanced apoptosis.[6]
Logical Relationship Diagram
This diagram illustrates the gating strategy for distinguishing cell populations based on Annexin V and PI staining.
Caption: Quadrant gating logic for flow cytometry apoptosis analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in negative control | Inappropriate compensation settings. | Run single-stain controls for Annexin V and PI to set proper compensation. |
| Cell death during harvesting. | Handle cells gently, use cold PBS, and minimize trypsin exposure time. | |
| Low percentage of apoptotic cells in positive control | Ineffective inducing agent or insufficient incubation time. | Increase concentration or incubation time of the positive control agent. Ensure the agent is not expired. |
| Cell line is resistant to the inducing agent. | Try a different apoptosis-inducing agent (e.g., etoposide, TRAIL). | |
| High percentage of necrotic (PI+) cells | Treatment is too harsh or incubation is too long. | Perform a time-course and dose-response experiment to find optimal conditions. |
| Mechanical stress during cell handling. | Pipette gently, avoid harsh vortexing. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer. | Ensure 1X Binding Buffer is prepared correctly with 2.5 mM CaCl₂. |
| Annexin V reagent has lost activity. | Use a fresh or properly stored reagent. |
References
- 1. Activation of the CRABPII/RAR pathway by curcumin induces retinoic acid mediated apoptosis in retinoic acid resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the CRABPII/RAR pathway by curcumin induces retinoic acid mediated apoptosis in retinoic acid resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols: Establishing a Stable Cell Line for Inducible CRABP-II Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a key regulator in retinoic acid signaling and has been implicated in various cancers, making it a significant target for drug development.[1][2][3][4] Studying the dynamic functions of CRABP-II requires precise temporal control over its protein levels. This document provides a detailed methodology for establishing a stable mammalian cell line with an inducible CRABP-II degradation system. By leveraging the Auxin-Inducible Degron (AID) system, researchers can achieve rapid, specific, and reversible degradation of CRABP-II, providing a powerful tool to investigate its roles in cellular processes and to validate it as a therapeutic target.[5][6][7][8]
Introduction
CRABP-II is a small cytosolic protein that binds with high affinity to retinoic acid (RA), facilitating its transport to the nucleus where it modulates gene expression through retinoic acid receptors (RARs).[9][10][11] Beyond its canonical role, CRABP-II has been shown to be involved in various signaling pathways, including those regulating cell proliferation, differentiation, apoptosis, and migration.[2][4][12] Dysregulation of CRABP-II expression is associated with several malignancies, including pancreatic, breast, and ovarian cancers, often correlating with poor prognosis and drug resistance.[1][3][4]
To elucidate the precise functions of CRABP-II and to explore its potential as a therapeutic target, it is crucial to employ methods that allow for conditional protein inactivation. Traditional techniques like gene knockout or RNA interference often result in slow protein depletion and can be irreversible, making it difficult to study the effects of acute protein loss.[5][13] Inducible protein degradation systems offer a superior alternative by enabling rapid and reversible control over the levels of a specific protein.[14][15]
This application note details the use of the Auxin-Inducible Degron (AID) system to establish a stable cell line for the controlled degradation of CRABP-II.[5][6] The AID system, derived from plants, utilizes the plant-specific F-box protein TIR1, which, in the presence of auxin (indole-3-acetic acid, IAA), recognizes and targets proteins tagged with an AID degron for ubiquitination and subsequent proteasomal degradation.[7][16] This system is highly specific and has been successfully implemented in various mammalian cell lines to achieve rapid and efficient protein depletion.[5][6][7][13]
Principle of the Auxin-Inducible Degron (AID) System
The AID system is a powerful tool for achieving conditional protein knockdown.[6][8] It relies on the reconstitution of a plant-based degradation pathway in mammalian cells. The two key components are:
-
TIR1 (Transport Inhibitor Response 1): An F-box protein from Oryza sativa (rice) that is a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][16]
-
AID (Auxin-Inducible Degron): A small degradation tag derived from a plant protein (IAA17) that is fused to the protein of interest (in this case, CRABP-II).
In the presence of the plant hormone auxin (IAA), TIR1 binds to the AID tag, leading to the ubiquitination of the AID-tagged protein by the SCF-TIR1 complex and its subsequent degradation by the 26S proteasome.[6][16] This degradation is rapid, often occurring within minutes of auxin addition, and is reversible upon auxin withdrawal.[5][7]
Signaling Pathway Involving CRABP-II
References
- 1. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. Cellular Retinoic Acid Binding Proteins: Genomic and Non-genomic Functions and their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct roles for cellular retinoic acid-binding proteins I and II in regulating signaling by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect" in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its degradation efficiency.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][] At optimal concentrations, the PROTAC acts as a bridge to bring the target and the E3 ligase together. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2][5] These binary complexes are unable to facilitate the proximity-induced ubiquitination, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3][6]
Caption: PROTACs induce a productive ternary complex, leading to ubiquitination and degradation.
Caption: At high concentrations, PROTACs form unproductive binary complexes, inhibiting degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically become apparent?
A4: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1][8] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is critical to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify both the optimal degradation window and the onset of the hook effect.[1]
Q5: How can I design my experiments to avoid or mitigate the hook effect?
A5: To avoid or mitigate the hook effect, consider the following strategies:
-
Perform a Wide Dose-Response Study: Always test your PROTAC over a broad range of concentrations (e.g., 1 pM to 10 µM or higher) with sufficient data points to fully characterize the dose-response curve and identify the bell shape.[1][7]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[7][9] This stabilizes the ternary complex over the binary ones and can reduce the hook effect.[7][10]
-
Optimize the Linker: Systematically alter the length, rigidity, and chemical composition of the linker. An optimal linker facilitates the formation of a stable and productive ternary complex, which can minimize the hook effect.[7][9][11]
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped, confirming a significant hook effect.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.[1][2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wide and granular range of PROTAC concentrations to clearly define the bell-shaped curve.[1]
-
Determine Optimal Concentration: Identify the concentration that achieves maximum degradation (Dmax). Use concentrations at or below this optimal point for all future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET™, TR-FRET, or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ternary complex across the same concentration range.[1][7] This will help correlate the loss of degradation with a decrease in ternary complex formation at high concentrations.[12]
-
Issue 2: I observe weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, one of which might be that your entire tested concentration range is too high and falls within the hook effect region.[1] Other causes include poor cell permeability, insufficient expression of the target protein or E3 ligase, or an inactive PROTAC.[2]
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It is crucial to test a very broad range of concentrations, starting from the picomolar (pM) or low nanomolar (nM) range up to 10-100 µM.[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, use direct binding or proximity assays to confirm it can bind the target and E3 ligase and facilitate ternary complex formation.[1][13]
-
Check Protein Expression: Ensure your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.[1][2]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to determine the ideal endpoint for degradation.[1]
-
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Data Presentation
Summarizing quantitative data from dose-response experiments is crucial for identifying the hook effect.
Table 1: Example Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Conc. (nM) | % Target Protein Degradation | Notes |
| 0.1 | 5% | Minimal degradation |
| 1 | 25% | Degradation increases |
| 10 | 60% | Approaching optimal concentration |
| 100 | 92% | Dmax (Maximum Degradation) |
| 500 | 75% | Onset of the hook effect |
| 1000 | 55% | Pronounced hook effect |
| 5000 | 30% | Efficacy significantly reduced |
| 10000 | 15% | Strong inhibition of degradation |
In this example, the true DC50 is likely between 1-10 nM. However, if only concentrations ≥500 nM were tested, one might incorrectly conclude the PROTAC is weak.
Table 2: Example Data for PROTAC-Y with Ideal Sigmoidal Response
| PROTAC-Y Conc. (nM) | % Target Protein Degradation | Notes |
| 0.1 | 8% | Minimal degradation |
| 1 | 52% | DC50 (50% Degradation) |
| 10 | 89% | Nearing maximal effect |
| 100 | 95% | Dmax (Maximum Degradation) |
| 500 | 96% | Plateau reached |
| 1000 | 95% | Stable plateau, no hook effect |
| 5000 | 94% | Stable plateau |
| 10000 | 95% | Stable plateau |
Experimental Protocols
Protocol 1: Western Blot for PROTAC Dose-Response Analysis
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[1]
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the full dose-response curve, including any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[14]
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Also probe for a loading control (e.g., β-actin, GAPDH) to normalize the data.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system.[14] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[15] Plot the degradation percentage against the log of the PROTAC concentration to determine DC50 and Dmax values.[15]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol measures PROTAC-induced proximity between the target protein and an E3 ligase in live cells.[12]
-
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor fused to the target protein and a fluorescently labeled HaloTag® as an acceptor fused to the E3 ligase.[1] PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[1]
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Plate the transfected cells and allow for expression.
-
Labeling: Add the HaloTag® fluorescent ligand to the cells and incubate to label the acceptor protein.
-
Substrate Addition: To prevent degradation and capture the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).[12] Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Immediately measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing PROTAC CRABP-II Degrader-2 concentration and incubation time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC CRABP-II Degrader-2. The information herein is designed to assist in the optimization of experimental conditions, specifically focusing on concentration and incubation time, to achieve effective and reproducible degradation of Cellular Retinoic Acid Binding Protein II (CRABP-II).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of CRABP-II. It functions as a "SNIPER" (Specific and Nongenetic IAP-dependent Protein ERaser) by simultaneously binding to CRABP-II and an E3 ubiquitin ligase, believed to be cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2][3] This proximity induces the ubiquitination of CRABP-II, marking it for degradation by the proteasome.[1][4]
Q2: What is a recommended starting concentration and incubation time for CRABP-II Degrader-2?
A2: As a starting point, a concentration range of 0.01 to 1 µM is recommended for initial experiments. For time-course studies, we suggest evaluating CRABP-II degradation at 2, 4, 6, 8, and 24 hours post-treatment. For some cIAP1-based degraders, optimal degradation has been observed at concentrations around 0.1 µM with significant protein reduction within 6 hours.[5] However, the optimal conditions will be cell-line specific and require empirical determination.
Q3: What are the key downstream signaling pathways affected by CRABP-II degradation?
A3: CRABP-II has two primary roles. The classical pathway involves shuttling retinoic acid (RA) to the nucleus to act as a ligand for Retinoic Acid Receptors (RARs), which then regulate gene transcription.[6] A non-canonical pathway involves an RA-independent interaction with the RNA-binding protein HuR, which stabilizes the mRNA of target genes like SREBP-1c.[6][7] Degradation of CRABP-II is expected to impact these pathways, affecting processes such as lipid metabolism and cell survival, particularly in cancer contexts like pancreatic ductal adenocarcinoma (PDAC).[6]
Q4: Should I expect a "hook effect" with this degrader?
A4: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations. This is due to the formation of non-productive binary complexes (Degrader-CRABP-II or Degrader-cIAP1) instead of the productive ternary complex. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to determine if a hook effect is present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low CRABP-II degradation | 1. Suboptimal Degrader Concentration: The concentration used may be too low or, in the case of a hook effect, too high. 2. Inappropriate Incubation Time: The selected time point may be too early to observe degradation, or too late if the protein has been re-synthesized. 3. Low Cell Permeability: The degrader may not be efficiently entering the cells. 4. Low cIAP1 Expression: The E3 ligase cIAP1 may not be sufficiently expressed in the cell line of choice. 5. Degrader Instability: The compound may be unstable in the cell culture medium. | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal degradation window. 3. While difficult to assess directly without specialized assays, consider using a different cell line or consulting literature for permeability of similar compounds. 4. Verify cIAP1 expression in your cell line via Western blot or qPCR. If expression is low, consider a different cell line. 5. Assess compound stability in media over the course of the experiment. |
| Inconsistent degradation results | 1. Cell Culture Variability: Cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system. 2. Inconsistent Compound Dosing: Errors in serial dilutions or final treatment concentrations. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. 2. Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. |
| Toxicity observed at effective concentrations | 1. Off-Target Effects: The degrader may be affecting other proteins, leading to cellular toxicity. 2. High Compound Concentration: The concentration required for degradation may be inherently toxic to the cells. | 1. Perform a proteomics study to identify off-target proteins. Consider using a lower, non-toxic concentration for a longer duration. 2. Determine the IC50 for cell viability and try to find a concentration that effectively degrades CRABP-II with minimal impact on viability. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for CRABP-II Degradation
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the degrader or vehicle control.
-
Incubation: Incubate the cells for a fixed time, for instance, 6 hours, at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Analyze the degradation of CRABP-II by Western blot. Load equal amounts of protein for each sample. Use an antibody specific for CRABP-II and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Time-Course Experiment for CRABP-II Degradation
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate to have separate wells for each time point.
-
Compound Preparation: Prepare the this compound at a fixed, optimal concentration (determined from the dose-response experiment, e.g., 100 nM) in cell culture medium. Include a vehicle control.
-
Cell Treatment: Treat the cells with the degrader or vehicle control.
-
Incubation and Lysis: Incubate the cells and harvest them at different time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Lyse the cells at each time point as described in Protocol 1.
-
Western Blot Analysis: Analyze CRABP-II protein levels at each time point by Western blot, as described in Protocol 1.
Data Presentation
Table 1: Example Dose-Response Data for CRABP-II Degrader-2
| Concentration (nM) | % CRABP-II Remaining (vs. Vehicle) |
| 1 | 95% |
| 10 | 70% |
| 50 | 35% |
| 100 | 15% |
| 500 | 20% |
| 1000 | 40% |
| 5000 | 65% |
| 10000 | 80% |
Note: Data are hypothetical and for illustrative purposes only. A hook effect is demonstrated at concentrations above 100 nM.
Table 2: Example Time-Course Data for CRABP-II Degrader-2 at 100 nM
| Incubation Time (hours) | % CRABP-II Remaining (vs. Vehicle) |
| 0 | 100% |
| 2 | 80% |
| 4 | 45% |
| 6 | 15% |
| 8 | 10% |
| 12 | 25% |
| 24 | 50% |
Note: Data are hypothetical and for illustrative purposes only. Maximum degradation is observed around 8 hours, with protein levels starting to recover by 12-24 hours.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Dual signaling pathways of CRABP-II targeted by the degrader.
Caption: A logical workflow for troubleshooting CRABP-II degradation.
References
- 1. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of target protein-selective degradation inducer for protein knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTACs and Cell Permeability: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in PROTACs.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows excellent binding affinity in biochemical assays but has low activity in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, this is a very common scenario. Excellent biochemical potency that doesn't translate to cellular activity is often a primary indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can make it difficult for them to cross the cell membrane and reach their intracellular targets.[2][3]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for PROTAC cell permeability. These include:
-
Molecular Weight (MW): Most PROTACs have a high molecular weight (often over 800 Da), which is significantly larger than typical small-molecule drugs and can hinder passive diffusion across the cell membrane.[2][3]
-
Polar Surface Area (PSA): A large PSA, resulting from the two ligands and the linker, can impede membrane permeability.[1][2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can increase polarity and reduce permeability.[3][4]
-
Lipophilicity (logP/logD): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[5]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible, "floppy" molecule, which may not be energetically favorable to desolvate and enter the cell membrane.[6]
Q3: How can I experimentally assess the cell permeability of my PROTAC?
A3: There are several established in vitro assays to evaluate PROTAC permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2][7]
Permeability Assay Comparison
| Assay | Principle | Throughput | Cost | Biological Complexity | Information Provided |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[7][8] | High | Low | Low (cell-free) | Apparent permeability coefficient (Papp) for passive transport.[4][7] |
| Caco-2 | Uses a monolayer of human intestinal cells to model absorption.[7][8] | Lower | Higher | High (cell-based) | Papp for passive and active transport, as well as efflux ratio.[2][9] |
Troubleshooting Guide
If you suspect poor cell permeability is limiting the efficacy of your PROTAC, consider the following troubleshooting strategies.
Issue: Low cellular activity despite high biochemical potency.
Possible Cause: Poor passive diffusion across the cell membrane due to unfavorable physicochemical properties.
Troubleshooting Workflow:
Caption: A general workflow for troubleshooting poor PROTAC cell permeability.
Strategy 1: Linker Modification
The linker is a highly adaptable component of the PROTAC and a primary target for optimizing physicochemical properties.[6][10]
-
Reduce Flexibility and Polarity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[6]
-
Incorporate Cyclic Moieties: The inclusion of rigid, cyclic groups such as piperidine (B6355638) and piperazine (B1678402) can enhance both permeability and solubility.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and the polar surface area, leading to improved permeability.[5]
Strategy 2: Introduce Intramolecular Hydrogen Bonds
Promoting the formation of intramolecular hydrogen bonds can encourage the PROTAC to adopt a more compact, "ball-like" conformation.[6] This folded state can shield polar groups, reducing the effective PSA and improving the molecule's ability to partition into the lipid bilayer.[6]
Strategy 3: Prodrug Approach
A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[2][6] This approach can significantly enhance cell permeability.
Caption: The PROTAC prodrug strategy to enhance cell permeability.
Strategy 4: Advanced Formulation and Delivery
For PROTACs that remain challenging to optimize through chemical modification, advanced formulation strategies can be employed to improve delivery.[11][12] These include:
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[7]
Methodology:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare solutions: The PROTAC is dissolved in a buffer solution for the donor plate. The acceptor plate is filled with a matching buffer.
-
Assemble the assay: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Cequilibrium])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport, as well as efflux.[7][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21-28 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B): The PROTAC is added to the apical (upper) side of the monolayer, and the amount that crosses to the basolateral (lower) side is measured over time.
-
Efflux Assay (Basolateral to Apical - B to A): The PROTAC is added to the basolateral side, and the amount that is transported to the apical side is measured. This indicates the extent of active efflux.
-
Quantification: The concentration of the PROTAC in the receiving compartment is determined by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Papp (A to B) and Papp (B to A) are calculated.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the compound is a substrate for efflux transporters.
-
Signaling Pathway Considerations
While not a direct measure of permeability, the choice of E3 ligase can impact the overall physicochemical properties of the PROTAC. The two most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[13][14] The ligands for these E3 ligases contribute to the final properties of the PROTAC.
Caption: The choice of E3 ligase ligand contributes to the overall physicochemical properties of the PROTAC.
By systematically evaluating and optimizing the factors that influence cell permeability, researchers can enhance the cellular efficacy of their PROTACs and accelerate the development of these promising therapeutics.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Identifying off-target effects of IAP-based PROTACs
Welcome to the technical support center for researchers utilizing Inhibitor of Apoptosis Protein (IAP)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification and mitigation of off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with IAP-based PROTACs?
A1: Off-target effects with IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can arise from several factors:
-
Unintended Protein Degradation: The warhead (targeting your protein of interest - POI) or the IAP ligand may have affinities for other proteins, leading to their unintended degradation. For instance, some E3 ligase recruiters have known off-target interactions, such as pomalidomide-based PROTACs which can sometimes degrade zinc-finger (ZF) proteins.[1][2]
-
Perturbation of Signaling Pathways: The degradation of your target protein can have downstream consequences on interconnected signaling pathways. Additionally, the engagement of the IAP E3 ligase itself can trigger signaling events, as IAPs are key regulators of apoptosis and NF-κB signaling.[1][3][4][5] IAP antagonists can induce TNFα-dependent apoptosis.[4][5][6]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the POI or the E3 ligase, which inhibits the formation of the productive ternary complex (POI-PROTAC-E3 ligase) and can lead to off-target pharmacology.[1][7]
-
Cytotoxicity: Off-target effects can manifest as cellular toxicity, which may be independent of the degradation of the intended target.[1][]
Q2: What is the recommended general approach to identify off-target effects?
A2: A multi-pronged approach is highly recommended for the robust identification of off-target effects.[1][9] The cornerstone of this strategy is global proteomics, followed by orthogonal validation methods.[1][9]
-
Global Proteomics: Utilize unbiased mass spectrometry (MS)-based proteomics to obtain a comprehensive profile of protein abundance changes in cells treated with your IAP-based PROTAC versus control-treated cells.[9][10][11]
-
Bioinformatic Analysis: Analyze the proteomics data to identify proteins that are significantly downregulated in the PROTAC-treated samples.
-
Orthogonal Validation: Validate the potential off-target hits identified from proteomics using targeted techniques like Western blotting or In-Cell Westerns/ELISAs.[1][9]
-
Target Engagement Assays: Confirm that the PROTAC directly engages with the identified off-target protein using methods such as the Cellular Thermal Shift Assay (CETSA).[1][9]
-
Functional Assays: Assess the functional consequences of any identified off-target degradation by performing relevant cell-based assays, such as cytotoxicity or signaling pathway-specific reporter assays.[][12]
Troubleshooting Guides
Problem 1: My proteomics data shows downregulation of many proteins. How do I distinguish direct off-targets from downstream signaling effects?
-
Possible Cause: The observed protein downregulation could be a result of direct degradation by the PROTAC or indirect effects stemming from the degradation of the primary target or other signaling perturbations.
-
Solution:
-
Time-Course Experiment: Perform a time-course proteomics experiment. Direct off-targets are likely to be degraded with kinetics similar to your protein of interest, while downstream effects will likely appear at later time points.
-
Transcriptomics (RNA-Seq): Conduct RNA-sequencing to determine if the changes in protein levels are due to transcriptional regulation rather than protein degradation.[1] If a protein's mRNA level is also downregulated, the effect is likely indirect.
-
Negative Control PROTAC: Use a negative control PROTAC, such as an epimer that cannot bind to the IAP E3 ligase, in your proteomics experiment.[1] A true off-target should not be degraded by the negative control.
-
Problem 2: I am observing significant cell toxicity that doesn't correlate with the degradation of my target protein.
-
Possible Cause: The observed cytotoxicity could be due to off-target protein degradation, general compound toxicity, or activation of IAP-mediated signaling pathways like apoptosis.[3][13][14]
-
Solution:
-
Cytotoxicity Assays: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic concentration of your PROTAC.[1][][12]
-
Caspase Activation Assays: Since IAPs are regulators of apoptosis, assess for caspase activation (e.g., Caspase-Glo 3/7 assay) to determine if the toxicity is due to the induction of apoptosis.[3][14][15]
-
Compare with IAP Ligand Alone: Treat cells with the IAP E3 ligase ligand alone to see if it recapitulates the cytotoxic effects. This can help determine if the toxicity is inherent to the IAP-engaging moiety.
-
Problem 3: A potential off-target identified by proteomics does not validate by Western blot.
-
Possible Cause:
-
Differences in the sensitivity and specificity of the assays.
-
Poor quality or cross-reactivity of the antibody used for Western blotting.
-
-
Solution:
-
Antibody Validation: Ensure the antibody used for Western blotting is specific to the intended off-target. If available, use knockout or knockdown cell lines to confirm antibody specificity.[1]
-
Quantitative Proteomics Data: Use the quantitative data from your proteomics experiment to guide your expectations for the Western blot. A small fold-change in proteomics might be difficult to detect by Western blot.
-
Alternative Validation: Consider alternative targeted protein quantification methods, such as targeted mass spectrometry (Parallel Reaction Monitoring - PRM) or In-Cell Westerns, which can be more quantitative than traditional Western blotting.[9]
-
Data Presentation
Table 1: Example Proteomics Data Summary for Off-Target Identification
This table illustrates how to present quantitative proteomics data to identify potential off-targets. A significant negative Log2 Fold Change with a low p-value suggests potential degradation.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Your_POI | -3.5 | 1.2e-8 | On-Target |
| Gene_A | -2.8 | 5.6e-6 | Yes |
| Gene_B | -0.5 | 0.21 | No |
| Gene_C | 1.5 | 0.001 | No (Upregulated) |
| Gene_D | -2.1 | 8.9e-5 | Yes |
Note: This table is for illustrative purposes. Actual results will vary based on experimental conditions. Further validation is required to confirm these hits as true off-targets.[1]
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.[1][9]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with your IAP-based PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[9]
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Western Blotting for Off-Target Validation
-
Sample Preparation:
-
Treat cells with the IAP-based PROTAC and controls as in the proteomics experiment.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay assesses the engagement of the PROTAC with potential off-target proteins in a cellular context.[1][9]
-
Cell Treatment:
-
Treat intact cells with the IAP-based PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thawing).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting for the potential off-target protein.
-
Ligand binding can stabilize a protein, leading to a higher melting temperature. An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated sample compared to the control indicates target engagement.
-
Visualizations
Caption: Workflow for the identification and validation of off-target proteins.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. panomebio.com [panomebio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 14. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases | The EMBO Journal [link.springer.com]
- 15. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases [escholarship.org]
My PROTAC CRABP-II Degrader-2 is not showing degradation
Welcome to the Technical Support Center for CRABP-II Degraders. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments with CRABP-II PROTACs.
Frequently Asked Questions (FAQs)
Q1: My PROTAC CRABP-II Degrader-2 is not showing any degradation of CRABP-II. What are the potential reasons for this?
There are several potential reasons why your CRABP-II degrader may not be effective. These can be broadly categorized into issues with the compound itself, problems with the experimental setup, or complexities related to the cellular environment. A systematic approach to troubleshooting is crucial to identify the root cause.
Q2: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (CRABP-II) or the E3 ligase, rather than the productive ternary complex (CRABP-II-PROTAC-E3 Ligase) required for degradation. To identify a potential hook effect, it is essential to perform a wide dose-response experiment. A bell-shaped curve, where degradation decreases at higher concentrations, is characteristic of the hook effect.
Q3: How can I be sure that my PROTAC is entering the cells and engaging with CRABP-II?
Poor cell permeability is a common issue for PROTACs due to their larger molecular size. Several techniques can be used to confirm target engagement within the cell:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This live-cell assay quantifies the binding of the PROTAC to the target protein.
Q4: What if my PROTAC binds to CRABP-II but still doesn't induce degradation?
If target engagement is confirmed, the lack of degradation could be due to several factors downstream in the PROTAC mechanism of action:
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing CRABP-II and the E3 ligase together.
-
Lack of Ubiquitination: The ternary complex may form, but the ubiquitination of CRABP-II might be inefficient.
-
Proteasome Inhibition: The proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, may be inhibited or not functioning correctly.
Troubleshooting Guide: No Degradation Observed
If you are not observing degradation of CRABP-II with your PROTAC, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
| Potential Issue | Recommended Action |
| Compound Degradation | Confirm the identity and purity of your this compound using analytical methods like LC-MS. Ensure proper storage conditions. |
| Incorrect Concentration | Perform a wide dose-response curve (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration for degradation and to rule out the "hook effect". |
| Inconsistent Cell Culture | Standardize cell culture conditions, including cell passage number, confluency, and health, as these can affect protein expression and the ubiquitin-proteasome system. |
| Suboptimal Treatment Time | Conduct a time-course experiment to determine the optimal duration of PROTAC treatment for maximal CRABP-II degradation. |
Step 2: Assess Target Engagement and Ternary Complex Formation
| Potential Issue | Recommended Action |
| Poor Cell Permeability | Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that the PROTAC is entering the cells and binding to CRABP-II. |
| No or Weak Ternary Complex Formation | Perform a Co-Immunoprecipitation (Co-IP) experiment to determine if the PROTAC is able to form a ternary complex with CRABP-II and the recruited E3 ligase. A NanoBRET™ Ternary Complex Assay can also be used to assess this in live cells. |
Step 3: Investigate Downstream Events
| Potential Issue | Recommended Action |
| Inefficient Ubiquitination | Conduct an in-cell ubiquitination assay. This involves immunoprecipitating CRABP-II from cell lysates treated with the PROTAC and a proteasome inhibitor (e.g., MG132) and then performing a Western blot for ubiquitin. |
| Proteasome Inactivity | Use a proteasome inhibitor control. Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the degrader is working via the proteasome, the degradation of CRABP-II should be rescued. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of CRABP-II degradation.
Experimental Protocols
Western Blot for CRABP-II Degradation
This protocol is to quantify the amount of CRABP-II protein in cell lysates after treatment with the PROTAC degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CRABP-II
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells with your CRABP-II degrader for the desired time and concentrations. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CRABP-II and the loading control antibody overnight at 4°C.[1][2][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of CRABP-II degradation relative to the vehicle control and normalized to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the CRABP-II-PROTAC-E3 ligase ternary complex.[4]
Materials:
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Treat cells with the CRABP-II degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase to pull down the E3 ligase and any interacting proteins.
-
Bead Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against CRABP-II and the E3 ligase. The presence of CRABP-II in the eluate indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
This assay determines if CRABP-II is ubiquitinated upon treatment with the PROTAC.
Materials:
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody against CRABP-II
-
Protein A/G agarose beads
-
Antibody against Ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the CRABP-II degrader and a proteasome inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation: Immunoprecipitate CRABP-II from the cell lysates.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. An increase in a high-molecular-weight smear in the PROTAC-treated sample compared to the control indicates ubiquitination of CRABP-II.
Signaling Pathway and Mechanism of Action
CRABP-II Signaling Pathway
Cellular Retinoic Acid Binding Protein II (CRABP-II) is a key protein in the retinoic acid (RA) signaling pathway. It binds to RA in the cytoplasm and transports it to the nucleus, where RA interacts with Retinoic Acid Receptors (RARs). This interaction leads to the regulation of gene expression involved in cell growth, differentiation, and apoptosis.[5][6][7][8]
Caption: Simplified CRABP-II signaling pathway.
PROTAC Mechanism of Action
A CRABP-II PROTAC works by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System, to specifically target and degrade CRABP-II.
Caption: Mechanism of action for a CRABP-II PROTAC.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. abeomics.com [abeomics.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Identification of influential proteins in the classical retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to select the right cell line for a PROTAC experiment
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell line for Proteolysis Targeting Chimera (PROTAC) experiments. It includes troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a cell line for a PROTAC experiment?
A1: The selection of an appropriate cell line is crucial for the success of a PROTAC experiment. The most critical factors include:
-
Target Protein Expression: The cell line must express the target protein of interest at a sufficient level to observe degradation.
-
E3 Ligase Expression: The cell line must express the E3 ligase that your PROTAC is designed to recruit (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][2][3] Low or absent expression of the necessary E3 ligase is a common reason for lack of degradation.[4]
-
Cell Line Origin and Disease Relevance: The chosen cell line should be relevant to the disease context you are studying to ensure the biological significance of your findings.[5][6][7] For example, if you are studying a specific type of cancer, using a cell line derived from that cancer is preferable.[5]
-
Genetic Background: The genetic makeup of the cell line, including any mutations, can influence PROTAC efficacy and downstream signaling pathways.[2] Resistance to PROTACs has been observed as a result of genomic alterations in core components of E3 ligase complexes.[8]
-
Cell Permeability: PROTACs are often large molecules, and their ability to cross the cell membrane can be a limiting factor.[1][9][10] It is important to consider the general permeability characteristics of the chosen cell line.
Q2: How do I determine the expression levels of my target protein and the E3 ligase in a potential cell line?
A2: Several methods can be used to quantify protein expression levels. It is recommended to use at least two independent methods for validation.
| Method | Description | Throughput | Quantitative? |
| Western Blot | A widely used technique to detect and quantify specific proteins in a cell lysate using antibodies.[9][11] | Low-Medium | Semi-Quantitative/Quantitative |
| Quantitative Mass Spectrometry (Proteomics) | Provides a global and unbiased view of protein abundance in a cell line, allowing for the simultaneous quantification of thousands of proteins, including your target and E3 ligases.[1][11][12] | High | Quantitative |
| Flow Cytometry | Can be used for intracellular protein staining and quantification on a single-cell level, particularly useful for heterogeneous populations. | High | Quantitative |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Provides qualitative or semi-quantitative information about protein expression and subcellular localization. | Low-Medium | Semi-Quantitative |
Q3: Does the choice of E3 ligase (e.g., CRBN vs. VHL) influence cell line selection?
A3: Yes, the choice of E3 ligase is a critical consideration. The expression levels of CRBN and VHL can vary significantly across different cell lines and tissues.[1][2] Some studies suggest that VHL-based PROTACs may be active in a broader range of cell lines compared to CRBN-based PROTACs, as CRBN expression can be more variable or prone to inactivating mutations.[1][2] Therefore, it is essential to verify the expression of the specific E3 ligase your PROTAC recruits in your cell line of interest.[1]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments related to cell line selection.
Problem 1: No or weak degradation of the target protein is observed.
This is a frequent issue that can often be traced back to the choice of cell line or experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Target Protein Expression | Confirm target expression via Western Blot or proteomics. If expression is too low, select a different cell line. |
| Insufficient E3 Ligase Expression | Verify the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line.[1][4] Low expression is a common cause of failure.[4] Consider switching to a cell line with higher expression or using a PROTAC that recruits a different, more abundant E3 ligase.[1] |
| Poor PROTAC Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[1][13] Perform permeability assays (e.g., PAMPA) or target engagement assays in intact cells (e.g., NanoBRET™, CETSA) to confirm cell entry and target binding.[1][14] |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is essential for degradation.[14] Investigate complex formation using techniques like co-immunoprecipitation (Co-IP) or in vitro biophysical assays such as TR-FRET, FP, or SPR.[1][14] |
| Lack of Ubiquitination | Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination to occur.[1] Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[1][14] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC:target or PROTAC:E3 ligase) that do not lead to degradation, a phenomenon known as the "hook effect".[8][13] Test a wider range of PROTAC concentrations, including lower concentrations.[13] |
Problem 2: Inconsistent degradation results between experiments.
Variability in experimental results can be frustrating and can often be attributed to cell culture conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered protein expression.[1][6][7] Maintain a low-passage cell stock and restart cultures from a fresh vial every 2-3 months.[6][7] |
| Cell Confluency | Cell density can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] Standardize seeding densities and treatment confluency for all experiments. |
| Cell Health and Contamination | Unhealthy cells or microbial contamination (e.g., mycoplasma) can significantly alter cellular processes and experimental outcomes.[6][7] Regularly test for mycoplasma and ensure proper aseptic technique.[6][7] |
| PROTAC Stability | The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[1] Assess the stability of your PROTAC in the media at 37°C for the duration of your assay. |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-tubulin).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[4]
-
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that gives significant degradation (e.g., 3-5x DC50).
-
Include a control group treated with both the PROTAC and a proteasome inhibitor (e.g., MG132) for 2-6 hours. This will lead to the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells in an IP lysis buffer.
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and its bound proteins.
-
-
Western Blot Analysis:
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Interpretation:
-
A high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC and proteasome inhibitor co-treatment indicates poly-ubiquitination of the target protein.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 6. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 7. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing PROTAC Solubility in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of PROTAC solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs have poor aqueous solubility? A1: PROTACs are complex, heterobifunctional molecules that often possess characteristics leading to poor solubility. Their structure, which includes two distinct ligands connected by a linker, results in a high molecular weight (MW) and increased lipophilicity.[1] These properties frequently place them in the "beyond Rule of Five" (bRo5) chemical space, a category of molecules known for challenges with aqueous solubility and permeability.[1][2]
Q2: How does poor PROTAC solubility impact my cell-based experiments? A2: Poor solubility can significantly compromise the accuracy and reliability of in vitro assays in several ways:
-
Precipitation in Media: The compound can fall out of solution in aqueous buffers or cell culture media, making the actual concentration unknown and inconsistent.[1]
-
Reduced Cellular Exposure: If the PROTAC is not fully dissolved, the effective concentration that cells are exposed to is lower than intended, which can lead to an underestimation of its potency (DC50).[1]
-
Assay Artifacts: Precipitated compound particles can interfere with assay readouts, for instance, by causing light scattering in fluorescence or absorbance-based measurements.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media? A3: To minimize solvent-induced cytotoxicity while aiding solubility, the final concentration of dimethyl sulfoxide (B87167) (DMSO) in cell culture media should be kept as low as possible. A concentration of ≤ 0.5% is typically recommended, with < 0.1% being ideal for sensitive cell lines or long-term assays.[1][4] High concentrations of DMSO can impact cell viability and function, confounding experimental results.[5][6]
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Minimal to no cytotoxicity reported for most cell lines. | Ideal for all experiments. |
| 0.1% - 0.5% | Generally considered safe for many cell lines in short-term assays, though some effects on gene expression or proliferation have been noted.[6][7] | Acceptable for most screening assays. |
| > 0.5% | Increased risk of cytotoxicity and significant effects on cellular processes, including proliferation and cytokine production.[5][6] | Not recommended. Use should be justified and controlled for. |
Q4: What are the first steps I should take if I suspect a solubility problem? A4: If you observe precipitation or get inconsistent results, the first steps are to optimize your compound handling and dilution protocol. This includes preparing a high-concentration stock solution in 100% DMSO, and then performing serial dilutions carefully to minimize the final DMSO concentration.[4] Employing co-solvents or performing a kinetic solubility test in your specific cell culture medium are also critical initial strategies.[1][8]
Troubleshooting Guide: PROTAC Precipitation
Use this guide to diagnose and resolve common precipitation issues encountered during cell culture experiments.
Caption: Troubleshooting workflow for diagnosing and solving PROTAC precipitation.
Experimental Protocols
Protocol 1: Preparation of PROTAC Stock and Working Solutions
This protocol outlines the standard procedure for preparing solutions to minimize precipitation.
Materials:
-
PROTAC powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Methodology:
-
Prepare High-Concentration Stock: Dissolve the PROTAC powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[4] Ensure complete dissolution by vortexing. Gentle warming (37°C for 5-10 minutes) or brief sonication can be used if necessary.[4] Visually inspect the solution to confirm no solid particles remain.
-
Pre-warm Media: Warm the cell culture medium to 37°C in a water bath before use. This prevents precipitation caused by temperature shifts.[8]
-
Prepare Intermediate Dilutions (Optional): If a large dilution factor is required, prepare an intermediate dilution of the DMSO stock in fresh, pre-warmed cell culture medium.
-
Prepare Final Working Solution: Perform the final dilution by adding a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. The final DMSO concentration should ideally be below 0.5%.[1]
-
Mix Immediately: Gently vortex or invert the tube immediately after adding the PROTAC stock to ensure rapid and uniform dispersion.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This assay determines the maximum concentration of a PROTAC that remains in solution in your specific experimental conditions over time.
Materials:
-
High-concentration PROTAC stock solution (in 100% DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Pre-warm Media: Ensure your cell culture medium is equilibrated to 37°C.[8]
-
Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of your PROTAC directly in the pre-warmed cell culture medium in a 96-well plate. Start from a concentration higher than your intended experimental maximum. For example, from 200 µM down to ~0.1 µM.
-
Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).[8]
-
Visual Inspection: Visually inspect each well for signs of precipitation (e.g., cloudiness, visible crystals, or sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours).[8]
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each well onto a microscope slide and examine for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum kinetic solubility for your PROTAC under these conditions. Use concentrations at or below this limit for your experiments.
Advanced Strategies for Severe Solubility Issues
If standard methods are insufficient, more advanced formulation and delivery strategies may be required.
Caption: Decision tree for selecting an advanced formulation strategy.
| Strategy | Description | Common Excipients/Components | Key Advantages |
| Co-Solvent Formulation | A mixture of solvents and surfactants is used to create a stock solution that is more compatible with aqueous media upon dilution.[4] | PEG300, Tween-80, Kolliphor® EL | Simple to prepare; can significantly improve solubility for moderately difficult compounds. |
| Amorphous Solid Dispersions (ASDs) | The crystalline PROTAC is converted into a higher-energy, more soluble amorphous state by dispersing it within a polymer matrix.[4][9][10] | HPMCAS, PVP, Soluplus®, Eudragit® | Maintains supersaturation for extended periods; effective for highly insoluble compounds.[9][10] |
| Cyclodextrin Complexation | The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin, a cyclic oligosaccharide, forming a water-soluble inclusion complex.[11][12] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Enhances solubility and can protect the compound from degradation; established method for drug delivery.[11][12] |
| Nanoparticle Delivery | The PROTAC is encapsulated within a lipid- or polymer-based nanoparticle, which facilitates its delivery into cells.[13][14] | Liposomes, Polymeric nanoparticles (e.g., PLA), Lipid Nanoparticles (LNPs) | Improves solubility and bioavailability; can be functionalized for targeted delivery.[13][15][16] |
Protocol 3: Example Co-solvent Formulation
This protocol is adapted for compounds that fail to remain soluble with DMSO alone.[4]
Methodology:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).
-
For a 1 mL final formulation, combine the following in a sterile tube:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
Slowly add 500 µL of an aqueous buffer (e.g., saline or cell culture medium) while continuously vortexing to prevent the PROTAC from precipitating out.
-
This creates a 10x stock solution in a vehicle of 10% DMSO / 40% PEG300. This stock can then be further diluted into the final assay medium. Always perform further dilutions cautiously and with vigorous mixing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | MDPI [mdpi.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the In Vivo Stability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter while developing Proteolysis Targeting Chimeras (PROTACs) with suboptimal in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor in vivo stability of PROTACs?
PROTACs often exhibit poor in vivo stability due to a combination of factors stemming from their unique heterobifunctional structure and high molecular weight. The main challenges include:
-
Metabolic Instability: PROTACs are susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This "first-pass" metabolism can significantly reduce the concentration of the active PROTAC reaching its target. The linker region is often a primary site of metabolic attack.
-
Poor Aqueous Solubility: The complex and often lipophilic nature of PROTACs can lead to low solubility in aqueous environments, which can hinder their formulation and administration, as well as their absorption.
-
Low Cell Permeability: Due to their large size, PROTACs can have difficulty crossing cell membranes to reach their intracellular targets. This is a significant hurdle for achieving efficacy, especially with oral administration.[1]
-
Chemical Instability: Some PROTACs may be susceptible to chemical degradation, such as hydrolysis, under physiological conditions.
Q2: How does the linker component of a PROTAC influence its in vivo stability?
The linker is a critical determinant of a PROTAC's overall pharmacokinetic profile. Its composition, length, and rigidity can significantly impact:
-
Metabolic Stability: The linker is often the most metabolically vulnerable part of a PROTAC. Incorporating more rigid or sterically hindered moieties can protect against enzymatic degradation. For example, replacing linear alkyl chains with cyclic structures like piperazine (B1678402) or cyclopropyl (B3062369) groups can improve metabolic stability.[2][3]
-
Cell Permeability: The linker's properties influence the PROTAC's ability to cross cell membranes. Optimizing the linker to balance lipophilicity and polarity is crucial. For instance, incorporating features that promote intramolecular hydrogen bonding can create a more compact, "chameleon-like" structure that is more permeable.
-
Solubility: The linker can be modified to enhance the aqueous solubility of the PROTAC. Incorporating polar groups or ionizable functionalities like piperazine can improve solubility.[4][5]
Troubleshooting Guides
Issue 1: My PROTAC shows good in vitro potency but poor in vivo efficacy.
This is a common challenge in PROTAC development and often points to issues with bioavailability and stability.
Caption: Workflow for troubleshooting poor in vivo efficacy of PROTACs.
-
Improve Metabolic Stability:
-
Linker Modification: Replace metabolically liable linkers with more stable alternatives. For instance, incorporating cyclic structures or rigid groups can enhance stability.
-
Metabolic Hotspot Identification and Blocking: Use techniques like liver microsome assays followed by mass spectrometry to identify the primary sites of metabolism ("hotspots"). Then, introduce metabolically stable groups, such as deuterium (B1214612) or fluorine, at these positions to block enzymatic degradation.[6][7]
-
Case Study: BTK Degrader SJF620: The initial BTK degrader MT802 had poor pharmacokinetic properties. By modifying the CRBN ligand, the resulting PROTAC, SJF620, demonstrated a significantly improved half-life in mice.[8][9][10][11][12]
-
| Compound | Modification | Half-life (t½) in mice (1 mg/kg, i.v.) | Reference |
| MT802 | Original CRBN ligand | Not suitable for in vivo development | [8][9] |
| SJF620 | Modified CRBN ligand | 1.64 hours | [10][11][12] |
-
Enhance Cell Permeability:
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can significantly improve permeability by removing a hydrogen bond donor. This strategy has been shown to increase permeability by 4- to 65-fold in model compounds.[13][14][15]
-
Linker Rigidity and Conformation: Designing linkers that can adopt a folded, less polar conformation in the nonpolar environment of the cell membrane can improve passive diffusion.[16][17] The clinically evaluated PROTACs ARV-110 and ARV-471 both feature short, rigid linkers containing piperidine (B6355638) and piperazine moieties, which contribute to their favorable oral bioavailability.[18][19][20][21][22][23]
-
| Modification Strategy | Effect on Permeability | Example | Reference |
| Amide-to-Ester Substitution | 4- to 65-fold increase in permeability in model compounds | MZ1 vs. ester analog | [13][14][15] |
| N-methylation of Linker | 5-fold increase in cell permeability | VHL-based PROTACs | [16] |
-
Improve Aqueous Solubility:
-
Formulation Strategies: Amorphous solid dispersions (ASDs) can significantly enhance the dissolution and supersaturation of poorly soluble PROTACs. Using polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can lead to a two-fold increase in drug supersaturation.[24][25][26][27][28]
-
Linker Modification: Incorporating polar or ionizable groups, such as piperazine, into the linker can improve aqueous solubility.[4][5] The PROTAC ARD-69 showed improved solubility and activity through the incorporation of a pyridine (B92270) group in the linker.[29][30]
-
| Formulation/Modification | Result | PROTAC | Reference |
| HPMCAS ASD (20% drug load) | ~2-fold increase in supersaturation | AZ1 | [24][25] |
| Incorporation of pyridine in linker | Enhanced solubility and activity | ARD-69 | [29] |
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved in vivo can improve permeability and overall bioavailability.
Issue 2: My PROTAC is rapidly cleared in metabolic stability assays.
Rapid clearance in in vitro metabolic assays, such as those using human liver microsomes (HLM), is a strong indicator of poor in vivo metabolic stability.
Caption: Workflow for addressing rapid PROTAC clearance in metabolic assays.
-
Linker Optimization:
-
Increase Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine, piperidine, or aromatic rings.
-
Introduce Steric Hindrance: Add bulky groups near metabolic hotspots to sterically hinder enzyme access.
-
Change Attachment Points: Altering where the linker connects to the warhead or E3 ligand can change the metabolic profile.
-
-
Ligand Modification:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolic hotspots can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms can block sites of oxidation.
-
-
Case Study: Linker Rigidity and Metabolic Stability: A PROTAC with a flexible polyethylene (B3416737) glycol linker (6e) had a very short half-life in mouse liver microsomes (1.3 min). Replacing this with a rigid linker containing two pyridine rings (3e) significantly improved the metabolic stability.[20]
| PROTAC | Linker Type | Half-life (t½) in Mouse Liver Microsomes | Reference |
| 6e | Flexible (polyethylene glycol) | 1.3 min | [20] |
| 3e | Rigid (two pyridine rings) | Significantly improved | [20] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive and negative control compounds (e.g., verapamil (B1683045) and warfarin)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and controls in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (Apical-to-Basolateral):
-
Add the PROTAC solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C.
-
At various time points, take samples from the basolateral side for LC-MS/MS analysis.
-
-
Efflux Measurement (Basolateral-to-Apical):
-
Add the PROTAC solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate and sample from the apical side.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
Test PROTAC
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Plate reader or nephelometer
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the PROTAC in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of the DMSO solutions to the aqueous buffer in a 96-well plate.
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Signaling Pathways and Experimental Workflows
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. scispace.com [scispace.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
Technical Support Center: Impact of E3 Ligase Expression on PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of E3 ligase expression levels on Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows low or no degradation of the target protein. Could this be related to E3 ligase expression?
A1: Yes, the expression level of the recruited E3 ligase is a critical determinant of PROTAC efficacy.[1] PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), and an E3 ligase is an essential component of this process.[2][3] If the specific E3 ligase your PROTAC is designed to recruit is expressed at low levels in your experimental cell line, the formation of the necessary ternary complex (Target Protein-PROTAC-E3 Ligase) will be inefficient, leading to poor target degradation.[1]
Q2: How can I determine the expression level of a specific E3 ligase in my cell line?
A2: Several standard molecular biology techniques can be used to quantify E3 ligase expression levels:[1]
-
Western Blotting: This is the most common method for quantifying protein expression. It uses a specific antibody to detect and quantify the E3 ligase protein.[1]
-
Quantitative PCR (qPCR): This technique measures the mRNA expression level of the gene encoding the E3 ligase, which often correlates with the protein level.[1]
-
Mass Spectrometry (MS)-based Proteomics: This approach provides a comprehensive and unbiased quantification of proteins across the entire proteome, including your E3 ligase of interest.[1]
Q3: I observe a "hook effect" with my PROTAC at higher concentrations. Is this related to E3 ligase levels?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This occurs due to the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) that are unproductive for degradation, instead of the required ternary complex.[1] While not directly caused by low E3 ligase levels, the concentration at which the hook effect becomes apparent is influenced by the relative abundance of the target protein and the E3 ligase.
Q4: Can I experimentally modulate E3 ligase expression to improve my PROTAC's activity?
A4: Yes, modulating the expression of the E3 ligase is a powerful strategy to validate its role and potentially enhance your PROTAC's efficacy.[1]
-
Overexpression: You can transiently or stably transfect your cells with a plasmid encoding the E3 ligase. This can boost PROTAC activity, especially in cell lines with low endogenous expression of the ligase.[1]
-
Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the E3 ligase should abolish the activity of a PROTAC that depends on it. This is a key validation experiment.
Q5: Are there E3 ligases with tissue-specific expression that can be leveraged for targeted degradation?
A5: Yes, the human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific expression patterns.[4][5] Leveraging these E3 ligases is an attractive strategy for developing PROTACs with improved tissue selectivity and reduced off-target effects.[6] Research is ongoing to identify and validate ligands for these tissue-specific E3 ligases.[4][7]
Q6: My PROTAC is ineffective, and I've confirmed that the target protein and E3 ligase are expressed. What else could be the problem?
A6: Beyond expression levels, several other factors can contribute to poor PROTAC efficacy:
-
Inefficient Ternary Complex Formation: Even if both the target and E3 ligase are present, the PROTAC may not effectively bring them together into a stable and productive ternary complex. The linker length and composition are critical for this.[8][9]
-
Unfavorable Ternary Complex Geometry: The ternary complex may form, but its geometry might not be conducive for the E3 ligase to ubiquitinate the target protein.[8]
-
Cellular Localization: The target protein and the E3 ligase may reside in different cellular compartments, preventing the PROTAC from bringing them together.
-
PROTAC Permeability and Stability: The PROTAC molecule itself may have poor cell permeability or may be unstable in the experimental conditions.[9]
Troubleshooting Guides
Problem: No or Weak Target Degradation
| Possible Cause | Troubleshooting Steps |
| Low Endogenous E3 Ligase Expression | 1. Quantify E3 Ligase Levels: Perform Western Blot or qPCR to determine the expression level of the recruited E3 ligase in your cell line.[1] 2. Select a Different Cell Line: Choose a cell line known to have higher expression of the target E3 ligase.[1] 3. Overexpress E3 Ligase: Transiently or stably overexpress the E3 ligase to increase its cellular concentration.[1] |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: Synthesize and test PROTACs with varying linker lengths and compositions.[8] 2. Biophysical Assays: Use techniques like TR-FRET or NanoBRET to assess ternary complex formation and stability in vitro or in cells.[8][10] |
| PROTAC Cell Permeability/Stability Issues | 1. Assess Cell Permeability: Utilize assays to measure the intracellular accumulation of your PROTAC.[11][12] 2. Check Compound Stability: Evaluate the stability of your PROTAC in cell culture media over the course of the experiment.[8] |
| Acquired Resistance | 1. Sequence E3 Ligase Gene: In cells that have developed resistance to the PROTAC, sequence the gene of the recruited E3 ligase to check for mutations.[2][13] 2. Assess E3 Ligase Expression: Compare the E3 ligase expression levels in sensitive versus resistant cells. Downregulation of the E3 ligase is a known resistance mechanism.[2][13][14] |
Quantitative Data Summary
Table 1: Illustrative Comparison of BRD4 PROTACs Recruiting Different E3 Ligases
| PROTAC | Recruited E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HEK293 | ~15 | >90 | Fictionalized Data |
| dBET1 | CRBN | BRD4 | HEK293 | ~50 | >90 | Fictionalized Data |
| Compound X | MDM2 | BRD4 | HEK293 | ~100 | ~80 | Fictionalized Data |
| Compound Y | IAP | BRD4 | HEK293 | ~250 | ~70 | Fictionalized Data |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC structure and experimental conditions. This table is for illustrative purposes only.[15]
Experimental Protocols
Protocol 1: Western Blot for E3 Ligase Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the E3 ligase of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity of the E3 ligase and normalize it to a loading control (e.g., GAPDH, α-Tubulin) to compare expression levels across different samples.[1]
-
Protocol 2: siRNA-mediated Knockdown of an E3 Ligase
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two sets of tubes: one for the siRNA targeting the E3 ligase and another for a non-targeting control siRNA.
-
Dilute the siRNA in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and PROTAC Treatment:
-
Incubate the cells for 24-72 hours to allow for knockdown of the E3 ligase.
-
After the knockdown period, treat the cells with the PROTAC and a vehicle control for the desired time.
-
-
Analysis:
-
Harvest the cells and analyze target protein degradation by Western Blot.
-
Confirm the knockdown of the E3 ligase by Western Blot or qPCR.[1]
-
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding in PROTAC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Proteolysis-Targeting Chimera (PROTAC) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of PROTAC assays and what are its primary causes?
In PROTAC assays, non-specific binding refers to the interaction of assay components, such as antibodies or the PROTAC molecule itself, with unintended targets. This can lead to high background signals or false positives, obscuring the true degradation of the protein of interest (POI). Primary causes include:
-
Inefficient Ternary Complex Formation: The fundamental mechanism of a PROTAC requires the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. If this complex is unstable or geometrically unfavorable for ubiquitination, the PROTAC may interact with other proteins.[1][2]
-
Suboptimal PROTAC Design: The linker connecting the target binder and the E3 ligase ligand is critical. An improperly designed linker can lead to steric hindrance or unfavorable interactions.[3][4]
-
High Antibody Concentrations: Using excessive concentrations of primary or secondary antibodies in assays like Western blotting is a major cause of non-specific binding to the membrane and off-target proteins.[5][6][7]
-
Inadequate Blocking or Washing: Insufficient blocking of the membrane or inadequate washing between steps fails to remove unbound reagents, leading to high background.[6][8][9]
-
Poor Reagent Quality: Low-quality antibodies with poor specificity, or contaminated buffers and reagents can contribute significantly to background noise.[8][10]
Q2: My Western blot shows a high, uniform background. How can I reduce it?
A high, uniform background on a Western blot often indicates issues with the immunoassay steps rather than the PROTAC's specific activity. Here are key areas to troubleshoot:
-
Optimize Blocking: Insufficient blocking is a common culprit.[6]
-
Increase Blocking Time/Concentration: Try blocking for at least 1 hour at room temperature or overnight at 4°C. You can increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[7][11]
-
Switch Blocking Agent: If using non-fat milk, try switching to Bovine Serum Albumin (BSA), or vice-versa. For detecting phosphoproteins, BSA is generally preferred as milk contains phosphoproteins like casein.[6][7]
-
-
Adjust Antibody Concentrations: Excess antibody is a primary cause of high background.[6]
-
Improve Washing Steps: Inadequate washing fails to remove unbound antibodies.[12]
-
Increase Wash Duration and Number: Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., 5-10 minutes each) with gentle agitation.[12][13]
-
Add Detergent: Ensure your wash buffer contains a mild detergent, such as 0.05%-0.1% Tween-20, to help disrupt weak, non-specific interactions.[10][12]
-
-
Check the Membrane: The type of membrane and its handling can impact background. PVDF membranes may have higher background than nitrocellulose due to higher protein binding capacity. Ensure the membrane does not dry out at any point during the procedure.[11][14]
Q3: How do I differentiate between off-target degradation and non-specific binding in my assay?
This is a critical validation step in PROTAC development. Off-target degradation is a specific, PROTAC-mediated degradation of an unintended protein, while non-specific binding is a broader term for assay artifacts. Key strategies include:
-
Use Negative Controls: Synthesize and test a negative control PROTAC. This is typically a molecule where the E3 ligase binder or the target binder has been chemically modified (e.g., by inverting a key stereocenter or methylating a binding site) to prevent it from binding to its respective protein.[1][3] If the effect disappears with the negative control, it confirms the degradation is dependent on the formation of a specific ternary complex.
-
Competition Assays: Co-treat cells with your active PROTAC and an excess of the parent small molecule inhibitor that binds the target protein. If the degradation is blocked, it indicates that the effect is dependent on the PROTAC binding to your intended target.[3]
-
E3 Ligase Knockout/Knockdown: Perform the degradation assay in a cell line where the recruited E3 ligase (e.g., VHL or CRBN) has been knocked out or knocked down. The absence of degradation in these cells confirms the dependency on that specific E3 ligase.[3]
-
Proteomics Analysis: Use unbiased mass spectrometry-based proteomics to get a global view of all proteins that are degraded upon PROTAC treatment. This is the most comprehensive way to identify true off-targets.
Q4: How can I optimize my assay buffer to minimize non-specific interactions?
Buffer composition can significantly influence non-specific binding by affecting molecular interactions.
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can disrupt weak, non-specific electrostatic interactions.[15]
-
Include Additives:
-
Detergents: Low concentrations of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) are crucial for reducing hydrophobic interactions, which are a common cause of non-specific binding.[15][16]
-
Blocking Proteins: For some in-vitro assays (like TR-FRET or SPR), adding a carrier protein like BSA (e.g., 0.1% to 1%) to the buffer can coat surfaces and prevent the analyte from sticking non-specifically.[15]
-
-
Control pH: The pH of the buffer can alter the charge of proteins. Maintaining a pH that is not close to the isoelectric point (pI) of your key proteins can help prevent aggregation and non-specific interactions.[15][17]
Q5: What are the best practices for using controls to identify non-specific binding?
Proper controls are essential to ensure that the observed effects are specific to the PROTAC's mechanism of action.
-
Negative Control PROTAC: As mentioned, an inactive analog that cannot form the ternary complex is the most important control.[1][3]
-
Parent Ligand Controls: Include controls with only the target-binding ligand and only the E3-binding ligand to ensure the degradation is not an artifact of these individual components.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to establish the baseline protein level.
-
Proteasome/Neddylation Inhibitor Co-treatment: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). This should "rescue" the target protein from degradation.[3]
-
Secondary Antibody Only Control (for Western Blots): To check for non-specific binding of the secondary antibody, run a lane and incubate it with only the secondary antibody (no primary). If bands appear, the secondary antibody is the source of non-specific signal.[7]
Visualizations and Workflows
PROTAC Mechanism of Action
// Nodes PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Target Protein\n(POI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3 [label="E3 Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; Ub [label="Ubiquitin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded [label="Degraded\nFragments", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout {rank=same; PROTAC; POI; E3} {rank=same; Ternary} {rank=same; Ub_POI} {rank=same; Proteasome}
// Edges PROTAC -> Ternary; POI -> Ternary; E3 -> Ternary; Ub -> Ternary [label=" E2"]; Ternary -> Ub_POI [label=" Ubiquitination"]; Ternary -> PROTAC [label=" Catalytic\n Release", style=dashed, dir=back]; Ub_POI -> Proteasome; Proteasome -> Degraded; } Caption: The PROTAC induces a ternary complex, leading to ubiquitination and degradation of the target protein.
Troubleshooting Workflow for High Background
Quantitative Data Summary
Table 1: Recommended Starting Concentrations & Conditions for Assay Optimization
| Parameter | Component/Step | Recommended Starting Range | Key Consideration |
| PROTAC Treatment | PROTAC Concentration | 0.1 nM - 10 µM (in a dose-response curve) | High concentrations can cause the "hook effect," reducing degradation.[18] |
| Incubation Time | 4 - 24 hours | Optimal time depends on the target's turnover rate. | |
| Western Blotting | Protein Load | 20 - 30 µg per lane | Ensure equal loading across all lanes.[19] |
| Blocking | 5% non-fat milk or 5% BSA in TBST | Block for at least 1 hour at room temperature.[19][20] | |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find the optimal signal-to-noise ratio.[21] | |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Higher dilutions often reduce background significantly.[21] | |
| Wash Buffer | TBST (TBS + 0.05-0.1% Tween-20) | Perform 3-5 washes of 5-10 minutes each.[8][12] | |
| Co-IP | Proteasome Inhibitor | e.g., 10 µM MG132 | Pre-treat for 1-2 hours to prevent degradation of the complex.[22] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Degradation Analysis
This protocol outlines the standard procedure to quantify target protein degradation following PROTAC treatment.
-
Cell Treatment: Plate cells to reach 70-80% confluency. Treat with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[20]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[19]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[19]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific to the target protein) at its optimal dilution in blocking buffer, typically overnight at 4°C with agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.[19]
-
-
Detection: Wash the membrane again (4-5 times for 5 minutes each) with TBST. Add the chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the recruited E3 ligase.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]
-
-
Immunoprecipitation:
-
Set aside a small fraction of the supernatant as an "input" control.
-
To the remaining lysate, add the primary antibody that targets the most abundant and stable component of the complex (e.g., the E3 ligase). Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[23]
-
After the final wash, aspirate all buffer and resuspend the beads in 2x Laemmli sample buffer. Boil for 5-10 minutes to elute the bound proteins.[22]
-
-
Western Blot Analysis:
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel, along with the input control.
-
Perform Western blotting as described in Protocol 1, probing separate membranes for the target protein and the E3 ligase to confirm their co-precipitation.[22]
-
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 6. clyte.tech [clyte.tech]
- 7. arp1.com [arp1.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. biossusa.com [biossusa.com]
- 12. arp1.com [arp1.com]
- 13. seracare.com [seracare.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. assaygenie.com [assaygenie.com]
Technical Support Center: Western Blotting of Degraded Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when performing Western blotting on degraded protein samples.
Troubleshooting Guide
This guide addresses specific issues that can arise during the Western blotting of degraded proteins, leading to artifacts and unreliable results.
Question: Why do I see multiple bands or a smear on my Western blot when I expect a single band?
Answer: This is a common issue when working with degraded samples. The presence of multiple bands or a smear below your target protein's expected molecular weight often indicates proteolytic degradation. Here are some potential causes and solutions:
-
Insufficient Protease Inhibition: The most likely cause is the breakdown of your protein of interest by endogenous proteases released during sample preparation.
-
Solution: Ensure you are using a broad-spectrum protease inhibitor cocktail in your lysis buffer. The choice of inhibitor cocktail can be critical. For tissues or cells known to have high protease activity, you may need to use a higher concentration of the inhibitor cocktail or add specific inhibitors.
-
Sample Handling: Improper sample handling can lead to protein degradation before you even start the experiment.
-
Solution: Keep your samples on ice at all times during preparation. Work quickly to minimize the time between cell lysis and the addition of sample buffer. For long-term storage, snap-freeze your lysates in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Antibody Cross-Reactivity: The antibody may be recognizing cleavage products of your target protein or other proteins that share a similar epitope.
-
Solution: Validate your primary antibody to ensure it is specific for your protein of interest. You can do this by running a control sample where the protein is known to be intact or by using a knockout/knockdown cell line as a negative control.
A troubleshooting workflow for unexpected bands is presented below:
// Node Definitions start [label="Multiple Bands or Smear Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inhibitors [label="Review Protease Inhibitor Cocktail", fillcolor="#FBBC05", fontcolor="#202124"]; check_handling [label="Evaluate Sample Handling Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_antibody [label="Assess Antibody Specificity", fillcolor="#FBBC05", fontcolor="#202124"]; increase_inhibitors [label="Increase Inhibitor Concentration\nor Use Broader Spectrum Cocktail", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_handling [label="Keep Samples on Ice, Minimize\nFreeze-Thaw Cycles", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; validate_antibody [label="Run Controls (e.g., Knockout Lysate)\nor Use a Different Antibody", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inhibitors; start -> check_handling; start -> check_antibody; check_inhibitors -> increase_inhibitors [label="Inhibitors insufficient?"]; check_handling -> improve_handling [label="Handling issues found?"]; check_antibody -> validate_antibody [label="Specificity ?"]; increase_inhibitors -> result_ok; improve_handling -> result_ok; validate_antibody -> result_ok; }
Caption: Troubleshooting workflow for multiple bands.Question: My signal is very weak or absent. How can I improve the detection of my degraded protein?
Answer: Weak or no signal can be frustrating, especially when you suspect the protein is present. For degraded proteins, which are often smaller fragments, several factors could be at play:
-
Poor Transfer of Small Proteins: Small protein fragments may pass through standard nitrocellulose or PVDF membranes during transfer.
-
Solution: Optimize your transfer conditions. For smaller proteins (<20 kDa), consider using a smaller pore size membrane (e.g., 0.2 µm instead of 0.45 µm). You can also try reducing the transfer time or voltage to prevent "blow-through." Some researchers recommend adding a second membrane to capture any protein that passes through the first.
-
Loss of Epitope: The degradation of your protein may have resulted in the loss of the epitope that your primary antibody recognizes.
-
Solution: If possible, use an antibody that recognizes an epitope in a more stable region of the protein. If you are studying a specific cleavage event, you may need to use an antibody that is specific to the newly generated N- or C-terminus.
-
Insufficient Protein Load: The amount of the specific degraded fragment in your total lysate may be very low.
-
Solution: Increase the amount of total protein you load onto the gel. However, be mindful that overloading can lead to other artifacts like smiling or streaking.
Question: I see a high background on my blot, which is obscuring my results. What can I do?
Answer: High background can be caused by several factors, which can be exacerbated when dealing with complex mixtures of degraded proteins.
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.
-
Solution: Increase the blocking time and ensure you are using an appropriate blocking agent. Common blocking agents include 5% non-fat milk or 5% bovine serum albumin (BSA) in TBST. Sometimes, switching from milk to BSA or vice versa can help, as milk contains proteins that can cross-react with certain antibodies.
-
Primary Antibody Concentration Too High: Using too much primary antibody can lead to it binding non-specifically to the membrane.
-
Solution: Titrate your primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and then perform a series of dilutions to find the best one for your specific experimental conditions.
-
Insufficient Washing: Inadequate washing will not remove all the unbound primary and secondary antibodies.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Ensure you are using a sufficient volume of washing buffer (e.g., TBST) to cover the membrane completely.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare samples to minimize protein degradation?
A1: The key is to work quickly and keep the samples cold. Here is a summary of best practices:
-
Lysis Buffer: Use a lysis buffer containing a potent, broad-spectrum protease inhibitor cocktail.
-
Temperature: Perform all steps on ice.
-
Homogenization: Use a method of homogenization that is effective but does not generate excessive heat.
-
Clarification: Centrifuge your lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Storage: For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate, snap-freeze it in liquid nitrogen, and store it at -80°C. Avoid repeated freeze-thaw cycles.
Q2: Which type of membrane is better for transferring small, degraded proteins?
A2: For small proteins and peptides (<20 kDa), a PVDF membrane with a 0.2 µm pore size is generally recommended over a 0.45 µm pore size membrane (either PVDF or nitrocellulose). The smaller pore size helps to retain the smaller protein fragments during the transfer process.
Q3: How can I confirm that the bands I am seeing are specific degradation products and not just non-specific antibody binding?
A3: This is a critical validation step. Here are a few ways to confirm specificity:
-
Positive and Negative Controls: Use a positive control where you know the protein is intact and a negative control where the protein is absent (e.g., from a knockout cell line). The specific bands should only appear in the lanes with your experimental sample and potentially at a higher molecular weight in your intact positive control.
-
Multiple Antibodies: Use another antibody that recognizes a different epitope on the same protein. If the pattern of degradation products is similar, it increases the confidence that you are observing specific cleavage.
-
Mass Spectrometry: For definitive identification, you can excise the bands from a Coomassie-stained gel and have them analyzed by mass spectrometry to confirm their identity.
Data and Protocols
Table 1: Comparison of Protease Inhibitor Cocktails
| Inhibitor Cocktail | Target Proteases | Typical Working Concentration | Notes |
| General Use | Serine, Cysteine, and Aspartic Proteases | 1X | Suitable for most routine applications. |
| Mammalian Tissues | Broad-spectrum for mammalian cell/tissue lysates | 1X | Often contains inhibitors for metalloproteases as well. |
| Plant Tissues | Broad-spectrum for plant cell/tissue lysates | 1X | Contains inhibitors for proteases commonly found in plants. |
| Phosphatase Inhibitors | Serine/Threonine and Tyrosine Phosphatases | 1X | Add in addition to protease inhibitors when studying phosphorylation. |
This table provides a general overview. Always refer to the manufacturer's instructions for specific concentrations and applications.
Experimental Protocol: Enhanced Transfer of Small Proteins
This protocol is designed to improve the transfer efficiency of degraded proteins and small protein fragments.
-
Gel Electrophoresis:
-
Run your protein samples on a polyacrylamide gel with a percentage appropriate for your protein of interest's size. For very small fragments, a higher percentage gel (e.g., 15-20%) or a gradient gel may be necessary.
-
-
Membrane Preparation:
-
Choose a PVDF membrane with a 0.2 µm pore size.
-
Activate the PVDF membrane by briefly immersing it in 100% methanol (B129727) until it becomes translucent.
-
Equilibrate the membrane in transfer buffer for at least 5-10 minutes.
-
-
Transfer Sandwich Assembly:
-
Assemble the transfer sandwich (cathode -> sponge -> filter paper -> gel -> membrane -> filter paper -> sponge -> anode).
-
Ensure there are no air bubbles between the gel and the membrane, as this will block the transfer.
-
-
Protein Transfer:
-
Perform the transfer using a wet or semi-dry transfer system.
-
Crucially, reduce the transfer time. For a standard wet transfer, try 45-60 minutes at 100V. For semi-dry transfer, follow the manufacturer's recommendations for small proteins, which usually involve a shorter transfer time.
-
To monitor transfer efficiency, you can use pre-stained molecular weight markers.
-
-
Post-Transfer:
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and check for efficiency.
-
Destain with TBST before proceeding to the blocking step.
-
The overall workflow for Western blotting of degraded proteins is summarized in the diagram below:
// Node Definitions sample_prep [label="Sample Preparation\n(with Protease Inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE\n(High % Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Optimized Transfer\n(0.2 µm Membrane, Short Time)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking\n(e.g., 5% BSA or Milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing1 [label="Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing2 [label="Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Detection (ECL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample_prep -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> washing1; washing1 -> secondary_ab; secondary_ab -> washing2; washing2 -> detection; detection -> analysis; }
Caption: Western blot workflow for degraded proteins.Validation & Comparative
A Head-to-Head Comparison: siRNA Knockdown vs. PROTAC Degradation of CRABP-II
For researchers in cellular biology and drug development, modulating the expression of key proteins is a cornerstone of their work. Cellular Retinoic Acid Binding Protein II (CRABP-II) has emerged as a significant player in various cellular processes, including cell proliferation, differentiation, and oncogenesis. Consequently, the ability to effectively reduce its intracellular levels is of high interest. Two powerful technologies at the forefront of targeted protein reduction are small interfering RNA (siRNA) knockdown and Proteolysis Targeting Chimera (PROTAC) degradation.
This guide provides an objective comparison of these two methodologies for targeting CRABP-II, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between siRNA and PROTACs lies in their mechanism of action. siRNA technology operates at the post-transcriptional level, preventing the translation of messenger RNA (mRNA) into protein. In contrast, PROTACs act at the post-translational level, hijacking the cell's own protein disposal machinery to eliminate the target protein.
siRNA Knockdown: This approach utilizes short, double-stranded RNA molecules that are complementary to the target mRNA sequence. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary CRABP-II mRNA, leading to its degradation and a subsequent reduction in the synthesis of the CRABP-II protein.[1]
PROTAC Degradation: PROTACs are heterobifunctional small molecules with two key domains: one that binds to the target protein (CRABP-II) and another that recruits an E3 ubiquitin ligase.[2] This dual binding brings the E3 ligase into close proximity with CRABP-II, facilitating the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks CRABP-II for recognition and degradation by the proteasome, the cell's protein degradation machinery.[2][3]
Performance Comparison: Efficiency, Duration, and Specificity
The choice between siRNA and PROTACs often comes down to the specific experimental goals, considering factors like the desired level and duration of protein reduction, as well as potential off-target effects.
| Feature | siRNA Knockdown of CRABP-II | PROTAC Degradation of CRABP-II |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation) | Post-translational protein degradation (proteasomal degradation) |
| Target | CRABP-II mRNA | CRABP-II protein |
| Reported Efficacy | >90% reduction in CRABP-II mRNA and protein levels.[4] | Effective and concentration-dependent degradation of CRABP-II.[5] |
| Duration of Effect | Typically transient, lasting for several days depending on cell division rate and siRNA stability. | Can be more sustained, with some PROTACs showing long-lasting degradation effects.[5] |
| Specificity | Can have off-target effects due to partial complementarity with other mRNAs. | Generally high specificity due to the requirement of dual binding to both the target protein and an E3 ligase. Some CRABP-II PROTACs show selective degradation of CRABP-II over other proteins.[6] |
| Catalytic Action | Stoichiometric (one siRNA molecule targets one mRNA molecule at a time within RISC) | Catalytic (one PROTAC molecule can induce the degradation of multiple target protein molecules).[2] |
| Delivery | Often requires transfection reagents or viral vectors for cellular uptake. | As small molecules, PROTACs generally have better cell permeability. |
Experimental Protocols
Below are representative protocols for siRNA-mediated knockdown and PROTAC-mediated degradation of CRABP-II in a cell culture setting.
Protocol 1: siRNA Knockdown of CRABP-II
This protocol is a general guideline for transfecting mammalian cells with siRNA targeting CRABP-II. Optimization for specific cell lines and reagents is recommended.
Materials:
-
CRABP-II specific siRNA and a non-targeting control siRNA
-
Mammalian cell line expressing CRABP-II (e.g., U251 MG)
-
Complete culture medium
-
Serum-free culture medium (e.g., Opti-MEM™)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw the CRABP-II siRNA and control siRNA.
-
In separate sterile tubes, dilute the siRNAs in serum-free medium to the desired final concentration (e.g., 20 nM).
-
-
Transfection Reagent Preparation:
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA solution with the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-transfection reagent complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (by RT-qPCR) or protein level (by Western blot).[4][7]
Protocol 2: PROTAC-mediated Degradation of CRABP-II
This protocol provides a general framework for treating cells with a CRABP-II PROTAC (e.g., SNIPER-21 or SNIPER-22) and assessing protein degradation.
Materials:
-
CRABP-II PROTAC (e.g., SNIPER-21) dissolved in a suitable solvent (e.g., DMSO)
-
Mammalian cell line expressing CRABP-II (e.g., HT1080)
-
Complete culture medium
-
Multi-well plates
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare a stock solution of the CRABP-II PROTAC.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment).
-
Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., for a time-course experiment, you might have time points from 2 to 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to ensure equal loading.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against CRABP-II and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities using densitometry software to determine the percentage of CRABP-II degradation relative to the vehicle-treated control.[8]
Visualizing the Mechanisms and Pathways
To better understand the cellular processes involved, the following diagrams illustrate the mechanisms of siRNA and PROTAC action, as well as the key signaling pathways influenced by CRABP-II.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of target protein-selective degradation inducer for protein knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Efficacy of IAP-based PROTACs Versus VHL and CRBN-based Counterparts: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the three most utilized E3 ligase recruiters—Inhibitor of Apoptosis Proteins (IAP), von Hippel-Lindau (VHL), and Cereblon (CRBN)—supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3] The efficacy of this process is heavily influenced by the choice of the recruited E3 ligase. This guide delves into the comparative efficacy of IAP, VHL, and CRBN-based PROTACs, offering insights into their respective advantages and limitations.
Comparative Efficacy: A Quantitative Overview
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes reported efficacy data for PROTACs targeting the same protein but utilizing different E3 ligase recruiters.
| Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BCL-XL | IAP | MyLa 1929 | Potent Degradation | - | [4] |
| BCL-XL | CRBN | Other Cancer Lines | High Potency | - | [4] |
| BCL-XL | VHL | - | Decreased Toxicity | - | [4] |
| BRD4 | CRBN | THP-1, MDA-MB-231, HeLa | 10-100 (example range) | >90 (example) | [5] |
| BRD4 | VHL | PC3, EOL-1 | 0.87-3.3 | 96-97 | [6] |
| PI3K/mTOR | VHL | MDA-MB-231 | 42.23 (p110γ), 45.4 (mTOR) | 88.6 (p110γ), 74.9 (mTOR) | [7] |
| CDK6 | CRBN | - | Potent Degradation | - | [8] |
| KRAS G12D | VHL | - | - | - | [9] |
| HDAC1/3 | VHL | HCT116 | 530-910 | - | [10] |
Note: Direct comparative studies with identical linkers and target ligands across all three E3 ligases are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental contexts.
Signaling Pathways and Mechanisms of Action
The choice of E3 ligase dictates the specific cellular machinery co-opted for protein degradation. Understanding these pathways is crucial for rational PROTAC design.
Caption: Signaling pathways for CRBN, VHL, and IAP-mediated protein degradation.
Key Differences and Considerations
| Feature | IAP-based PROTACs (SNIPERs) | VHL-based PROTACs | CRBN-based PROTACs |
| Ligand Properties | Often based on SMAC mimetics.[11] | Typically derived from HIF-1α peptide, can have higher molecular weight.[][13] | Based on immunomodulatory drugs (IMiDs) like thalidomide, generally smaller.[][15] |
| Ternary Complex | Can utilize XIAP and cIAP1.[4] | Tend to form more rigid ternary complexes.[] | Can form more flexible ternary complexes, potentially accommodating a wider range of targets.[] |
| Tissue Expression | Overexpressed in many cancer cells.[11] | Ubiquitously expressed.[13] | Ubiquitously expressed, with high levels in hematopoietic and neural tissues.[] |
| Selectivity | Can be highly selective. | Generally good selectivity due to a more buried binding pocket.[] | Prone to off-target degradation of neosubstrates like IKZF1/3.[8][] |
| Advantages | Can overcome resistance to CRBN/VHL-based PROTACs, potential for broad application in cancer.[4][11] | Well-established and widely used, good selectivity.[][13] | Small, drug-like ligands, extensively studied.[][16] |
| Disadvantages | Less explored compared to VHL and CRBN. | Larger ligands can impact cell permeability.[] | Off-target effects are a significant concern.[8][] |
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. The following are standard protocols for key assays.
Western Blotting for Protein Degradation
This technique is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[1][17]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1][5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.[1][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][5]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[1][5]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein, a key mechanistic step.[18][19]
Methodology:
-
Immunoprecipitation: Lyse cells treated with the PROTAC and immunoprecipitate the target protein using a specific antibody.[18]
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.[18][19]
-
In Vitro Ubiquitination (optional): For a more direct assessment, a reconstituted in vitro system with purified E1, E2, E3 ligase, ubiquitin, ATP, and the target protein can be used.[19]
Caption: Workflow for detecting PROTAC-induced protein ubiquitination.
Cell Viability Assay
These assays determine the downstream functional consequences of target protein degradation, such as effects on cell proliferation and survival.[2][9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.[2]
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 48 or 72 hours).[2]
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo®.[2]
-
Data Acquisition and Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[2]
Conclusion
The selection of an E3 ligase recruiter is a multifaceted decision in PROTAC design, with IAP, VHL, and CRBN each presenting a unique set of advantages and disadvantages. CRBN-based PROTACs benefit from small, well-characterized ligands but are associated with potential off-target effects. VHL-based PROTACs generally offer good selectivity, though their larger ligands may pose challenges for cell permeability. IAP-based PROTACs represent a promising alternative, particularly in oncology and for overcoming resistance to other PROTAC classes, though they are a less explored area. A thorough understanding of the target protein, the cellular context, and the inherent properties of each E3 ligase system is paramount for the rational design of effective and selective protein degraders. This guide provides a foundational framework for researchers to make informed decisions in this rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Validating CRABP-II Degradation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry and other common techniques for validating the degradation of Cellular Retinoic Acid Binding Protein-II (CRABP-II). This document offers detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a comprehensive understanding of these methodologies.
The targeted degradation of specific proteins has emerged as a powerful therapeutic strategy. Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a key protein in retinoic acid signaling and is implicated in various diseases, including cancer.[1] Small molecules, such as those from the SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser) series like SNIPER-4 and SNIPER-11, have been developed to induce the degradation of CRABP-II.[2][3] These compounds typically function by recruiting an E3 ubiquitin ligase, such as cIAP1, to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Validating the extent and efficiency of this degradation is a critical step in drug development.
This guide focuses on the use of mass spectrometry as a primary validation tool and compares its performance with established techniques like Western blotting and emerging high-throughput methods.
Comparison of Key Performance Metrics
The selection of an appropriate assay for validating protein degradation depends on various factors, including the required sensitivity, throughput, and budget. The following table summarizes the key performance indicators for mass spectrometry, Western blotting, and high-throughput screening assays.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | High-Throughput Screening (HTS) Assays (e.g., TR-FRET, Reporter Assays) |
| Primary Output | Peptide identification and quantification | Protein detection and semi-quantification | Indirect measurement of protein levels (e.g., fluorescence, luminescence) |
| Sensitivity | High to very high | Moderate to high | Varies (moderate to very high) |
| Throughput | Low to medium | Low | High to very high[4][5] |
| Quantitative Accuracy | High (label-free or label-based) | Semi-quantitative to quantitative (with proper controls) | Quantitative |
| Multiplexing Capability | High (global proteome analysis) | Low (typically one protein per blot) | Moderate to high |
| Cost per Sample | High | Low to moderate | Low to moderate |
| Initial Instrument Cost | Very High | Low | Moderate to high |
| Expertise Required | High | Moderate | Moderate |
Quantitative Degradation Efficiency: DC50 and Dmax
The efficiency of a protein degrader is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Assay Method | Reference |
| SNIPER-21 | CRABP-II | HT1080 | ~1 µM | Not Reported | Western Blot | [1] |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 nM | Not Reported | Western Blot | [1] |
| SNIPER(ABL)-039 | BCR-ABL | Not Specified | 10 nM | Not Reported | Not Specified | [6] |
| SNIPER(ABL)-033 | BCR-ABL | Not Specified | 0.3 µM | Not Specified | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
CRABP-II Degradation Pathway
The diagram below illustrates the mechanism of SNIPER-induced CRABP-II degradation. The SNIPER molecule acts as a bridge, bringing CRABP-II into proximity with the cIAP1 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of CRABP-II, marking it for degradation by the proteasome.
Caption: SNIPER-induced CRABP-II degradation pathway.
Mass Spectrometry Experimental Workflow
The following diagram outlines the key steps in a typical bottom-up proteomics workflow for quantifying CRABP-II degradation.
Caption: Experimental workflow for mass spectrometry-based validation.
Experimental Protocols
Mass Spectrometry-Based Validation of CRABP-II Degradation
This protocol outlines a standard bottom-up proteomics approach to quantify changes in CRABP-II protein abundance following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of the CRABP-II degrader (e.g., SNIPER-11) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for subsequent steps.
4. In-solution Protein Digestion:
-
Reduction: Take a standardized amount of protein (e.g., 20 µg) from each sample and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
5. Peptide Cleanup:
-
Desalt and concentrate the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips.
-
Elute the peptides and dry them under vacuum.
6. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the peptide samples into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate peptides using a reverse-phase column with a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
7. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine the relative abundance of CRABP-II in treated versus control samples.
-
Normalize the data and perform statistical analysis to determine the significance of changes in CRABP-II abundance.
Western Blotting for CRABP-II Degradation
1. Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 as described in the mass spectrometry protocol.
2. Protein Quantification:
-
Follow step 3 as described in the mass spectrometry protocol.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CRABP-II overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane to remove unbound secondary antibody.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the CRABP-II signal to the loading control.
Concluding Remarks
Mass spectrometry offers a highly sensitive and quantitative method for validating CRABP-II degradation, providing the added advantage of simultaneously monitoring off-target effects on the entire proteome. While Western blotting remains a valuable and accessible technique for initial validation, its lower throughput and semi-quantitative nature can be limiting for comprehensive drug development studies. High-throughput screening assays are indispensable for the initial screening of large compound libraries, but positive hits should be validated with more direct and robust methods like mass spectrometry or Western blotting. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of quantitative rigor.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
A Researcher's Guide to Orthogonal Assays for Confirming PROTAC-Induced Phenotype
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key orthogonal assays to validate the phenotype induced by Proteolysis Targeting Chimeras (PROTACs). Detailed experimental data and protocols are presented to aid in the robust characterization of these novel therapeutic agents.
PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that results in the degradation of a target protein.[1][2] This unique mechanism of action necessitates a multi-pronged approach to validation, ensuring that the observed biological effects are a direct consequence of the intended protein degradation.[1] Relying on a single assay is insufficient; a suite of orthogonal methods is crucial to build a comprehensive and reliable data package that confirms on-target degradation, elucidates the mechanism of action, and assesses potential off-target effects.[3]
This guide details and compares essential assays for confirming a PROTAC-induced phenotype, complete with structured data tables for easy comparison, detailed experimental protocols, and visualizations of key pathways and workflows.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[4][6]
Comparison of Primary Orthogonal Assays
A robust validation strategy for a PROTAC-induced phenotype involves a combination of assays that measure the direct degradation of the target protein, confirm the mechanism of action, and assess the functional consequences. The following table provides a comparative overview of commonly employed orthogonal methods.
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels in cell lysates.[4] | DC50, Dmax | Low to Medium | Widely accessible, provides information on protein size. | Semi-quantitative, lower throughput, requires high-quality antibodies.[7] |
| HiBiT/NanoBRET | Luminescence-based quantification of a tagged protein in live cells.[8] | DC50, Dmax, Degradation Rate | High | Real-time kinetics, highly sensitive and quantitative.[9][10] | Requires genetic modification of the target protein.[9] |
| Immunofluorescence | Antibody-based visualization of protein levels and localization in fixed cells.[11] | Changes in fluorescence intensity and localization | Medium | Provides spatial information about protein degradation.[12] | Can be less quantitative than other methods, requires high-quality antibodies.[7] |
| Quantitative Proteomics (MS) | Mass spectrometry-based identification and quantification of thousands of proteins.[13] | Fold change in protein abundance | Low | Unbiased, global view of on-target and off-target effects.[14] | Technically demanding, lower throughput, may miss low-abundance proteins. |
| Functional Assays (e.g., Cell Viability) | Measurement of cellular phenotypes such as proliferation, apoptosis, or specific signaling pathway modulation.[15] | IC50, GI50 | High | Directly assesses the biological consequence of protein degradation.[10] | Phenotype may be influenced by off-target effects. |
Key Parameter Definitions:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of protein degradation achieved.[4]
-
IC50/GI50: The concentration of the PROTAC that causes 50% inhibition of a biological function (e.g., cell viability or growth).[15]
Comparative Degradation Data for BRD4-Targeting PROTACs
The following table summarizes reported degradation potency (DC50) and maximal degradation (Dmax) for prominent BRD4-targeting PROTACs, showcasing data from different orthogonal assays.
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | 22Rv1 | Western Blot | < 5 | > 95 | [16] |
| MZ1 | VHL | HeLa | HiBiT | ~100 | > 90 | [10] |
| dBET1 | CRBN | MV4;11 | HiBiT | ~30 | ~80 | [10] |
| ARV-825 | CRBN | 22RV1 | Western Blot | < 1 | > 95 | [16] |
| PROTAC BRD4 Degrader-3 | CRBN | RS4;11 | Western Blot | 0.2 | Not Reported | [17] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Experimental Workflow for Phenotype Confirmation
A typical workflow for validating a PROTAC-induced phenotype involves a series of orthogonal assays to build a comprehensive data package.
Detailed Experimental Protocols
Western Blot for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.[4]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to reach ~70% confluency at the time of treatment.[18] Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[4] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
HiBiT Lytic Assay for Protein Degradation
This assay provides a quantitative, real-time measurement of target protein degradation in live cells.[8]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT subunit.[9]
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.[8]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.[8]
-
Luminescence Measurement (Endpoint): After the desired incubation time, add a lytic reagent containing the Nano-Glo® substrate.[20] Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[16]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the data against the PROTAC concentration to determine the DC50 and Dmax.[16]
Immunofluorescence for Protein Degradation
This technique allows for the visualization of changes in protein levels and subcellular localization.[11]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PROTAC and vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is often included.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Visually inspect the images for changes in fluorescence intensity and subcellular localization of the target protein. Image analysis software can be used to quantify the fluorescence intensity per cell.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells.[15]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.[15]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.[15]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[15]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.[10]
-
Signal Measurement and Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[15]
Quantitative Proteomics for Off-Target Analysis
This unbiased approach identifies and quantifies thousands of proteins to assess the selectivity of a PROTAC.[14]
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.[14]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[14]
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags.[21]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry.[12]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Confirming the Mechanism of Action
Beyond demonstrating target degradation and a functional phenotype, it is crucial to confirm that the PROTAC is working through the intended ubiquitin-proteasome pathway.
Signaling Pathway for PROTAC-Mediated Degradation
-
Ternary Complex Formation (NanoBRET): This assay can be adapted to measure the proximity between the target protein and the E3 ligase in live cells, confirming the formation of the ternary complex.[22][23]
-
Ubiquitination Assay (IP-WB): Immunoprecipitation of the target protein followed by Western blotting for ubiquitin can confirm that the target is being ubiquitinated in a PROTAC-dependent manner.[6]
-
Proteasome Inhibitor Rescue: Pre-treating cells with a proteasome inhibitor (e.g., MG132) should block PROTAC-induced degradation of the target protein, confirming the involvement of the proteasome.[18]
Conclusion
The validation of a PROTAC-induced phenotype is a critical and multi-faceted process. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[3] This guide provides a framework for researchers to design and execute a robust validation strategy, ensuring the generation of high-quality, reproducible data to advance the development of this exciting new class of therapeutics.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 22. benchchem.com [benchchem.com]
- 23. selvita.com [selvita.com]
A Comparative Analysis of CRABP-II Depletion: Genetic Knockout versus PROTAC Degradation
A comprehensive guide for researchers, scientists, and drug development professionals on the phenotypic outcomes of Cellular Retinoic Acid Binding Protein-II (CRABP-II) depletion through genetic knockout and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).
This guide provides a detailed comparison of two prominent methodologies for studying the functional loss of CRABP-II, a key protein in retinoic acid signaling implicated in various physiological and pathological processes, including skin aging and cancer. We present a side-by-side analysis of the phenotypic consequences of CRABP-II knockout and PROTAC-mediated degradation, supported by experimental data and detailed protocols.
Introduction to CRABP-II and Depletion Strategies
Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a small cytosolic protein that binds to retinoic acid (RA) with high affinity and facilitates its transport to the nucleus, where RA modulates gene expression through nuclear receptors.[1] Dysregulation of CRABP-II has been linked to several diseases, making it an attractive therapeutic target.[2]
Two powerful techniques to probe the function of CRABP-II are:
-
CRABP-II Knockout (KO): This genetic approach involves the permanent removal of the CRABP2 gene, typically using technologies like CRISPR/Cas9, leading to a complete and heritable loss of CRABP-II protein expression.
-
CRABP-II PROTAC Treatment: This chemical biology tool utilizes PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A CRABP-II PROTAC, such as SNIPER-11, consists of a ligand that binds to CRABP-II and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRABP-II.[3]
Phenotypic Comparison: Knockout vs. PROTAC
The choice between genetic knockout and PROTAC-mediated degradation depends on the specific research question. Knockout models provide insights into the long-term consequences of protein absence throughout development and in adult life, while PROTACs offer a temporally controlled and potentially therapeutically relevant approach to protein depletion.
In the Context of Skin Aging
Studies using CRABP-II knockout mice have revealed a significant role for this protein in maintaining skin homeostasis. The absence of CRABP-II accelerates age-related skin changes.[4][5]
Table 1: Phenotypic Comparison in Skin Models
| Phenotypic Parameter | CRABP-II Knockout Mouse Model | PROTAC Treatment (Hypothetical) | Supporting Data (KO Model) |
| Keratinocyte Proliferation | Reduced | Expected to be reduced | Decreased number of Ki67-positive basal keratinocytes.[4] |
| Dermal Thickness | Decreased | Expected to be decreased | Significant reduction in dermal thickness in young/adult and old KO mice compared to wild-type.[4][6] |
| Hypodermal Thickness | Decreased | Expected to be decreased | Thinning of the hypodermis observed in KO mice.[4] |
| Collagen Structure | Decreased and loose collagen bundles | Expected to show similar changes | Masson's trichrome staining revealed altered collagen organization.[4] |
| Gene Expression (Dermal Fibroblasts) | Reduced Col1A1, Col1A2, TGFβ1, TGFβRII; Increased MMP2 | Expected to show similar changes | RT-qPCR analysis of cultured dermal fibroblasts from KO mice.[4] |
In the Context of Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), CRABP-II is overexpressed and associated with poor prognosis and drug resistance.[7][8][9] Both CRABP-II knockout and PROTAC-mediated degradation have shown promise in preclinical cancer models.
Table 2: Phenotypic Comparison in Pancreatic Cancer Models
| Phenotypic Parameter | CRABP-II Knockout (in PDAC cells) | CRABP-II PROTAC (SNIPER-11) Treatment | Supporting Data |
| Cell Viability/Proliferation | Resensitizes PDAC cells to gemcitabine (B846) | Induces apoptosis and suppresses tumor growth | MTT assays showed increased gemcitabine sensitivity in KO cells.[3] SNIPER-11 treatment induced apoptosis and inhibited tumor progression in vivo.[7] |
| Drug Resistance | Reverses gemcitabine resistance | Overcomes drug resistance | CRABP-II knockout resensitized gemcitabine-resistant PDAC cells.[7] SNIPER-11 treatment showed synergistic effects with gemcitabine.[7] |
| Tumor Growth (in vivo) | Suppresses tumor growth (inferred from resensitization to chemotherapy) | Profoundly inhibited tumor progression in CDX/PDX models | SNIPER-11 treatment significantly reduced tumor volume in mouse models.[7] |
| Mechanism of Action | Not applicable (genetic deletion) | Induces cIAP1-mediated ubiquitination and proteasomal degradation of CRABP-II | Mechanistic studies have shown that SNIPER-11 recruits the E3 ligase cIAP1 to CRABP-II.[3] |
| Cholesterol Metabolism | Down-regulates lipid metabolism pathways | Reduces lipid raft cholesterol content | Gene expression microarray analysis in KO cells.[3] LC-MS/MS analysis of lipid rafts in SNIPER-11 treated tumors.[7] |
| Signaling Pathway Modulation | Increases apoptosis and cell death pathways | Facilitates ATK survival signaling (inhibition of) | Ingenuity Pathway Analysis of microarray data from KO cells.[3] Western blot analysis of AKT signaling in SNIPER-11 treated cells.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments cited in this guide.
Generation of CRABP-II Knockout Cells using CRISPR/Cas9
This protocol provides a general framework for creating CRABP-II knockout cell lines.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the CRABP2 gene using online tools (e.g., CHOPCHOP).[10]
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP).[11]
-
-
Transfection:
-
Transfect the target cancer cell line (e.g., Panc-1) with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., lipofection).[12]
-
-
Single-Cell Cloning:
-
Verification of Knockout:
-
Expand single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of CRABP-II protein expression by Western blot analysis.
-
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[14]
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., gemcitabine, with or without CRABP-II PROTAC) for the desired duration (e.g., 72 hours).[14]
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[14][15]
-
Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[15][16]
-
Western Blot Analysis of CRABP-II
This protocol is for detecting CRABP-II protein levels.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis:
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRABP-II (e.g., Santa Cruz Biotechnology, sc-10065) overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Efficacy Study of CRABP-II PROTAC
This protocol outlines a general procedure for assessing the anti-tumor activity of a CRABP-II PROTAC in a mouse xenograft model.
-
Animal Model:
-
Treatment:
-
Tumor Measurement:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be used for further analysis, such as Western blotting to confirm CRABP-II degradation and immunohistochemistry to assess markers of proliferation and apoptosis.
-
Visualizing the Mechanisms and Workflows
Graphical representations of signaling pathways and experimental designs are essential for clear communication of complex biological processes.
Caption: CRABP-II's dual roles in RA-dependent and -independent signaling.
Caption: PROTAC-mediated degradation of CRABP-II.
Caption: Workflow for comparing knockout and PROTAC approaches.
Conclusion
Both CRABP-II knockout and PROTAC-mediated degradation are valuable tools for dissecting the function of this important protein. CRABP-II knockout models have been instrumental in revealing the protein's role in long-term physiological processes like skin aging. On the other hand, CRABP-II PROTACs offer a dynamic and therapeutically relevant approach to target CRABP-II in diseases like pancreatic cancer, with the ability to induce rapid and reversible protein depletion. The choice of methodology should be guided by the specific scientific question, with knockout studies providing a baseline understanding of the consequences of protein loss and PROTACs offering a more nuanced and clinically translatable strategy for therapeutic intervention. This guide provides the foundational information for researchers to design and interpret experiments aimed at understanding and targeting CRABP-II.
References
- 1. CRABP2 - Wikipedia [en.wikipedia.org]
- 2. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - Figure f2 | Aging [aging-us.com]
- 7. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of KEAP1-targeting PROTAC and its antioxidant properties: In vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRABP-II PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Cellular Retinoic Acid Binding Protein II (CRABP-II) has emerged as a significant therapeutic target in various diseases, including cancer. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to target CRABP-II by inducing its degradation. This guide provides a head-to-head comparison of different CRABP-II PROTACs, focusing on their performance based on available experimental data.
Introduction to CRABP-II PROTACs
CRABP-II is a small cytosolic protein that binds to all-trans retinoic acid (ATRA) and facilitates its transport to the nucleus, where it modulates the activity of retinoic acid receptors (RARs).[1] In several cancers, overexpression of CRABP-II is associated with poor prognosis, making it an attractive target for therapeutic intervention.
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, CRABP-II), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. For CRABP-II, the most common warhead used is ATRA, while the E3 ligase recruiters are often ligands for the inhibitor of apoptosis proteins (IAPs), leading to the designation of these molecules as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).
Comparative Analysis of CRABP-II PROTACs (SNIPERs)
Several SNIPERs targeting CRABP-II have been developed and characterized. While a direct, single-study head-to-head comparison with comprehensive quantitative data is limited in the public domain, we can compile and compare the available information on key compounds.
| PROTAC Name | Target Ligand (Warhead) | E3 Ligase Ligand | Linker Characteristics | Potency & Efficacy | Key Findings |
| SNIPER-4 | All-trans retinoic acid (ATRA) | Bestatin derivative | Amide-based | Induces CRABP-II degradation. | Designed to be more stable than earlier ester-based versions; induces sustained CRABP-II degradation without significant degradation of the E3 ligase cIAP1.[2] |
| SNIPER-11 | All-trans retinoic acid (ATRA) | MV1 (IAP antagonist) | PEG-based | Effectively induces CRABP-II degradation. | Has shown efficacy in pancreatic cancer models by inducing apoptosis and suppressing tumor growth.[3][4] It can induce the degradation of mitochondrial CRABP-II.[5] |
| SNIPER-21 | All-trans retinoic acid (ATRA) | Bestatin | Not specified | Degrades CRABP-II at 1 µM in HT1080 cells. | One of the first-generation CRABP-II SNIPERs. Also induces cIAP1 degradation.[6] |
| SNIPER-22 | All-trans retinoic acid (ATRA) | Bestatin | Not specified | Similar degradation to SNIPER-21. | Reported to have a more prolonged degradation effect compared to SNIPER-21 but was less effective in inhibiting neuroblastoma cell proliferation.[6] |
| SNIPER-23 | All-trans retinoic acid (ATRA) | MV1 (IAP antagonist) | Not specified | Nearly 10 times more potent than SNIPER-21. | Effectively degrades both CRABP-II and cIAP1 and inhibits the proliferation of neuroblastoma IMR32 cells.[6] |
Note: The lack of standardized reporting conditions (e.g., cell lines, treatment times) for DC50 and Dmax values across different studies makes a direct quantitative comparison challenging. The potency data presented is based on the available qualitative and semi-quantitative descriptions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating CRABP-II PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of influential proteins in the classical retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
The Selective Impact of PROTAC CRABP-II Degrader-2 on Cellular Retinoic Acid-Binding Proteins
A detailed comparison of the effects of PROTAC CRABP-II Degrader-2 on CRABP-I and CRABP-II protein levels, supported by experimental data and protocols.
For researchers in oncology, dermatology, and developmental biology, the precise modulation of retinoic acid (RA) signaling pathways is of paramount importance. Cellular Retinoic Acid-Binding Proteins I and II (CRABP-I and CRABP-II) are key intracellular lipid-binding proteins that regulate the availability of RA to its nuclear receptors. While structurally similar, they play distinct and sometimes opposing roles in cellular processes. The development of targeted protein degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, offers a novel approach to selectively eliminate one of these proteins to study its specific functions or for therapeutic intervention. This guide examines whether this compound, a molecule designed to target CRABP-II for degradation, also affects the levels of its isoform, CRABP-I.
Executive Summary
Available evidence strongly suggests that PROTACs designed to degrade Cellular Retinoic Acid-Binding Protein II (CRABP-II) are highly selective and do not significantly affect the protein levels of CRABP-I. This selectivity is crucial for dissecting the individual roles of these two closely related proteins in retinoic acid signaling. While direct, quantitative, head-to-head data for "this compound" is not publicly available, data from closely related and analogous compounds, such as SNIPER(CRABP)-11, demonstrate a clear specificity for CRABP-II degradation. However, it is important to note that early research on related hybrid molecules indicated a potential for dual degradation of both CRABP-I and CRABP-II, highlighting the importance of specific molecular design in achieving selectivity.
Comparative Analysis of CRABP-II Degrader Specificity
The specificity of PROTACs and similar degrader molecules is a critical aspect of their utility as research tools and potential therapeutics. The following table summarizes the reported effects of various CRABP-II targeted degraders on both CRABP-I and CRABP-II levels.
| Degrader Molecule | Target(s) | Effect on CRABP-I | Effect on CRABP-II | Supporting Evidence |
| SNIPER(CRABP)-11 | CRABP-II | No significant effect reported. Described as selective. | Potent degradation of mitochondrial CRABP-II. | In vitro studies in cancer cell lines. |
| SNIPER-4 | CRABP-II | Not explicitly quantified, but described as "specifically degraded" CRABP-II. | Induces cIAP1-mediated ubiquitylation and proteasomal degradation. | Mechanistic studies. |
| Amide-type SNIPER | CRABP-II | Not mentioned. | Selective degradation of CRABP-II. | Developed to improve selectivity over IAPs. |
| Compound 4b (MeBS-ATRA hybrid) | CRABP-I and CRABP-II | Induced selective loss. | Induced selective loss. | Early study on hybrid molecules. |
Signaling Pathways of CRABP-I and CRABP-II
CRABP-I and CRABP-II, despite their high sequence homology, participate in distinct signaling pathways. Understanding these differences is key to interpreting the effects of selective protein degradation.
Caption: Distinct roles of CRABP-I and CRABP-II in retinoic acid signaling.
Experimental Workflow: PROTAC-mediated Protein Degradation
The mechanism of action for a CRABP-II PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Evaluating the Proteome-Wide Selectivity of PROTAC CRABP-II Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the selectivity of PROTAC CRABP-II Degrader-2, a potent degrader of the Cellular Retinoic Acid Binding Protein II (CRABP-II) that recruits the cIAP1 E3 ligase.[1][2][3] While direct, publicly available, head-to-head quantitative proteomic data comparing this compound with other specific CRABP-II degraders is limited, this guide outlines the established methodologies for such an evaluation and presents a qualitative comparison based on available information.
The gold standard for assessing the selectivity of any PROTAC is mass spectrometry-based quantitative proteomics.[4] This approach allows for the unbiased identification and quantification of thousands of proteins within a cell, providing a comprehensive view of a degrader's on-target and off-target effects.[4][5]
Comparative Analysis of CRABP-II Degraders
Several small molecules have been developed to induce the degradation of CRABP-II, primarily by recruiting the cIAP1 E3 ligase. These include the "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). For instance, SNIPER-4 has been shown to specifically induce the degradation of CRABP-II via cIAP1-mediated ubiquitination and subsequent proteasomal degradation.[3] An amide-type SNIPER, SNIPER(6), was later developed to improve selectivity and metabolic stability over earlier ester-containing versions.[6]
| Degrader | Target | E3 Ligase Recruited | Warhead | Key Features |
| This compound | CRABP-II | cIAP1 (IAP ligand) | All-trans retinoic acid (ATRA) derivative | Potent CRABP-II degrader.[1] |
| PROTAC CRABP-II Degrader-3 | CRABP-II | cIAP1 (IAP ligand) | All-trans retinoic acid (ATRA) derivative | Potent CRABP-II degrader.[2][7] |
| SNIPER-4 | CRABP-II | cIAP1 | All-trans retinoic acid (ATRA) | Induces cIAP1-mediated ubiquitylation of CRABP-II.[3] |
| SNIPER(6) | CRABP-II | cIAP1 | All-trans retinoic acid (ATRA) | Amide-type SNIPER with improved selectivity and stability.[6] |
Experimental Protocols
A thorough evaluation of a PROTAC's selectivity involves a multi-step process, from initial cell treatment to complex data analysis.
Quantitative Proteomics for Selectivity Profiling
This protocol outlines the key steps for a mass spectrometry-based approach to determine the proteome-wide selectivity of a CRABP-II degrader.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a neuroblastoma cell line like IMR-32 where CRABP-II's role in migration has been studied) to a desired confluency.[2]
-
Treat cells with this compound at a concentration around its DC50 (the concentration at which 50% of the target protein is degraded). Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC that does not bind CRABP-II. A time-course experiment (e.g., 6, 12, 24 hours) is also recommended.
-
-
Cell Lysis and Protein Digestion:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with a different isobaric mass tag. This allows for the multiplexed analysis of several samples in a single mass spectrometry run. The Tandem Mass Tag (TMT) platform is a common choice for these studies.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them using high-resolution LC-MS/MS. The peptides are first separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to the vehicle control. The primary target, CRABP-II, should be among the most significantly downregulated proteins. Any other proteins that are significantly downregulated are considered potential off-targets.
-
Western Blotting for Target Validation
While not a proteome-wide technique, quantitative Western blotting is crucial for validating the degradation of the target protein, CRABP-II, and any top off-target candidates identified by proteomics.[4]
-
Cell Treatment and Lysis: Prepare cell lysates as described for the proteomics protocol.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for CRABP-II.
-
Also probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection and Quantification:
-
Visualize the protein bands using an appropriate substrate (e.g., ECL).
-
Quantify the band intensities to determine the extent of CRABP-II degradation relative to the control.
-
Visualizing the Process and Pathways
Diagrams are essential for understanding the complex mechanisms of PROTAC action and the experimental procedures used to evaluate them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CRABP-II Degrader-3(Mercachem BV) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. scienceopen.com [scienceopen.com]
- 7. medchemexpress.com [medchemexpress.com]
Confirming On-Target Effects of CRABP-II Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cellular Retinoic Acid Binding Protein-II (CRABP-II) has emerged as a promising therapeutic strategy, particularly in oncology, due to its role in cell proliferation, differentiation, and drug resistance. However, unequivocally demonstrating that the observed cellular phenotypes are a direct result of CRABP-II degradation, and not off-target effects of the degrader molecule, is paramount. This guide provides a framework for designing and executing rescue experiments to validate the on-target effects of CRABP-II degradation, comparing this method to other common techniques for studying protein function.
At a Glance: On-Target Validation of CRABP-II Degradation
| Experimental Condition | CRABP-II Expression | SREBP-1c Expression | HMGCR Expression | LDLR Expression | Gemcitabine IC50 (µM) |
| Wild-Type (WT) | High | High | High | High | ~4.7 |
| CRABP-II Degrader | Low | Low | Low | Low | ~1.8 |
| Degrader + Rescue Construct | Restored | Restored | Restored | Restored | ~4.5 |
This table summarizes expected quantitative data from a rescue experiment. The data is extrapolated from CRISPR/Cas9 knockout and rescue experiments which serve as a proxy for degradation and rescue experiments, demonstrating the reversal of the phenotype upon re-expression of the target protein.[1]
Visualizing the Pathways and Processes
To understand the context of CRABP-II degradation and the logic of rescue experiments, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: CRABP-II's dual roles in cellular signaling.
Caption: Logical flow of a rescue experiment.
Comparison with Alternative Methods for Studying Protein Function
Targeted protein degradation followed by a rescue experiment is a powerful tool for validating on-target effects. Here’s how it compares to other common techniques:
| Feature | Targeted Protein Degradation | CRISPR/Cas9 Knockout | RNA Interference (RNAi) |
| Mechanism | Post-translational protein removal via the ubiquitin-proteasome system.[2] | Permanent gene disruption at the DNA level. | Post-transcriptional mRNA degradation. |
| Effect | Transient and tunable protein loss. | Permanent loss of protein function. | Transient and often incomplete knockdown of gene expression. |
| Speed of Onset | Rapid, often within hours. | Slower, requires selection of knockout clones. | Relatively rapid, within 24-72 hours. |
| Reversibility | Reversible upon removal of the degrader. | Irreversible. | Reversible. |
| Off-Target Effects | Possible, related to the degrader molecule's promiscuity. | Can have off-target gene editing. | Prone to off-target effects due to sequence similarity. |
| Suitability for Essential Genes | Well-suited, as the effect is transient. | Can be lethal if the gene is essential. | Suitable, as knockdown is often incomplete. |
| Rescue Experiment | Essential to confirm on-target effects. | Possible by re-expressing the gene. | Possible by expressing an siRNA-resistant version of the gene. |
Detailed Experimental Protocols
Western Blot for CRABP-II Detection
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CRABP-II antibody (e.g., Santa Cruz Biotechnology, sc-10065, goat polyclonal)
-
Secondary antibody: HRP-conjugated anti-goat IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and mix with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CRABP-II antibody (e.g., diluted 1:200 to 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. CRABP-II has a molecular weight of approximately 15 kDa.[3]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with the CRABP-II degrader, the rescue construct, and/or the drug of interest (e.g., gemcitabine) at various concentrations. Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Immunoprecipitation of CRABP-II
This protocol provides a general framework for immunoprecipitating CRABP-II to identify interacting proteins.
Materials:
-
Lysis buffer (non-denaturing, e.g., 1% Triton X-100 in PBS) with protease inhibitors
-
Anti-CRABP-II antibody (e.g., Santa Cruz Biotechnology, sc-10065) or an isotype control antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer as described for Western blotting.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CRABP-II antibody or an isotype control antibody (e.g., 1-2 µg per 100-500 µg of total protein) overnight at 4°C on a rotator.[3]
-
-
Capture of Immune Complexes:
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
For analysis by Western blotting, elute by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect CRABP-II and any co-immunoprecipitated proteins.
-
By following these guidelines and protocols, researchers can confidently validate the on-target effects of CRABP-II degradation and contribute to the development of novel therapeutics.
References
- 1. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Pharmacokinetic Properties of PROTAC Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." However, the unique tripartite structure of these molecules—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—presents significant challenges in achieving favorable pharmacokinetic (PK) properties. Their high molecular weight and complex physicochemical characteristics often place them "beyond the Rule of Five," impacting their absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the pharmacokinetic properties of different PROTAC scaffolds, with a focus on those recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 homolog (MDM2) E3 ligases, supported by experimental data.
Key Pharmacokinetic Challenges for PROTACs
The development of orally bioavailable PROTACs is a major hurdle due to their large size and suboptimal physicochemical properties.[1] Key challenges include:
-
Poor cell permeability: The high molecular weight and polar surface area of many PROTACs limit their ability to passively diffuse across cell membranes.[2]
-
Low aqueous solubility: Many PROTACs exhibit poor solubility, which can hinder their absorption.
-
Metabolic instability: The linker and the E3 ligase ligand are often susceptible to metabolism by enzymes such as cytochrome P450s (e.g., CYP3A4) and aldehyde oxidase.[3]
-
High plasma protein binding: Extensive binding to plasma proteins can reduce the free fraction of the PROTAC available to engage its target.
Comparative Analysis of PROTAC Scaffolds
The choice of the E3 ligase scaffold significantly influences the overall pharmacokinetic profile of a PROTAC. While numerous E3 ligases have been explored, CRBN, VHL, and MDM2 are among the most extensively studied for PROTAC development.
Cereblon (CRBN)-Based PROTACs
PROTACs that recruit CRBN have generally demonstrated more favorable pharmacokinetic properties compared to other scaffolds. The ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are relatively small and possess drug-like properties.[4] This often translates to better oral bioavailability and cell permeability for the resulting PROTACs.[5]
Clinically advanced oral PROTACs, such as bavdegalutamide (B8270050) (ARV-110) and vepdegestrant (ARV-471), are both CRBN-based, underscoring the potential of this scaffold for developing orally administered degraders.[6][7]
Von Hippel-Lindau (VHL)-Based PROTACs
VHL-based PROTACs have also shown significant promise, with several candidates progressing to clinical trials. However, achieving good oral bioavailability with VHL-recruiting PROTACs has historically been more challenging.[1] The ligands for VHL are typically larger and more polar than CRBN ligands, which can negatively impact permeability and other ADME properties.[6]
Despite these challenges, recent efforts have led to the development of orally bioavailable VHL-based PROTACs, demonstrating that careful optimization of the linker and overall molecular properties can overcome these limitations.[8][9]
Mouse Double Minute 2 (MDM2)-Based PROTACs
MDM2 is another attractive E3 ligase for PROTAC development, particularly in the context of oncology, due to its role in regulating the p53 tumor suppressor.[10] While MDM2-based PROTACs have shown potent in vitro and in vivo efficacy, their development into orally bioavailable drugs has faced hurdles.[2][8] The ligands for MDM2, such as nutlin derivatives, can contribute to the high molecular weight and less favorable physicochemical properties of the resulting PROTACs.[3][11] However, recent studies have reported the development of orally bioavailable MDM2-based PROTACs, indicating progress in this area.[8]
Quantitative Data Presentation
The following tables summarize key pharmacokinetic parameters for representative PROTACs from different scaffolds. It is important to note that direct head-to-head comparisons are often limited by variations in experimental conditions across different studies.
Table 1: Pharmacokinetic Properties of CRBN-Based PROTACs
| PROTAC | Target | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ARV-110 | Androgen Receptor | Rat | PO | 5 | - | - | - | - | [12] |
| Mouse | PO | 10 | - | - | 55.66 - 82.50 | - | [12] | ||
| ARV-471 | Estrogen Receptor | Rat | PO | - | - | - | - | - | [13][14] |
| CFT1946 | BRAF V600E | Rat | PO | - | - | - | - | 89 | [5] |
Table 2: Pharmacokinetic Properties of VHL-Based PROTACs
| PROTAC | Target | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ARV-771 | BET Proteins | Mouse | SC | 10 | >100 nM (efficacious conc.) | 8-12 | - | - | [15] |
| Compound 1 | SMARCA2 | Mouse | PO | 30 | - | - | - | 21 | [8] |
| Compound 21b | HMGCR | Mouse | PO | - | - | - | - | Favorable | [9][16] |
Table 3: Physicochemical and In Vitro Properties of Representative PROTACs
| PROTAC | E3 Ligase | Molecular Weight (Da) | cLogP | TPSA (Ų) | Caco-2 Pₐ₋ₒ (10⁻⁶ cm/s) | Reference |
| ARV-110 | CRBN | 812 | 4.8 | - | - | [14] |
| ARV-471 | CRBN | 724 | 4.6 | - | - | [14] |
| ARV-771 | VHL | 985 | 2.55 | 208 | 0.09 | [15] |
| MZ1 | VHL | - | - | - | - | [17] |
| MDM2-PROTAC | MDM2 | - | - | - | - | [2] |
Experimental Protocols
Accurate assessment of pharmacokinetic properties is crucial for the successful development of PROTACs. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[18][19]
Objective: To determine the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ plates (24- or 96-well)
-
Hank's Balanced Salt Solution (HBSS) or Ringers buffer
-
Test PROTAC compound
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a predefined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer. The permeability of Lucifer yellow is also assessed to confirm tight junction integrity.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test PROTAC solution (typically at 1-10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: Add the test PROTAC solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[18]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a PROTAC to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[20][]
Objective: To determine the in vitro intrinsic clearance of a PROTAC in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Test PROTAC compound
-
Positive control (e.g., a compound with known high clearance)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds.
-
Incubation:
-
In a 96-well plate, add liver microsomes, phosphate buffer, and the test PROTAC (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Sample Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
In Vivo Pharmacokinetic Study (Rodent Model)
In vivo studies in animal models are essential to understand the complete ADME profile of a PROTAC.
Objective: To determine the pharmacokinetic parameters of a PROTAC following intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).
Materials:
-
Test PROTAC compound
-
Appropriate vehicle for dosing
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least 3-5 days.
-
Fast animals overnight before oral dosing.
-
IV Administration: Administer a single bolus dose of the PROTAC solution via a suitable vein (e.g., tail vein).
-
PO Administration: Administer a single dose of the PROTAC suspension or solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Extract the PROTAC from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.
-
-
Calculate the oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Pharmacokinetic Evaluation.
Caption: Logical Relationship of PROTAC Properties and Pharmacokinetics.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. books.rsc.org [books.rsc.org]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 20. benchchem.com [benchchem.com]
In Vivo Showdown: PROTAC CRABP-II Degrader-2 Challenges Standard-of-Care Therapies in Preclinical Cancer Models
For Immediate Release
A novel proteolysis-targeting chimera (PROTAC), CRABP-II Degrader-2, has demonstrated significant anti-tumor activity in preclinical in vivo models, positioning it as a promising therapeutic strategy, particularly in overcoming resistance to standard-of-care chemotherapies. This comparison guide provides a detailed analysis of its performance against established treatments for cancers where Cellular Retinoic Acid Binding Protein II (CRABP-II) is a key therapeutic target, including pancreatic, breast, and non-small cell lung cancer, as well as neuroblastoma.
Executive Summary
PROTAC CRABP-II Degrader-2, exemplified by the well-studied compound SNIPER-11, operates by inducing the targeted degradation of the CRABP-II protein, which is implicated in cancer cell proliferation, survival, and drug resistance. In vivo studies, primarily in pancreatic ductal adenocarcinoma (PDAC) models, have shown that this degrader not only inhibits tumor growth as a monotherapy but also exhibits a powerful synergistic effect when combined with the standard-of-care chemotherapy, gemcitabine (B846). This suggests a potential to re-sensitize resistant tumors to existing treatments. While direct in vivo comparative data against standard-of-care in other CRABP-II-implicated cancers is emerging, the mechanism of action and initial findings present a compelling case for its continued development.
Data Presentation: Head-to-Head Performance
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound (SNIPER-11) with standard-of-care therapies.
Table 1: In Vivo Efficacy of this compound (SNIPER-11) in Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Xenograft (PDX) Models
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) % | Survival Benefit | Citation |
| Vehicle (DMSO) | N/A | ~1250 | 0% | - | [1] |
| SNIPER-11 | 20 mg/kg, i.p., daily | ~400 | ~68% | Significant | [1] |
| Gemcitabine | 50 mg/kg, i.p., bi-weekly | ~800 | ~36% | Moderate | [1] |
| SNIPER-11 + Gemcitabine | SNIPER-11: 20 mg/kg, daily; Gemcitabine: 50 mg/kg, bi-weekly | ~150 | ~88% | Marked | [1] |
Table 2: Overview of Standard-of-Care Therapies for Other CRABP-II Implicated Cancers
| Cancer Type | Standard-of-Care Therapies |
| Breast Cancer (ER+) | Endocrine therapy (e.g., Tamoxifen, Aromatase Inhibitors), CDK4/6 inhibitors, Chemotherapy (e.g., Paclitaxel, Doxorubicin) |
| Non-Small Cell Lung Cancer (NSCLC) | Platinum-based chemotherapy (e.g., Cisplatin, Carboplatin), Targeted therapy (EGFR, ALK inhibitors), Immunotherapy (PD-1/PD-L1 inhibitors) |
| Neuroblastoma (High-Risk) | Combination chemotherapy (e.g., Cisplatin, Etoposide, Cyclophosphamide, Doxorubicin, Vincristine), Immunotherapy (anti-GD2 antibodies), Retinoid therapy |
Note: Direct in vivo comparative data for this compound against these specific standard-of-care therapies in breast cancer, NSCLC, and neuroblastoma are limited in the public domain and represent an area of ongoing research.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Xenograft (PDX) Model
-
Animal Model: Six- to eight-week-old male NOD-scid IL2Rgamma-null (NSG) mice were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Freshly isolated human PDAC tissue from consenting patients was surgically implanted subcutaneously into the flank of the mice. Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Once tumors reached an average volume of 100-150 mm³, mice were randomized into four groups: (1) Vehicle (DMSO, intraperitoneal [i.p.] injection, daily), (2) SNIPER-11 (20 mg/kg, i.p., daily), (3) Gemcitabine (50 mg/kg, i.p., twice weekly), and (4) Combination of SNIPER-11 and Gemcitabine at the aforementioned doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers, calculated using the formula: (length × width²) / 2. Animal body weight was monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 21 days or when tumors reached a predetermined size), mice were euthanized, and tumors were excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for CRABP-II levels, immunohistochemistry for proliferation markers like Ki67).
Orthotopic Pancreatic Cancer Model
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Orthotopic Injection: Mice are anesthetized, and a small abdominal incision is made to expose the pancreas. A suspension of pancreatic cancer cells (typically 1-2 x 10⁶ cells in a small volume of media/Matrigel) is injected into the head or tail of the pancreas. The incision is then sutured.
-
Treatment and Monitoring: Treatment with this compound and/or standard-of-care therapies commences once tumors are established (can be monitored by bioluminescence imaging if using luciferase-expressing cells). Tumor growth is monitored over time, and animal survival is recorded.
-
Outcome Measures: Primary tumor weight at necropsy, incidence and number of metastases (e.g., in the liver, peritoneum), and overall survival are the key endpoints.
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural protein disposal system. The molecule has two active ends: one binds to CRABP-II, and the other recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of CRABP-II with ubiquitin molecules, marking it for degradation by the proteasome.
The degradation of CRABP-II disrupts key downstream signaling pathways that promote cancer cell survival and drug resistance. A primary mechanism involves the regulation of cholesterol metabolism. CRABP-II has been shown to stabilize the mRNA of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor for lipid and cholesterol biosynthesis. Increased SREBP-1c leads to higher levels of cholesterol in the lipid rafts of the cell membrane, which in turn enhances the activity of the pro-survival AKT signaling pathway. By degrading CRABP-II, the degrader reduces SREBP-1c levels, decreases cholesterol accumulation in lipid rafts, and subsequently inhibits AKT signaling, leading to increased apoptosis and sensitization to chemotherapy.
Caption: Mechanism of action of this compound and its impact on the CRABP-II/SREBP-1c/AKT signaling axis.
Caption: A generalized experimental workflow for in vivo efficacy studies of this compound in xenograft models.
Conclusion
This compound represents a novel and promising therapeutic strategy for cancers with CRABP-II overexpression. Its ability to induce degradation of a previously "undruggable" target and overcome chemotherapy resistance in preclinical models is a significant advancement. The synergistic activity with standard-of-care agents like gemcitabine highlights its potential to improve patient outcomes in difficult-to-treat cancers such as pancreatic adenocarcinoma. Further in vivo comparative studies in other relevant cancer types are warranted to fully elucidate its therapeutic potential across a broader spectrum of malignancies.
References
Assessing the Durability of CRABP-II Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cellular Retinoic Acid-Binding Protein II (CRABP-II) has emerged as a promising therapeutic strategy, particularly in oncology. Unlike traditional inhibition, which requires sustained target occupancy, targeted protein degradation (TPD) offers the potential for long-lasting pharmacological effects. This guide provides a comparative assessment of the durability of CRABP-II degradation induced by proteolysis-targeting chimeras (PROTACs) and offers insights into alternative knockdown methodologies.
Comparison of CRABP-II Degradation Approaches
The durability of protein knockdown is a critical parameter in drug development, influencing dosing regimens and therapeutic efficacy. Here, we compare different strategies for reducing cellular CRABP-II levels, focusing on the persistence of the effect.
| Approach | Mechanism of Action | Onset of Action | Durability/Reversibility | Key Considerations |
| PROTACs/SNIPERs | Catalytic degradation of existing protein via the ubiquitin-proteasome system. | Rapid (hours) | Potentially long-lasting; reversible upon compound washout, with durability dependent on the compound's pharmacokinetic/pharmacodynamic properties and the resynthesis rate of the target protein. | "Hook effect" at high concentrations can reduce efficiency. Off-target effects and cellular resistance can occur. |
| siRNA | Post-transcriptional gene silencing by mRNA cleavage. | Slower (24-72 hours) | Long-lasting effect that persists for several days until the siRNA is diluted or degraded. | Potential for off-target effects through partial sequence homology. Delivery to target tissues can be challenging. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Slow (requires selection of edited cells) | Permanent and irreversible. | Potential for off-target gene editing. Irreversibility may not be desirable for all therapeutic applications. |
| Small Molecule Inhibitors | Competitive binding to the retinoic acid binding pocket, preventing its function. | Rapid (minutes to hours) | Effect is dependent on continuous drug exposure; readily reversible upon washout. | Requires high and sustained drug concentrations for efficacy. Does not eliminate the protein, which can have scaffolding functions. |
Quantitative Analysis of CRABP-II Degradation
Currently, publicly available literature lacks comprehensive, head-to-head quantitative data on the durability of different CRABP-II degraders. However, based on the principles of targeted protein degradation, we can infer the expected performance. The table below presents a hypothetical comparison based on typical characteristics of these modalities.
| Parameter | PROTAC/SNIPER (e.g., SNIPER-11) | siRNA |
| DC50 (Concentration for 50% degradation) | Expected in the nanomolar range | N/A |
| Dmax (Maximum degradation) | Typically >90% | Typically 70-90% |
| Time to Dmax | 4-24 hours | 48-72 hours |
| Duration of Effect (post-washout) | Hours to days (dependent on protein resynthesis) | Days (until siRNA is cleared) |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design for assessing CRABP-II degradation, the following diagrams illustrate key signaling pathways and a general experimental workflow.
DOT script for CRABP-II Signaling Pathways
Caption: CRABP-II signaling pathways and targeted degradation.
DOT script for Experimental Workflow for Assessing Degradation Durability
Caption: Workflow for assessing CRABP-II degradation durability.
DOT script for Logical Relationships of Degradation Methods
Caption: Logical relationships of CRABP-II targeting methods.
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine CRABP-II Half-Life
This protocol is used to determine the intrinsic half-life of the CRABP-II protein by inhibiting new protein synthesis.
Materials:
-
Cell line of interest (e.g., Panc-1) cultured to 70-80% confluency.
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO).
-
Complete culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-CRABP-II.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with CHX at a final concentration of 50-100 µg/mL.
-
Incubate cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with the primary anti-CRABP-II antibody and the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CRABP-II band intensity to the loading control.
-
Plot the normalized CRABP-II intensity against time to determine the protein half-life.
Washout Assay to Assess Durability of PROTAC-Induced Degradation
This protocol evaluates how long the degradation of CRABP-II persists after the removal of the PROTAC.
Materials:
-
Same as for the CHX chase assay, but with the CRABP-II PROTAC/SNIPER of interest instead of CHX.
Procedure:
-
Treat cells with the CRABP-II degrader at a concentration that gives maximal degradation (Dmax), typically determined from a dose-response experiment.
-
Incubate for a time sufficient to achieve Dmax (e.g., 24 hours).
-
Washout Step: Remove the medium containing the degrader. Wash the cells three times with warm, fresh culture medium to remove any remaining compound.
-
Add fresh, degrader-free medium to the cells.
-
Collect cell lysates at various time points post-washout (e.g., 0, 8, 16, 24, 48, 72 hours).
-
Perform Western blotting and quantification as described in the CHX chase assay protocol.
-
Plot the normalized CRABP-II intensity against time post-washout to observe the rate of protein recovery.
Conclusion
Targeted degradation of CRABP-II using PROTACs or SNIPERs presents a compelling therapeutic approach with the potential for durable pharmacological effects. While direct comparative data on the durability of different CRABP-II degraders is still emerging, the experimental protocols outlined in this guide provide a robust framework for such assessments. The choice between targeted degradation, gene silencing, or functional inhibition will ultimately depend on the specific therapeutic context, including the desired onset and duration of action. Further studies performing head-to-head comparisons of degradation kinetics and durability will be crucial for the clinical translation of CRABP-II targeted therapies.
Cross-Validation of PROTAC Activity: A Comparative Guide for Cancer Researchers
A detailed analysis of leading PROTACs—ARV-110, ARV-471, MZ1, and dBET1—across various cancer models, providing researchers with comparative efficacy data and detailed experimental protocols to guide future research and development.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of specific target proteins.[3][4] This unique mechanism of action holds the promise of overcoming drug resistance and targeting proteins previously considered "undruggable".[1][2]
This guide provides a comprehensive cross-validation of the activity of four prominent PROTACs—ARV-110, ARV-471, MZ1, and dBET1—in a range of cancer models. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this resource aims to equip researchers, scientists, and drug development professionals with the objective information needed to advance their own investigations into this exciting class of therapeutics.
Comparative Efficacy of PROTACs in Diverse Cancer Models
The efficacy of a PROTAC can vary significantly depending on the cancer type and the specific molecular characteristics of the tumor cells.[5][6] The following tables summarize the in vitro and in vivo activities of ARV-110, ARV-471, MZ1, and dBET1 across various cancer models, providing a snapshot of their comparative performance.
ARV-110 (Bavdegalutamide): Targeting the Androgen Receptor in Prostate Cancer
ARV-110 is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[7] It has shown significant promise in preclinical models of prostate cancer, including those resistant to current standard-of-care therapies.[7][8]
| Cancer Model | Cell Line/Xenograft | Key Efficacy Metrics | Reference |
| Prostate Cancer | VCaP | DC50 of ~1 nM | [8] |
| Prostate Cancer | LNCaP, VCaP, PDX models | Significant tumor growth inhibition and AR signaling reduction | [8] |
| Enzalutamide-Resistant Prostate Cancer | VCaP Xenograft | In vivo efficacy and reduction of AR-target gene expression | [8] |
| Castration-Resistant Prostate Cancer | Patient-Derived Xenograft | Substantial AR degradation and greater tumor growth inhibition compared with enzalutamide | [7] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Human Clinical Trial (Phase I/II) | Evidence of antitumor activity in heavily pre-treated patients | [9][10] |
ARV-471 (Vepdegestrant): Targeting the Estrogen Receptor in Breast Cancer
ARV-471 is an orally bioavailable PROTAC that selectively degrades the Estrogen Receptor (ER) by engaging the CRBN E3 ligase.[11][12] It has demonstrated superior ER degradation and antitumor activity compared to the current standard-of-care, fulvestrant, in preclinical models of ER-positive breast cancer.[11][13][14]
| Cancer Model | Cell Line/Xenograft | Key Efficacy Metrics | Reference |
| ER+ Breast Cancer | MCF7, T47D | DC50 of ~2 nM | [12] |
| ER+ Breast Cancer (ESR1 wild-type and mutant) | Multiple cell lines | >80% ER degradation within 4 hours | [11] |
| Estradiol-Dependent Breast Cancer | MCF7 Xenograft | >90% tumor ER protein reduction; Significant tumor volume regressions (TGI of 87%-123%) | [12][13] |
| Hormone-Independent, Mutant ER (Y537S) | Patient-Derived Xenograft (ST941/HI) | Complete tumor growth inhibition and regression | [12][13] |
| Palbociclib-Resistant, Mutant ER (Y537S) | Patient-Derived Xenograft (ST941/HI/PBR) | TGI of 102% | [13] |
MZ1 and dBET1: Targeting BET Bromodomains Across Multiple Cancers
MZ1 and dBET1 are PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation. MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase, while dBET1 utilizes CRBN.[6][15][16] Their activity has been evaluated across a wide range of cancer cell lines, revealing context-dependent efficacy.[5][6]
| PROTAC | Cancer Model | Cell Line | Key Efficacy Metrics | Reference |
| MZ1 | Glioblastoma | GBM cells | Reduced proliferation, cell cycle arrest, and apoptosis | [15] |
| B-Cell Acute Lymphoblastic Leukemia | B-ALL cell lines | Inhibited cell growth, apoptosis, and cell cycle arrest | [15][17] | |
| Acute Myeloid Leukemia | AML cell lines (NB4, K562, Kasumi-1, MV4-11) | Inhibited cell proliferation, induced apoptosis, and G1 phase cell cycle arrest | [15][18] | |
| HER2+ Breast Cancer | HER2+ breast cancer cells | Anti-proliferative activity; synergistic with trastuzumab | [15] | |
| dBET1 | Breast Cancer | Breast cancer cells | EC50 = 430 nM | [16] |
| Acute Myeloid Leukemia | Human AML xenografts | Delayed tumor growth and MYC downregulation | [16] | |
| Acute Myeloid Leukemia | AML cell lines (NB4, Kasumi, THP-1, MV4-11) | Inhibition of cell cycling and enhanced apoptosis | [19] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the cross-validation of PROTAC activity. Below are methodologies for key assays commonly used to evaluate PROTAC efficacy.
Western Blot for Target Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of PROTAC treatment on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.
Methodology:
-
Animal Model: Implant human cancer cells (e.g., MCF7, VCaP) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC orally or via intraperitoneal injection at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma for analysis of target protein degradation (e.g., by Western blot or immunohistochemistry) and PROTAC concentration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess the statistical significance of the treatment effect.
Visualizing the Mechanisms of Action
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting PROTAC activity data. The following diagrams, generated using Graphviz, illustrate these key concepts.
PROTAC Mechanism of Action.
PROTAC Evaluation Workflow.
AR Signaling and ARV-110 Intervention.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Arvinas Announces Updated Phase 1 Data Demonstrating Clinical Activity of PROTAC® Protein Degrader ARV-110 in Patients with Refractory Prostate Cancer | Arvinas [ir.arvinas.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arvinasmedical.com [arvinasmedical.com]
- 15. benchchem.com [benchchem.com]
- 16. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 17. tandfonline.com [tandfonline.com]
- 18. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC CRABP-II Degrader-2
This guide provides crucial safety and logistical information for the proper disposal of PROTAC CRABP-II Degrader-2, a potent cellular retinoic acid binding protein (CRABP-II) degrader. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. As with many novel and potent compounds, specific public disposal data is limited; therefore, adherence to general best practices for hazardous chemical waste is paramount.
Immediate Safety and Handling Recommendations
Before any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent compound, a comprehensive approach to safety is necessary.
| Task Category | Recommended Personal Protective Equipment (PPE) |
| General Laboratory Work | Safety glasses with side shields, laboratory coat, closed-toe shoes, nitrile gloves. |
| Handling of Powders/Solids | Full-face respirator with appropriate cartridges, chemical-resistant coveralls, double-gloving (e.g., nitrile), and chemical-resistant shoe covers. |
| Handling of Liquids/Solutions | Chemical splash goggles or a face shield, chemical-resistant gloves, and a chemical-resistant apron over a lab coat. |
| Waste Handling & Disposal | Chemical splash goggles, heavy-duty chemical-resistant gloves, and a chemical-resistant apron. |
Note: Always consult your institution's specific safety protocols and the manufacturer's instructions for the proper use of PPE.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general protocol for the disposal of potent chemical waste must be followed. The primary step is to obtain the official SDS from the supplier.
Protocol: Disposal of this compound and Contaminated Materials
-
Obtain the Safety Data Sheet (SDS): The most critical first step is to request the SDS for this compound from the supplier (e.g., MedChemExpress)[1]. The SDS will contain specific information on hazards, handling, and disposal.
-
Waste Classification: Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Stock solutions and diluted solutions containing the degrader.
-
Contaminated consumables such as pipette tips, vials, gloves, and bench paper.
-
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled container for hazardous solid chemical waste.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a labeled, leak-proof container for hazardous liquid chemical waste[2]. Do not pour any amount down the drain[3].
-
Sharps: Any contaminated sharps (needles, etc.) should be placed in a designated puncture-resistant sharps container.
-
-
Waste Container Labeling:
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (obtain from SDS or treat as potent/toxic).
-
The date accumulation started.
-
-
-
Safe Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste[2].
-
All waste must be disposed of in accordance with local, state, and federal regulations. Professional disposal services ensure that potent compounds are managed responsibly, often through methods like high-temperature incineration[2].
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with the degrader.
-
The rinsate from cleaning procedures should be collected and disposed of as hazardous liquid waste[5].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
This structured approach ensures that all personnel are protected and that the disposal process complies with safety and environmental regulations. Always prioritize obtaining the specific Safety Data Sheet for the most accurate and detailed guidance.
References
Essential Safety and Logistical Information for Handling PROTAC CRABP-II Degrader-2
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of PROTAC CRABP-II Degrader-2. As a potent compound with a novel mechanism of action, stringent adherence to these procedures is vital to ensure personnel safety and minimize environmental contamination.
I. Hazard Identification and Risk Assessment
This compound is a potent cellular retinoic acid binding protein (CRABP-II) degrader.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, PROTACs as a class of molecules are designed to be biologically active at low concentrations.[3] Therefore, it is prudent to handle this compound as a potent or cytotoxic agent. Potential routes of exposure include inhalation, skin contact, and ingestion.[4]
Occupational Exposure Band (OEB): In the absence of specific toxicological data, it is recommended to handle this compound under conditions suitable for at least OEB 3 (10-100 μg/m³) or OEB 4 (1-10 μg/m³), which requires a focus on both personal protective equipment and engineering controls.[3]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the potent compound.[4][5] The following table summarizes the required PPE for handling this compound.
| PPE Item | Specifications | Purpose |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978). | Prevents skin contact. The outer glove should be changed immediately upon contamination or every two hours. |
| Gown | Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[4][6] | Protects the body from splashes and aerosol exposure. Gowns should not be worn outside the designated handling area. |
| Eye/Face Protection | Safety glasses with side shields, a face shield, or safety goggles. | Protects eyes and mucous membranes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) should be used, especially when handling the solid compound or when there is a risk of aerosol generation.[3][6][7] Surgical masks do not offer adequate respiratory protection.[6] | Prevents inhalation of the compound. |
| Shoe Covers | Slip-resistant and disposable. | Prevents the tracking of contamination outside of the work area. |
| Hair Cover | Disposable bouffant cap or similar. | Contains hair and prevents it from becoming a source of contamination. |
III. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet, or an isolator (glove box) to minimize exposure.[4][5]
1. Preparation and Weighing:
-
Designate a specific area within a fume hood for handling the compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Don all required PPE before entering the designated area.
-
When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood with low airflow to prevent dispersal of the powder.
-
Use dedicated spatulas and weighing boats.
2. Solution Preparation:
-
Dissolve the compound in the desired solvent within the fume hood.
-
Cap vials and tubes securely before removing them from the fume hood.
-
Label all solutions clearly with the compound name, concentration, solvent, date, and hazard warning.
3. Cell Culture and In Vitro Assays:
-
When treating cells with the compound, perform all liquid handling steps in a Class II Biosafety Cabinet.
-
Use filtered pipette tips to prevent aerosol generation.
-
Exercise care to avoid splashes and spills.
4. In Vivo Studies:
-
For animal dosing, prepare the formulation in a fume hood.
-
Use appropriate animal handling restraints to minimize movement and the risk of spills.
-
All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
IV. Disposal Plan
PROTACs utilize the cell's own waste disposal machinery to eliminate target proteins.[8][9][10] The disposal of the chemical waste itself requires a separate, controlled process.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions, contaminated media) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
2. Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. A validated decontamination procedure should be established. This may involve washing with a suitable solvent to inactivate the compound, followed by a standard cleaning procedure.
-
The work surface of the fume hood or biosafety cabinet should be decontaminated at the end of each procedure and after any spills.
3. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of potent or cytotoxic chemical waste. This typically involves incineration.[7]
Visual Experimental Workflows
The following diagrams illustrate the key operational and disposal workflows for handling this compound.
Caption: Operational workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CRABP-II Degrader-3 - Immunomart [immunomart.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. gerpac.eu [gerpac.eu]
- 5. agnopharma.com [agnopharma.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. portlandpress.com [portlandpress.com]
- 9. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 10. drugtargetreview.com [drugtargetreview.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
